molecular formula C7H18N2O B1266512 1-Amino-3-(diethylamino)propan-2-ol CAS No. 6322-01-6

1-Amino-3-(diethylamino)propan-2-ol

Cat. No.: B1266512
CAS No.: 6322-01-6
M. Wt: 146.23 g/mol
InChI Key: LEJMOTVCCRDZNE-UHFFFAOYSA-N
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Description

1-Amino-3-(diethylamino)propan-2-ol is a useful research compound. Its molecular formula is C7H18N2O and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(diethylamino)propan-2-ol
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InChI

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJMOTVCCRDZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871161
Record name 1-Amino-3-diethylaminopropan-2-ol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-01-6
Record name 1-Amino-3-(diethylamino)-2-propanol
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 6322-01-6
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 1-amino-3-diethylaminopropan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(diethylamino)propan-2-ol, a diamino alcohol with significant potential as a versatile building block in organic synthesis and drug discovery. This document delves into its fundamental chemical and physical properties, detailed synthetic methodologies, and explores its current and potential applications in the pharmaceutical industry. Furthermore, a thorough discussion on safety, handling, and toxicological considerations is presented to ensure its safe and effective utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and novel therapeutic agent development.

Compound Profile and Physicochemical Properties

This compound is a trifunctional molecule featuring a primary amine, a tertiary amine, and a secondary alcohol. This unique combination of functional groups imparts it with a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

Key Physicochemical Data
PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 6322-01-6[1]
Molecular Formula C₇H₁₈N₂O[1]
Molecular Weight 146.23 g/mol [1]
Boiling Point 84-90 °C at 500-600 mT[1]
Appearance Expected to be a liquidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A
Structural Elucidation

The structure of this compound reveals the strategic placement of its functional groups, which dictates its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of an epoxide. This method is reliable and provides a high yield of the desired product.

Synthetic Route: Epoxide Ring-Opening

A common and efficient method for the preparation of this compound involves the reaction of glycidyldiethylamine with ammonium hydroxide. This reaction is a classic example of an SN2-type ring-opening of an epoxide by an amine.

G start Glycidyldiethylamine intermediate Reaction Mixture start->intermediate Nucleophilic Attack reagent Ammonium Hydroxide (NH₄OH) reagent->intermediate purification Distillation intermediate->purification Workup product This compound purification->product Purified Product

Sources

A Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the utility of a molecule is often defined by its structural versatility. 1-Amino-3-(diethylamino)propan-2-ol, registered under CAS Number 6322-01-6, is a prime example of such a versatile chemical intermediate.[1] This diamino alcohol possesses a unique combination of a primary amine, a tertiary amine, and a secondary hydroxyl group, making it a valuable building block for the synthesis of more complex molecules. Its structural framework is a recurring motif in various biologically active compounds, positioning it as a compound of significant interest for researchers in drug discovery and development. This guide provides an in-depth analysis of its chemical structure, properties, a validated synthesis protocol, and its potential applications in modern medicinal chemistry.

Chemical Identity and Structure

The formal IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as 1-amino-3-(diethylamino)-2-propanol.[2] The core structure consists of a three-carbon propane backbone, functionalized with an amino group at position 1, a hydroxyl group at position 2, and a diethylamino group at position 3.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 6322-01-6 [1][3]
Molecular Formula C₇H₁₈N₂O [1][3][4]
Molecular Weight 146.23 g/mol [1][2][3]
InChI 1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 [2]
InChIKey LEJMOTVCCRDZNE-UHFFFAOYSA-N [2]

| Canonical SMILES | CCN(CC)CC(CN)O |[4] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its functional groups. The presence of two amine groups and a hydroxyl group allows for hydrogen bonding, suggesting moderate solubility in polar solvents. The tertiary amine also imparts basic properties to the molecule.

Table 2: Physicochemical Data

Property Value Notes Source
Physical Form Liquid At room temperature. [2]
Boiling Point 84-90 °C At reduced pressure (500-600 mT). [3]

| Storage Temperature | Room Temperature | |[2] |

Synthesis and Mechanism

Synthetic Pathway

A common and efficient method for synthesizing this compound involves the nucleophilic ring-opening of an epoxide.[3] Specifically, N,N-diethyl-2,3-epoxypropylamine (also known as glycidyldiethylamine) is reacted with an excess of ammonium hydroxide.

Experimental Protocol

The following protocol is a self-validating system for the synthesis of the target compound with a high yield.

  • Preparation: Prepare a solution of 25% (w/w) ammonium hydroxide (25 mL, 159 mmol) and cool it in an ice bath to 0-5 °C.

  • Addition of Reactant: Add glycidyldiethylamine (3.2 g, 24.8 mmol) dropwise to the cold ammonium hydroxide solution over a period of 10 minutes. The controlled addition is crucial to manage the exothermic nature of the epoxide ring-opening.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Following this, allow the mixture to warm to room temperature and continue stirring for an additional 14 hours to ensure the reaction proceeds to completion.[3]

  • Workup and Purification: Evaporate the solvent from the resulting reaction mixture under reduced pressure. The crude product is then purified by distillation (84-90 °C at 500-600 mT) to yield pure 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92% yield).[3]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Purification reactant1 Glycidyldiethylamine condition1 0-5 °C, 1 hour reactant1->condition1 Mix reactant2 Ammonium Hydroxide (25%) reactant2->condition1 Mix condition2 Room Temp, 14 hours condition1->condition2 Stir process1 Evaporation condition2->process1 Crude Product process2 Distillation (vacuum) process1->process2 product This compound (92% Yield) process2->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insight

The synthesis proceeds via an SN2-type nucleophilic attack by the ammonia molecule on one of the carbon atoms of the epoxide ring. The attack occurs at the less sterically hindered terminal carbon, which is a common and predictable outcome in the ring-opening of unsymmetrical epoxides under basic or neutral conditions. This regioselectivity is key to forming the desired 1-amino-2-ol structure.

Applications in Research and Drug Development

Core Utility as a Diamino Alcohol Scaffold

The true value of this compound lies in its trifunctional nature. The primary amine, tertiary amine, and secondary alcohol groups serve as handles for further chemical modification, allowing for the construction of a diverse range of derivatives. This makes it an attractive starting material for combinatorial chemistry and library synthesis in drug discovery programs.

Precursor for Pharmaceutical Agents

While specific drugs directly synthesized from this exact molecule are not broadly documented, its structural class—diamino alcohols—is of high importance in medicinal chemistry.

  • Local Anesthetics: Structurally related amino alcohols and amino amides are known precursors in the synthesis of local anesthetics.[5][] The diethylamino group, in particular, is a feature found in several anesthetic compounds.

  • Protease Inhibitors: Derivatives of 1,3-diamino-2-propanol are valuable chemical intermediates for synthesizing various chemicals, including selected protease inhibitors used in antiviral therapies.[7]

  • Antihistamines & Neurological Agents: The amino alcohol framework is a common feature in many drugs, including antihistamines.[8] Furthermore, related intermediates are involved in the synthesis of histamine H3 receptor antagonists, which are being investigated for treating neurological conditions like sleep disorders and cognitive impairments.[5]

Logical Relationship Diagram

G cluster_derivatization Chemical Modification cluster_applications Potential Therapeutic Classes parent This compound (Core Scaffold) mod1 Acylation of Primary Amine parent->mod1 mod2 Alkylation of Primary Amine parent->mod2 mod3 Esterification of Hydroxyl Group parent->mod3 app3 Antihistamines / H3 Receptor Antagonists parent->app3 Structural Analogy app1 Local Anesthetics mod1->app1 app2 Protease Inhibitors mod1->app2 mod2->app2 mod3->app1

Caption: Potential synthetic pathways from the core scaffold to various drug classes.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to available safety data, this compound is classified with the signal word "Danger".[2]

  • Hazard Statements:

    • H227: Combustible liquid.[2]

    • H314: Causes severe skin burns and eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P310: Immediately call a POISON CENTER/doctor.[2]

Conclusion

This compound is a functionally rich and synthetically accessible chemical intermediate. Its trifunctional nature provides multiple avenues for chemical modification, establishing it as a valuable scaffold for the development of novel compounds. For researchers and professionals in drug development, understanding the properties, synthesis, and potential applications of this molecule opens doors to creating diverse chemical libraries and pursuing new therapeutic agents, particularly in the fields of anesthesiology, virology, and neurology.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: 1,3-Diamino-2-propanol Source: PubChem URL: [Link]

  • Title: A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings Source: ResearchGate URL: [Link]

  • Title: 1-Propanol, 3-(diethylamino)- Source: NIST WebBook URL: [Link]

  • Title: 3-(Diethylamino)-1-propanol Source: CAS Common Chemistry URL: [Link]

  • Title: The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) Source: Cheméo URL: [Link]

  • Title: 3-(Diethylamino)-1-propanol Source: PubChem URL: [Link]

  • Title: 1,2-Propanediol, 3-(diethylamino)- Source: US EPA URL: [Link]

  • Title: 1-Propanol, 3-(diethylamino)- Source: NIST WebBook URL: [Link]

  • Title: Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives Source: Google Patents URL
  • Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL: [Link]

  • Title: Process of preparing n, n-dimethylamino alcohols Source: Google Patents URL
  • Title: 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) Source: Seema Finechem URL: [Link]

Sources

"1-Amino-3-(diethylamino)propan-2-ol" CAS number 6322-01-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol (CAS: 6322-01-6)

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive guide on this compound. As a molecule that may not boast widespread name recognition, its true value lies in its structural versatility. In my experience, the most impactful tools in a chemist's arsenal are often not the final, complex products, but the foundational building blocks from which they are constructed. This compound, with its strategically placed primary amine, tertiary amine, and hydroxyl group, represents just such a tool. It is a trifunctional intermediate poised for a multitude of applications, from pharmaceutical scaffolding to polymer science. This guide is structured to provide not just the "what" and "how," but the critical "why"—the causal logic behind its synthesis, handling, and potential applications—to empower researchers and developers in their work.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 6322-01-6) is a diamine propanol derivative. Its structure is characterized by a three-carbon backbone with a primary amine at position 1, a hydroxyl group at position 2, and a diethylamino (tertiary amine) group at position 3. This unique arrangement of functional groups dictates its chemical behavior and potential utility as a reactive intermediate.

The physical and chemical properties are summarized below, providing a foundational dataset for experimental design and process development.

PropertyValueSource(s)
CAS Number 6322-01-6[1][2][3]
Molecular Formula C₇H₁₈N₂O[1][3]
Molecular Weight 146.23 g/mol [1][2]
Physical Form Liquid[2]
Boiling Point 223°C[4]
Mass Spectrometry m/z 147 ([M+1]⁺)[1]
Purity (Typical) ~95%[2]
Storage Temperature Room Temperature[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is efficiently achieved through the nucleophilic ring-opening of an epoxide precursor. This method is reliable and provides a high yield, making it a preferred route for laboratory and potential scale-up production.

Synthesis Workflow: Epoxide Ring-Opening

The primary synthetic route involves the reaction of N,N-Diethyl-2,3-epoxypropylamine (also known as glycidyldiethylamine) with ammonium hydroxide.[1] The underlying principle of this reaction is the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring. This attack is regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon, leading to the desired 1-amino product.

Synthesis_Workflow reactant1 N,N-Diethyl-2,3-epoxypropylamine (Glycidyldiethylamine) process Nucleophilic Ring-Opening reactant1->process reactant2 Ammonium Hydroxide (NH₄OH) reactant2->process product This compound process->product 92% Yield

Figure 1: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol

This protocol is based on a documented synthesis that demonstrates a self-validating system through its high yield and clear procedural steps.[1]

  • Preparation: Prepare a solution of 25% (w/w) ammonium hydroxide (25 mL, 159 mmol) in a reaction vessel equipped with a magnetic stirrer and an ice bath. Cool the solution to 0-5°C.

    • Expertise Note: The use of an ice bath is critical to control the exothermic nature of the epoxide ring-opening reaction, preventing side reactions and ensuring product stability.

  • Addition of Reactant: Add glycidyldiethylamine (3.2 g, 24.8 mmol) dropwise to the cold ammonium hydroxide solution over a period of 10 minutes.

    • Expertise Note: Dropwise addition is essential to maintain temperature control and prevent a rapid, uncontrolled reaction.

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour. Subsequently, remove the ice bath and continue stirring at room temperature for 14 hours.

    • Expertise Note: The initial low-temperature phase facilitates controlled initiation, while the extended period at room temperature ensures the reaction proceeds to completion.

  • Work-up and Purification: Following the reaction period, evaporate the solvent under reduced pressure. Purify the resulting crude product by distillation (84-90°C at 500-600 mTorr) to yield pure 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92% yield).[1]

    • Trustworthiness Note: The high reported yield of 92% validates the efficiency of this protocol. Distillation is the standard and effective method for purifying liquid products of this volatility.

Potential Applications: A Structurally-Informed Perspective

While specific, large-scale applications for this compound are not extensively documented, its molecular architecture makes it a highly promising intermediate in several key areas of chemical and pharmaceutical development. Its utility can be logically inferred from the well-established roles of structurally analogous compounds.

Pharmaceutical Scaffolding

The 1-amino-propan-2-ol motif is a classic pharmacophore, most notably found in the beta-blocker class of drugs used to treat cardiovascular conditions like hypertension.[] The primary amine and the hydroxyl group can be readily functionalized to modulate receptor binding, selectivity, and pharmacokinetic properties.

Drug_Development_Pathway start_mol This compound mod1 Functionalization of Primary Amine (e.g., Acylation, Alkylation) start_mol->mod1 Step 1 intermediate Drug Intermediate mod1->intermediate mod2 Modification of Hydroxyl Group (e.g., Etherification) final_drug Hypothetical Bioactive Compound (e.g., Beta-Blocker Analog) mod2->final_drug intermediate->mod2 Step 2

Sources

"1-Amino-3-(diethylamino)propan-2-ol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a diamino alcohol that serves as a versatile chemical intermediate and building block in organic synthesis. Its unique structure, featuring a primary amine, a secondary alcohol, and a tertiary amine, provides multiple reactive sites for chemical modification. This trifunctionality makes it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the critical knowledge required for its effective use.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in controlled chemical synthesis. The identity and properties of this compound are summarized below.

Molecular Formula and Weight
  • Molecular Formula: C₇H₁₈N₂O[1][2]

  • Molecular Weight: 146.23 g/mol [1][2][3]

Structural Information and Identifiers

The structure contains a central propan-2-ol backbone with a primary amino group at the C1 position and a diethylamino group at the C3 position.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

This table summarizes the key physical and chemical properties, which are essential for designing experimental conditions, purification procedures, and storage protocols.

PropertyValueSource(s)
CAS Number 6322-01-6[1][2][3]
Physical Form Liquid[3]
Boiling Point 223 °C[4]
InChI Key LEJMOTVCCRDZNE-UHFFFAOYSA-N
Purity Typically ≥95%[5]
Storage Temperature Room Temperature

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound before its use in sensitive downstream applications.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) in positive mode, the compound readily protonates at one of its nitrogen atoms.

  • Expected [M+H]⁺: 147.15 m/z[1]

  • Monoisotopic Mass: 146.1419 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei can be predicted based on the functional groups present.

  • ¹H NMR (Predicted):

    • -CH(OH)-: A multiplet around 3.6-4.0 ppm.

    • -CH₂-N(CH₂CH₃)₂: A doublet of doublets adjacent to the chiral center.

    • -CH₂-NH₂: A doublet adjacent to the chiral center.

    • -N(CH₂CH₃)₂: A quartet around 2.5-2.8 ppm.

    • -N(CH₂CH₃)₂: A triplet around 1.0-1.2 ppm.

    • -NH₂ and -OH: Broad singlets, chemical shift is solvent and concentration-dependent.

  • ¹³C NMR (Predicted):

    • -CH(OH)-: ~65-70 ppm

    • -CH₂-N(Et)₂: ~55-60 ppm

    • -CH₂-NH₂: ~45-50 ppm

    • -N(CH₂CH₃)₂: ~47-52 ppm

    • -N(CH₂CH₃)₂: ~10-15 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • O-H stretch (alcohol): A broad peak around 3300-3500 cm⁻¹.

  • N-H stretch (primary amine): Two sharp peaks around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Peaks in the 2850-2970 cm⁻¹ region.

  • N-H bend (primary amine): A peak around 1590-1650 cm⁻¹.

  • C-O stretch (secondary alcohol): A strong peak around 1050-1100 cm⁻¹.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic ring-opening of an epoxide. This method is efficient and provides a high yield of the desired product.

Principle of Synthesis: Epoxide Ring-Opening

The core of the synthesis is the reaction between 2,3-epoxy-N,N-diethyl-propylamine (glycidyldiethylamine) and a nitrogen nucleophile. The use of ammonia or an ammonia equivalent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the 1-amino-2-ol structure. This regioselectivity is a hallmark of epoxide ring-opening reactions under neutral or basic conditions.

Diagram: Synthesis Workflow

SynthesisWorkflow reagent1 Glycidyldiethylamine (Epoxide Precursor) reaction Nucleophilic Ring-Opening reagent1->reaction reagent2 Ammonium Hydroxide (Nucleophile) reagent2->reaction workup Evaporation & Distillation reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

  • Glycidyldiethylamine (2,3-epoxy-N,N-diethyl-propylamine)

  • Ammonium hydroxide (25% w/w aqueous solution)

  • Ice/water bath

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, cool 25 mL (159 mmol) of 25% (w/w) ammonium hydroxide to 0-5 °C using an ice bath.

    • Causality: The reaction is exothermic. Starting at a low temperature controls the reaction rate, prevents overheating, and minimizes potential side reactions such as the formation of di- and tri-substituted products.

  • Addition of Epoxide: Add 3.2 g (24.8 mmol) of glycidyldiethylamine dropwise to the cold, stirring ammonium hydroxide solution over a period of 10 minutes.

    • Causality: Dropwise addition ensures that the concentration of the epoxide remains low, further helping to control the exotherm and improve selectivity for the primary amine product.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 14 hours.

    • Causality: The initial low-temperature phase allows for controlled initiation of the ring-opening. The extended period at room temperature ensures the reaction proceeds to completion.

  • Work-up and Purification: Concentrate the reaction mixture using a rotary evaporator to remove excess ammonia and water.

  • Final Purification: Purify the resulting crude product by distillation (84-90 °C at 500-600 mTorr) to yield pure this compound.

    • Expected Yield: ~92%[1]

    • Self-Validation: The purity of the final product should be confirmed by GC-MS and NMR spectroscopy as described in Section 2.0.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable scaffold for building molecular complexity. Its derivatives have been explored for various therapeutic applications.

Intermediate in Pharmaceutical Synthesis

This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs). The primary amine can be acylated, alkylated, or used in reductive amination, while the secondary alcohol can be esterified, etherified, or oxidized.

  • Adrenergic Beta-Receptor Antagonists: The general structure of many beta-blockers consists of an aryloxypropanolamine moiety. While not a direct precursor to all of them, derivatives of 1-amino-propan-2-ol are central to this class of drugs. Pharmacological studies on related structures like 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride have demonstrated their action as adrenergic beta-receptor blocking agents.

  • Local Anesthetics: The diethylamino group is a common feature in many local anesthetics. The synthesis of novel anesthetic agents can involve the modification of the primary amine and hydroxyl groups of this scaffold.

  • Antiviral and Protease Inhibitors: Diamino alcohol backbones are important structural motifs in a variety of protease inhibitors, which are used in treating retroviral infections.

  • Smooth Muscle Relaxants: A study has shown that derivatives of 1,3-diaminopropan-2-ols exhibit relaxant activity on isolated rat tracheal rings, suggesting potential applications in respiratory research.[6]

Use in Materials Science

The multiple nitrogen sites make it a candidate for use as a ligand in coordination chemistry or as a monomer in the synthesis of specialized polymers and resins. The hydroxyl group can also participate in polymerization reactions, such as the formation of polyurethanes.

Safety, Handling, and Toxicology

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as hazardous with the following primary risks:

  • Irritant: It is irritating to the skin, eyes, and respiratory system.[2]

  • Corrosive: May cause burns upon direct contact.[7]

  • Combustible Liquid: GHS Hazard Statement H227.

  • Causes severe skin burns and eye damage: GHS Hazard Statement H314.

  • May cause respiratory irritation: GHS Hazard Statement H335.

Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

  • Ventilation: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion can cause severe damage to mucous membranes.[7]

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[2] However, based on its functional groups and related compounds, it is expected to be harmful if ingested or inhaled and is corrosive to tissues.[2][7] Chronic exposure effects have not been determined. Researchers should treat this compound with the caution appropriate for a substance with an incomplete toxicological profile.

References

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Amino-3-(diethylamino)propan-2-ol from Glycidyldiethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 1-Amino-3-(diethylamino)propan-2-ol, a valuable diamino alcohol intermediate. The core of this process involves the nucleophilic ring-opening of glycidyldiethylamine using ammonia. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and detail the critical parameters that ensure a high-yield, high-purity synthesis.

Mechanistic Rationale: The Chemistry of Epoxide Ring-Opening

The synthesis hinges on the reaction between an epoxide (glycidyldiethylamine) and a nucleophile (ammonia). Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain due to their compressed bond angles.[1][2] This inherent strain is the driving force behind their high reactivity, particularly towards nucleophilic attack, which relieves the strain by cleaving a carbon-oxygen bond.[1][2]

The reaction proceeds under basic or neutral conditions via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The key steps are as follows:

  • Nucleophilic Attack: The nitrogen atom of ammonia, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of the asymmetric glycidyldiethylamine, the attack preferentially occurs at the less sterically hindered terminal carbon atom.[2]

  • Ring-Opening: This attack occurs from the backside, leading to the simultaneous cleavage of the C-O bond and the opening of the strained three-membered ring. This concerted step results in the formation of an alkoxide intermediate.[1]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source in the reaction medium, which in this case is water from the aqueous ammonium hydroxide solution, to yield the final this compound product.

A crucial aspect of this synthesis is the use of a significant molar excess of ammonium hydroxide. This strategy is employed to maximize the probability of the epoxide reacting with ammonia rather than the newly formed amino alcohol product.[5][6] If the product were to act as a nucleophile, it would lead to the formation of undesired, higher molecular weight byproducts.[6]

Reaction_Mechanism Figure 1: S-N-2 Reaction Mechanism cluster_reactants Reactants reactant1 Glycidyldiethylamine (Epoxide) intermediate Alkoxide Intermediate reactant1->intermediate 1. Nucleophilic Attack (S-N-2) reactant2 Ammonia (Nucleophile) product This compound intermediate->product 2. Protonation (from H2O)

Caption: Figure 1: SN2 Reaction Mechanism.

Detailed Experimental Protocol

This section outlines a robust, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Equipment
  • Reagents:

    • Glycidyldiethylamine (CAS: 3131-72-8)

    • Ammonium Hydroxide (25% w/w aqueous solution, CAS: 1336-21-6)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer with stir bar

    • Ice-water bath

    • Rotary evaporator

    • Vacuum distillation apparatus

Synthesis Procedure
  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to cool.

  • Reagent Charging: Charge the flask with a concentrated solution of ammonium hydroxide (25% w/w). Begin stirring.

  • Substrate Addition: Add glycidyldiethylamine dropwise to the cold, stirring ammonium hydroxide solution over approximately 10 minutes.[7] The slow, controlled addition is critical to manage the exothermic nature of the epoxide ring-opening reaction.

  • Initial Reaction Phase: Maintain the reaction mixture at a low temperature (0-5°C) and continue stirring for 1 hour.[7]

  • Reaction Completion: Remove the ice bath and allow the mixture to naturally warm to room temperature. Continue stirring for an additional 14 hours to ensure the reaction proceeds to completion.[7]

Work-up and Purification
  • Solvent Removal: Concentrate the resulting reaction mixture using a rotary evaporator to remove excess ammonia and water.

  • Vacuum Distillation: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 84-90°C at a pressure of 500-600 mTorr.[7] This step is essential to isolate the pure product from any unreacted starting materials or byproducts.

Product Characterization

The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques. Mass spectrometry should reveal a molecular ion peak corresponding to the product's molecular weight (146.23 g/mol ), typically observed as [M+1]+ at m/z 147.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis based on published procedures.[7]

ParameterValueUnitNotes
Reactant: Glycidyldiethylamine 3.2gLimiting Reagent
Moles of Glycidyldiethylamine24.8mmol
Reactant: Ammonium Hydroxide (25%) 25mL
Moles of Ammonia~159mmolApprox. 6.4 molar excess
Reaction Time (Low Temp) 1hourAt 0-5°C
Reaction Time (Room Temp) 14hours
Product Yield 3.3g
Theoretical Yield 3.63g
Percentage Yield ~92%
Product Boiling Point 84-90°C@ 500-600 mTorr
Product Molecular Weight 146.23 g/mol
Observed Mass Spec Peak 147m/z[M+1]+

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a linear workflow, ensuring reproducibility and clarity in the experimental design.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation - Cool Ammonium Hydroxide - Prepare Glycidyldiethylamine B 2. Reaction - Dropwise addition at 0-5°C - Stir for 1 hr (cold) - Stir for 14 hrs (RT) A->B Execute Reaction C 3. Work-up - Evaporate excess ammonia and water B->C Proceed to Work-up D 4. Purification - Vacuum Distillation (84-90°C) C->D Isolate Crude Product E 5. Final Product - this compound D->E Collect Pure Fraction

Caption: Figure 2: Experimental Workflow.

Safety and Handling Considerations

  • Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood.[8]

  • Glycidyldiethylamine: As with most epoxides, this compound should be handled with care, avoiding skin and eye contact.

  • Exothermic Reaction: The ring-opening of epoxides is an exothermic process. Maintaining a low temperature during the initial addition is crucial to prevent the reaction from becoming uncontrollable.

This guide provides a comprehensive framework for the successful synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development.

References

  • IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Science.gov. (n.d.). epoxide ring opening: Topics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (2017, June). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

  • European Patent Office. (1995, July 5). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 1-amino-3-[3-(1-piperidinylmethyl)-phenoxy]-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ammonia. PubChem. Retrieved from [Link]

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"1-Amino-3-(diethylamino)propan-2-ol" solubility and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Physicochemical Properties, Solubility, and Spectral Analysis

Introduction

This compound (CAS No: 6322-01-6) is a diamine alcohol characterized by the presence of a primary amine, a tertiary amine, and a secondary alcohol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis and a candidate for investigation in drug development, particularly in the design of ligands, catalysts, and pharmacologically active agents. Its structure allows for multiple points of interaction, including hydrogen bonding and acid-base chemistry, which are critical to its physical properties and potential applications.

This guide provides a detailed examination of the core physicochemical properties, solubility profile, and comprehensive spectral data of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to support researchers and developers in its effective application.

Molecular Structure

The structural arrangement of this compound is fundamental to understanding its chemical behavior.

cluster_0 Physicochemical & Spectral Characterization Workflow start Compound Sample (this compound) solubility Solubility Assessment (Shake-Flask Method) start->solubility ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr data_sol Solubility Data (mg/mL or M) solubility->data_sol data_ms Molecular Weight & Formula Confirmation ms->data_ms data_ir Functional Group Identification ir->data_ir data_nmr Structural Elucidation (Connectivity & Environment) nmr->data_nmr final Comprehensive Characterization Report data_sol->final data_ms->final data_ir->final data_nmr->final

Caption: Workflow for the analytical characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Expected Data: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. The primary expected ion would be the protonated molecular ion [M+H]⁺.

Ion AdductCalculated m/zSource
[M+H]⁺ 147.1492[2][3]
[M+Na]⁺ 169.1311[3]
[M+K]⁺ 185.1051[3]

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the instrument to operate in positive ion ESI mode.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the high-resolution mass measurement to confirm the elemental formula (C₇H₁₉N₂O⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Data: The spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-N bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500 - 3200O-H and N-H StretchAlcohol and Primary AmineVery broad, strong absorption due to hydrogen bonding.
3000 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong, sharp absorptions.
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium intensity, may be obscured by the broad O-H band.
1250 - 1000C-N and C-O StretchAmines and AlcoholStrong, complex absorptions in the fingerprint region.

Experimental Protocol for ATR-FTIR Analysis:

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment in a molecule. While experimental spectra require acquisition, a predicted spectrum based on established principles offers valuable guidance.

Predicted ¹H NMR Spectrum (Reference: TMS, δ in ppm):

The molecule is chiral at C2, which can lead to diastereotopic protons in the adjacent methylene groups (C1 and C3), potentially resulting in more complex splitting patterns than simple first-order analysis would suggest.

Atom(s)Predicted δ (ppm)MultiplicityIntegrationAssignment
H on C7, C5~1.0 - 1.2Triplet (t)6H-N(CH₂CH₃ )₂
H on C1~2.5 - 2.7Doublet of Doublets (dd)2HH₂N-CH₂ -CH(OH)
H on C6, C4~2.6 - 2.8Quartet (q)4H-N(CH₂ CH₃)₂
H on C3~2.7 - 2.9Doublet of Doublets (dd)2H-CH₂ -N(CH₂CH₃)₂
H on C2~3.6 - 3.8Multiplet (m)1H-CH₂-CH (OH)-CH₂-
H on -NH₂, -OHVariableBroad Singlet (br s)3H-NH₂ , -OH (exchangeable)

Predicted ¹³C NMR Spectrum (Reference: TMS, δ in ppm):

AtomPredicted δ (ppm)Assignment
C7, C5~11 - 13-N(CH₂CH₃ )₂
C1~45 - 48H₂N-C H₂-
C6, C4~47 - 50-N(C H₂CH₃)₂
C3~58 - 62-C H₂-N(Et)₂
C2~68 - 72-C H(OH)-

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the -OH and -NH₂ protons to exchange, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic tool.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) for D₂O.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

References

Sources

Unveiling the Catalytic Potential of 1-Amino-3-(diethylamino)propan-2-ol: A Mechanistic and Application-Focused Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(diethylamino)propan-2-ol is a member of the 1,3-diamino alcohol family, a class of molecules with significant, yet not fully explored, potential in organocatalysis. While specific literature detailing the catalytic mechanism of this exact molecule is nascent, a robust mechanistic framework can be extrapolated from the well-documented behavior of related 1,3-diamine and amino alcohol catalysts. This guide synthesizes established principles to propose a detailed mechanism of action, outlines protocols for its experimental validation, and discusses its potential applications in asymmetric synthesis, a critical field for drug development. We will explore the cooperative catalysis enabled by its distinct functional groups—a primary amine, a tertiary amine, and a hydroxyl group—and present a model for its role in key carbon-carbon bond-forming reactions.

Introduction: The Strategic Value of Bifunctional Catalysts

In the landscape of modern organic synthesis, the development of efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to traditional metal-based catalysis. Within this field, bifunctional catalysts—molecules possessing two or more distinct functional groups that act in concert—are of particular interest for their ability to mimic enzymatic active sites, thereby achieving high levels of stereocontrol.

This compound represents a compelling, structurally simple yet functionally sophisticated scaffold for bifunctional catalysis. Its 1,3-diamine backbone, combined with a strategically placed hydroxyl group, offers multiple points of interaction with substrates, suggesting a capacity for orchestrating complex transformations with high precision. Vicinal amino alcohols are foundational components in many catalysts, ligands, and biologically active molecules, underscoring the importance of understanding their synthetic pathways and catalytic behavior.[1] This guide will elucidate the probable catalytic mechanism of this compound by drawing parallels with extensively studied 1,2- and 1,3-diamine systems.[2][3]

Core Mechanistic Principles: A Symphony of Functional Groups

The catalytic prowess of this compound stems from the cooperative action of its three key functional groups. While 1,2-diamine derivatives are well-studied, the 1,3-relationship in this molecule provides a unique spatial arrangement and flexibility.[2][3]

  • The Primary Amine (–NH₂): The Nucleophile Activator. In reactions involving carbonyl compounds (ketones or aldehydes), the primary amine is the workhorse for nucleophile activation. It readily condenses with the ketone or aldehyde to form a highly reactive enamine or imine intermediate. This conversion is a cornerstone of aminocatalysis, transforming a weakly nucleophilic carbonyl compound into a much more potent one.[2][3]

  • The Tertiary Amine (–NEt₂): The Electrophile Director. The tertiary amine typically functions as a Brønsted base or, upon protonation, as a directing group. In its protonated, ammonium salt form, it can act as a hydrogen-bond donor, activating and orienting the electrophile (e.g., an aldehyde or imine) for a stereoselective attack by the enamine. This dual role is critical for bringing the reacting partners into close proximity in a well-defined three-dimensional arrangement.[2][3]

  • The Hydroxyl Group (–OH): The Stereochemical Anchor. The secondary alcohol introduces an additional chiral center and a potent hydrogen-bond donor/acceptor site. This group is crucial for establishing a rigid, organized transition state. Through hydrogen bonding, it can further stabilize the interaction between the catalyst and the substrates, providing an additional layer of stereochemical control that differentiates it from simple diamine catalysts. While the 1,3-diamine moiety is essential for catalysis, the presence of the hydroxyl group fine-tunes the catalyst's stereodirecting ability.[2]

The synergy between these groups allows the catalyst to control the reaction pathway, leading to high yields and, most importantly, high enantioselectivity in the synthesis of chiral molecules.

Postulated Catalytic Cycle: The Asymmetric Mannich Reaction

To illustrate the mechanism, let's consider a model asymmetric Mannich reaction between a ketone (e.g., acetone) and an imine (e.g., N-benzylidene aniline). The 1,3-diamine framework is highly effective in catalyzing such reactions.[2][3]

Catalytic Cycle cluster_main Postulated Catalytic Cycle of this compound A Catalyst + Ketone B Enamine Formation (H₂O released) A->B - H₂O C Activated Complex (Catalyst-Enamine) B->C E Ternary Complex (H-Bonding) C->E + Imine D Imine (Electrophile) + Acid Co-catalyst D->E F C-C Bond Formation (Stereodetermining Step) E->F G Iminium Intermediate F->G H Hydrolysis G->H + H₂O I Chiral Product + Regenerated Catalyst H->I I->A

Caption: Postulated catalytic cycle for an asymmetric Mannich reaction.

Step-by-Step Breakdown:

  • Enamine Formation: The primary amine of the catalyst reacts with the ketone, eliminating a molecule of water to form a chiral enamine intermediate. This is the activated nucleophile.

  • Electrophile Activation: An acid co-catalyst (often added or formed in situ) protonates the tertiary amine. This ammonium ion, along with the hydroxyl group, forms a chiral pocket that binds and activates the incoming imine (the electrophile) via hydrogen bonding.

  • Ternary Complex Assembly: The activated imine and the enamine are brought together within the catalyst's chiral scaffold, forming a highly organized ternary transition state. The specific 1,3-arrangement of the amino groups provides the necessary space and geometry for this assembly.[2]

  • Stereodetermining C-C Bond Formation: The enamine attacks one face of the activated imine. The facial selectivity is dictated by the steric and electronic environment created by the catalyst, particularly the orientation enforced by the network of hydrogen bonds from the protonated tertiary amine and the hydroxyl group.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by water (present in the reaction medium) to release the final chiral β-amino ketone product and regenerate the active catalyst, allowing it to enter a new cycle.

Experimental Validation: A Protocol for Mechanistic Investigation

To validate the catalytic efficacy of this compound, a researcher would typically perform a well-controlled series of experiments. The following protocol outlines a standard approach for testing its performance in the asymmetric Mannich reaction.

Objective: To determine the yield, diastereoselectivity, and enantioselectivity of the Mannich reaction between cyclohexanone and N-Boc-p-anisidine imine catalyzed by this compound.

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Nucleophile)

  • N-Boc-protected p-anisidine imine (Electrophile)

  • Benzoic Acid (Acid Co-catalyst)

  • Dichloromethane (Solvent, anhydrous)

  • Saturated aqueous sodium bicarbonate (Quenching agent)

  • Magnesium sulfate (Drying agent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • NMR Spectrometer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (2.0 mL) and stir the mixture until all solids dissolve. Add cyclohexanone (2.0 mmol, 2.0 eq).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the N-Boc imine (1.0 mmol, 1.0 eq) in one portion.

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the limiting reagent (imine) is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the pure Mannich product.

    • Analyze the product by ¹H NMR spectroscopy to determine the diastereomeric ratio (dr).

    • Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column with a suitable mobile phase.

Data Interpretation and Expected Outcomes

The success of the catalysis is measured by three key metrics: yield, diastereoselectivity (for products with two new stereocenters), and enantioselectivity. A systematic study would vary parameters like solvent, temperature, and the acid co-catalyst to optimize these outcomes.

Table 1: Representative Data for Catalyst Optimization

EntryAcid Co-catalystSolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
1Benzoic AcidCH₂Cl₂0248595:592
2Acetic AcidCH₂Cl₂0247890:1088
3Benzoic AcidToluene0247292:885
4Benzoic AcidCH₂Cl₂25129088:1275
  • Yield: High yields (Entry 4) indicate an efficient catalytic turnover.

  • Diastereoselectivity (dr): A high dr (Entry 1) demonstrates the catalyst's ability to control the relative configuration of the two newly formed stereocenters.

  • Enantioselectivity (ee): A high ee (Entry 1) is the most critical measure of an asymmetric catalyst, indicating its effectiveness in producing one enantiomer over the other. The results suggest that lower temperatures generally improve stereoselectivity.

Conclusion and Future Outlook

This compound is a promising candidate for the development of novel catalytic systems. Based on established principles of aminocatalysis, its mechanism relies on the synergistic interplay of its primary amine, tertiary amine, and hydroxyl functionalities to create a highly organized, chiral environment for chemical reactions. This bifunctional approach, activating the nucleophile and electrophile simultaneously, is a hallmark of sophisticated catalyst design.

While this guide provides a robust, theory-backed framework for its mechanism of action, further empirical studies are essential. Future work should focus on exploring the full scope of its catalytic activity across a range of asymmetric transformations, including aldol reactions, Michael additions, and other C-C bond-forming reactions critical to the pharmaceutical and fine chemical industries. The synthesis and evaluation of derivatives will also be crucial for fine-tuning its steric and electronic properties to achieve even higher levels of efficiency and selectivity. The principles outlined herein provide a clear roadmap for academic and industrial researchers to unlock the full potential of this versatile catalytic scaffold.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021).
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2021).
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2021).

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Unlocking Potential: A Technical Guide to the Research Applications of 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-Amino-3-(diethylamino)propan-2-ol, a versatile trifunctional molecule. By dissecting its unique structural features—a primary amine, a tertiary amine, and a secondary alcohol—we elucidate its promise as a pivotal building block in medicinal chemistry, polymer science, and materials research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and workflows to stimulate innovation and discovery.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a chiral amino alcohol characterized by the presence of three distinct functional groups. This trifunctionality is the cornerstone of its chemical versatility, enabling it to serve as a linchpin in the synthesis of a diverse array of complex molecules. The primary amine offers a reactive site for amide bond formation, alkylation, and other nucleophilic additions. The tertiary amine provides a basic center and can participate in quaternization reactions, while the secondary alcohol can be engaged in esterification, etherification, and oxidation reactions. This unique combination makes it a highly valuable intermediate for creating molecules with tailored properties.

The strategic importance of such multi-functional building blocks in chemical synthesis is well-established, as they can significantly reduce the number of reaction steps required to build complex molecular architectures, thereby optimizing synthesis costs and improving overall efficiency.[1]

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The structural motif of amino alcohols is prevalent in a wide range of biologically active compounds. The presence of both amino and hydroxyl groups in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Synthesis of Chiral Ligands and Asymmetric Catalysis

The chiral nature of this compound makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Precursor for Bioactive Molecules

Derivatives of similar amino alcohols have shown promise in various therapeutic areas. For instance, related structures are key intermediates in the synthesis of drugs targeting neurological disorders.[2] The diethylamino group can enhance solubility and metabolic stability, desirable properties in drug candidates.[]

Polymer Science: A Monomer for Functional Polymers

The trifunctional nature of this compound allows it to act as a versatile monomer or cross-linking agent in the synthesis of functional polymers.

Polyurethanes and Polyamides

The primary amine and hydroxyl group can react with isocyanates and carboxylic acid derivatives, respectively, to form polyurethanes and polyamides. The pendant diethylamino group can impart unique properties to the resulting polymer, such as improved adhesion, catalytic activity, or pH-responsiveness. For example, related amino alcohols are utilized as catalysts in the production of polyurethane foams.[4]

Development of Smart Materials

The tertiary amine functionality can be protonated or deprotonated in response to changes in pH, making it a suitable component for "smart" polymers that exhibit stimuli-responsive behavior. Such materials have potential applications in drug delivery, sensors, and self-healing materials.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of glycidyldiethylamine with an ammonia source.[5]

Materials:

  • Glycidyldiethylamine

  • Ammonium hydroxide (25% w/w)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Cool a solution of ammonium hydroxide in a round-bottom flask to 0-5°C using an ice bath.[5]

  • Slowly add glycidyldiethylamine dropwise to the cold ammonium hydroxide solution over a period of 10 minutes with continuous stirring.[5]

  • Maintain the reaction mixture at 0-5°C for 1 hour.[5]

  • Allow the reaction to warm to room temperature and continue stirring for 14 hours.[5]

  • Remove the excess ammonium hydroxide and water under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by distillation (84-90°C at 500-600 mT) to obtain pure 1-amino-3-diethylamino-propan-2-ol.[5]

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol)
Glycidyldiethylamine129.213.224.8
Ammonium Hydroxide (25%)35.0525 mL159

Table 1: Reagent quantities for the synthesis of this compound.

General Procedure for Amide Coupling

The primary amine of this compound can be readily acylated to form amides, which can serve as intermediates for a variety of pharmaceutical compounds.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., DCC, EDC)

  • Solvent (e.g., Dichloromethane, Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent under a nitrogen atmosphere.

  • Add the coupling agent and stir for 10-15 minutes.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling agent residues.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and potential applications of this compound.

G cluster_synthesis Synthesis cluster_applications Potential Applications Glycidyldiethylamine Glycidyldiethylamine Target_Molecule This compound Glycidyldiethylamine->Target_Molecule Ring Opening Ammonium_Hydroxide Ammonium_Hydroxide Ammonium_Hydroxide->Target_Molecule Pharmaceutical_Intermediates Pharmaceutical_Intermediates Target_Molecule->Pharmaceutical_Intermediates Acylation, Alkylation Functional_Polymers Functional_Polymers Target_Molecule->Functional_Polymers Polycondensation Chiral_Ligands Chiral_Ligands Target_Molecule->Chiral_Ligands Coordination G Start Start: Dissolve Carboxylic Acid Add_Coupling_Agent Add Coupling Agent Start->Add_Coupling_Agent Add_Amine Add this compound Add_Coupling_Agent->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product: Amide Purification->End

Sources

The Strategic Utility of 1-Amino-3-(diethylamino)propan-2-ol and its Analogs as Versatile Precursors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopropanol scaffold represents a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the significance of 1-Amino-3-(diethylamino)propan-2-ol as a representative precursor within this chemical class. We will explore its synthesis, fundamental reactivity, and, by extension, the broader applications of closely related aminopropanol derivatives in the development of commercially significant pharmaceuticals. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations and practical methodologies for leveraging these critical building blocks in drug discovery programs.

Introduction: The Aminopropanol Motif in Medicinal Chemistry

The 1,3-aminopropanol backbone is a privileged scaffold in drug design, conferring favorable pharmacokinetic properties such as improved solubility and the ability to form key hydrogen bonds with biological targets. The presence of primary and tertiary amine functionalities, along with a secondary alcohol, in molecules like this compound, provides multiple reactive handles for synthetic diversification. This allows for the systematic modification of molecular properties to optimize potency, selectivity, and metabolic stability. While direct applications of this compound are not extensively documented in publicly available literature for specific marketed drugs, its structural motifs are present in a variety of therapeutic agents, making it and its analogs crucial intermediates in pharmaceutical research and development. This guide will use this compound as a central case study to explore the broader utility of this class of compounds.

Synthesis and Physicochemical Properties of this compound

A robust and scalable synthesis of this compound is essential for its utilization in drug discovery campaigns. A common and efficient method involves the nucleophilic ring-opening of an epoxide.

Synthetic Protocol: From Epoxide to Aminopropanol

A widely employed synthetic route to this compound proceeds via the reaction of glycidyldiethylamine with an excess of ammonium hydroxide.[1] This reaction is a classic example of an SN2-type epoxide opening under basic conditions.

Experimental Protocol:

  • To an ice-cold solution of 25% (w/w) ammonium hydroxide (159 mmol), add glycidyldiethylamine (24.8 mmol) dropwise over a period of 10 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, evaporate the excess ammonium hydroxide and water under reduced pressure.

  • Distill the crude product under vacuum (84-90 °C at 500-600 mT) to yield pure this compound.[1]

This protocol typically affords the desired product in high yield (around 92%) and purity.[1]

Physicochemical Data
PropertyValue
Molecular FormulaC₇H₁₈N₂O
Molecular Weight146.23 g/mol
AppearanceLiquid
Boiling Point81-83 °C at 15 mmHg
Density0.884 g/mL at 25 °C
Visualization of the Synthetic Workflow

SynthesisWorkflow reagent1 Glycidyldiethylamine reaction Epoxide Ring Opening (0-5 °C to RT, 15h) reagent1->reaction reagent2 Ammonium Hydroxide (excess) reagent2->reaction product This compound reaction->product Distillation

Caption: Synthetic workflow for this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound and its analogs stems from the differential reactivity of its functional groups. The primary amine is a potent nucleophile, readily participating in alkylation, acylation, and amidation reactions. The secondary alcohol can be oxidized to a ketone or engaged in etherification and esterification reactions. The tertiary amine can act as a base or be quaternized. This trifunctional nature allows for the construction of complex molecular architectures.

Key Chemical Transformations
  • N-Alkylation/Acylation: The primary amine can be selectively functionalized in the presence of the tertiary amine due to its higher reactivity. This is a cornerstone for building side chains and linking the aminopropanol core to other pharmacophores.

  • O-Alkylation/Acylation: The hydroxyl group can be modified to modulate solubility and lipophilicity.

  • Oxidation: The secondary alcohol can be oxidized to a ketone, providing a key intermediate for further derivatization.

These transformations are fundamental in the synthesis of a wide range of pharmaceutical agents.

Case Studies: Aminopropanol Analogs in Marketed Drugs

1,3-Diamino-2-propanol in Contrast Media

1,3-Diamino-2-propanol (DAP) is a critical building block in the synthesis of non-ionic X-ray contrast agents like Iohexol and the macrocyclic MRI contrast agent Gadobutrol.[2] The diamino-alcohol structure is key to attaching hydrophilic side chains that improve solubility and reduce osmolality, enhancing the safety profile of these diagnostic agents.[2]

Synthesis of an Iohexol Intermediate:

The synthesis involves the N-alkylation of a triiodinated aromatic core with a derivative of 1,3-diamino-2-propanol.[2]

IohexolIntermediate start 5-acetamido-2,4,6-triiodoisophthalamide reaction N-alkylation (Base, Solvent) start->reaction reagent 1,3-Diamino-2-propanol derivative reagent->reaction product Iohexol Intermediate reaction->product

Caption: Synthesis of an Iohexol intermediate using a DAP derivative.

3-(Methylamino)-1-phenyl-1-propanol in Antidepressants

The synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluoxetine (Prozac™) can utilize 3-methylamino-1-phenyl-1-propanol as a key precursor.[3] This intermediate is synthesized and then coupled with another aromatic fragment to yield the final active pharmaceutical ingredient (API).

Experimental Protocol for Fluoxetine Synthesis from the Precursor:

  • React 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride.

  • The reaction is typically carried out in the presence of a base, such as sodium hydride, in a suitable solvent like dimethyl sulfoxide (DMSO).

  • The resulting fluoxetine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a solvent like ether.[3]

3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Neurological Drugs

(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety.[4][5] This highlights the importance of stereochemistry in the aminopropanol precursor for the biological activity of the final drug.

Future Perspectives and Conclusion

The 1-amino-3-(substituted-amino)propan-2-ol scaffold, exemplified by this compound, continues to be a valuable platform in drug discovery. Its inherent trifunctional nature allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. While the direct application of the title compound in marketed drugs is not widely reported, the successful use of its close analogs in a range of therapeutic areas, from diagnostic agents to treatments for neurological disorders, underscores the enduring importance of this chemical class. As synthetic methodologies become more advanced, we can anticipate the development of novel catalysts and reagents that will further expand the synthetic utility of these versatile precursors, paving the way for the discovery of next-generation therapeutics.

References

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

  • Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Available at: [Link]

  • Google Patents. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

Sources

"1-Amino-3-(diethylamino)propan-2-ol" safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Amino-3-(diethylamino)propan-2-ol

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety, handling, and regulatory information for the chemical compound this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this or structurally similar compounds. The protocols and recommendations herein are synthesized from established safety data for closely related aminopropanols to provide a robust framework for risk mitigation in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound containing primary amine, tertiary amine, and secondary alcohol functional groups. Understanding its fundamental properties is the first step in a thorough risk assessment. While exhaustive experimental data for this specific molecule is limited, properties can be reliably inferred from its structure and data available for its isomers, such as 3-(Diethylamino)-1-propanol.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name This compound
Synonym(s) 1-amino-3-(diethylamino)-2-propanol
CAS Number 6322-01-6
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
Boiling Point 81 - 83 °C @ 15 mmHg (for isomer 622-93-5)[1]
Specific Gravity 0.880 (for isomer 622-93-5)[1]
Vapor Density 4.52 (for isomer 622-93-5)[1]
Flash Point 77 °C (for a related compound)[2]

Note: Some physical properties are referenced from the closely related isomer 3-(Diethylamino)-1-propanol (CAS 622-93-5) due to a lack of specific data for CAS 6322-01-6.

Section 2: Hazard Identification and GHS Classification

Table 2: Inferred GHS Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Classification is based on data for 3-Diethylamino-1-propanol and other related compounds.[1][4][5]

GHS Pictograms:

Signal Word: Danger [1]

Key Hazard Statements:

  • Combustible liquid.[1]

  • Harmful if swallowed or in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1][6]

  • May cause respiratory irritation.[1][5]

Precautionary Statements (Selected):

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[1] Do not breathe dust/fume/gas/mist/vapors/spray.[1][6] Wash skin thoroughly after handling.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

  • Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor/physician.[1][6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Safe Handling and Engineering Controls

The primary routes of exposure are through skin/eye contact, inhalation, and ingestion.[8] The causality behind the following handling protocols is the compound's presumed corrosive and toxic nature.

Engineering Controls

The most effective way to minimize exposure is through robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[3][9] This is critical to prevent inhalation of potentially irritating vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[6]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory.[3]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the liquid. Standard safety glasses are insufficient. This is to protect against splashes that can cause severe eye damage.[1][6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.[10] Contaminated gloves must be disposed of properly.[10]

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron is required to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygiene Practices
  • Wash hands and face thoroughly after handling the substance.[7][9]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Immediately remove and launder any contaminated clothing before reuse.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS & Assess Risks DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReviewSDS->DonPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) DonPPE->PrepWorkArea Transport Transport Chemical in Secondary Containment PrepWorkArea->Transport Begin Work WeighTransfer Weigh & Transfer Inside Fume Hood Transport->WeighTransfer PerformExp Perform Experiment WeighTransfer->PerformExp Store Store Chemical (Locked, Ventilated) WeighTransfer->Store Return to Storage Decontaminate Decontaminate Glassware & Work Surfaces PerformExp->Decontaminate Complete Work DisposeWaste Dispose of Waste (Labeled Container) Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

Section 4: Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8] Contact with acids can cause a vigorous exothermic reaction, while contact with oxidizers may pose a fire or explosion risk.[8] Also, keep away from heat, sparks, and open flames.[1][9]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is essential.

First-Aid Measures

Immediate action is critical in case of exposure.

  • General Advice: Move the victim to fresh air immediately.[1] First responders must protect themselves.[9] Show the Safety Data Sheet to the attending physician.[9]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately take off all contaminated clothing.[9] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Call a physician immediately.[9]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate attention from an ophthalmologist.[9]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][8]

  • Specific Hazards: The compound is a combustible liquid.[1] Vapors may be heavier than air and can travel to an ignition source.[11] Hazardous decomposition products, such as toxic oxides of nitrogen and carbon monoxide, may be released in a fire.[8][9]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8][9]

Accidental Release Measures
  • Personal Precautions: Evacuate the area.[8] Do not touch or walk through the spilled material.[12] Eliminate all ignition sources.[12] Ensure adequate ventilation.[9] Wear full PPE, including respiratory protection.[3]

  • Containment and Cleanup: Prevent the spill from entering drains or waterways.[7][9] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][12] Collect the material using non-sparking tools and place it in a designated, labeled container for proper disposal.[12]

Emergency_Response_Logic cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Spill or Exposure) ExposureType Determine Exposure Route Incident->ExposureType Exposure SpillSize Assess Spill Size Incident->SpillSize Spill SkinEye Skin/Eye Contact ExposureType->SkinEye Contact Inhalation Inhalation ExposureType->Inhalation Inhalation Ingestion Ingestion ExposureType->Ingestion Ingestion FirstAid Administer First Aid (Rinse, Fresh Air) SkinEye->FirstAid Inhalation->FirstAid Ingestion->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Notify Notify Supervisor & Safety Officer Medical->Notify SmallSpill Small Spill SpillSize->SmallSpill Minor LargeSpill Large Spill SpillSize->LargeSpill Major Contain Contain & Absorb (Inert Material) SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Evacuate->Contain Cleanup Collect Waste (Non-Sparking Tools) Contain->Cleanup Cleanup->Notify

Caption: Decision-making logic for emergency response to spills or exposure.

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid heat, flames, and sparks.[1][8]

  • Incompatible Materials: Incompatible with strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[8][9]

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter the sewage system. Waste containers should be clearly labeled.

References

  • Title: Diethylaminoethanol - Agricultural Marketing Service Source: U.S. Department of Agriculture URL: [Link]

  • Title: N,N-Diethyl-1,3-propanediamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1,3-Diamino-2-propanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-(Diethylamino)-1-propanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1,3-Diamino-2-propanol SDS Source: SDS Manager URL: [Link]

  • Title: 1-Propanol, 3-(diethylamino)- Source: NIST WebBook URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Amino-3-(diethylamino)propan-2-ol via Epoxide Ring-Opening with Ammonium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Amino-3-(diethylamino)propan-2-ol, a valuable diamino alcohol intermediate. The protocol herein details a robust and efficient method centered on the nucleophilic ring-opening of an epoxide precursor with ammonium hydroxide. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural motif, featuring both a primary and a tertiary amine, as well as a secondary alcohol, allows for diverse downstream chemical modifications. This versatility makes it a sought-after intermediate in the development of new chemical entities. The synthesis route described herein employs readily available starting materials and offers a high-yielding pathway to the target compound.

Scientific Principles and Reaction Mechanism

The core of this synthesis is the nucleophilic ring-opening of an epoxide. This reaction is a classic and reliable method for the formation of β-amino alcohols.[1][2] In this specific application, the synthesis can be conceptualized as a two-step process, often performed sequentially or as a one-pot synthesis.

Step 1: Formation of the Epoxide Precursor

The synthesis typically begins with the reaction of epichlorohydrin with diethylamine. The more nucleophilic secondary amine (diethylamine) preferentially attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This is a classic SN2-type reaction.[3] Subsequent intramolecular displacement of the chloride by the newly formed alkoxide generates the intermediate, N,N-diethyl-2,3-epoxypropylamine (glycidyldiethylamine).

Step 2: Ring-Opening with Ammonium Hydroxide

The second and final step involves the ring-opening of the glycidyldiethylamine intermediate with ammonia, provided in the form of ammonium hydroxide. Ammonia, being a potent nucleophile, attacks the terminal, less sterically hindered carbon of the epoxide ring.[3] This regioselectivity is characteristic of base-catalyzed or neutral epoxide ring-opening reactions.[2] The subsequent protonation of the resulting alkoxide during workup yields the final product, this compound.

The overall reaction can be summarized as follows:

Epichlorohydrin + Diethylamine → N,N-diethyl-2,3-epoxypropylamine + HCl N,N-diethyl-2,3-epoxypropylamine + NH3 (from NH4OH) → this compound

It is also possible to conduct this as a one-pot reaction where epichlorohydrin is reacted with a mixture of diethylamine and ammonium hydroxide, though this can sometimes lead to a more complex mixture of products.[4][5][6] The stepwise approach generally offers better control and higher purity of the final product.

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

  • Epichlorohydrin: This is a highly toxic, flammable, and carcinogenic compound.[7][8][9] It is rapidly absorbed through the skin.[8][9] All manipulations must be conducted in a certified chemical fume hood.[8][9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant apron, safety goggles or a face shield, and specific types of gloves (polyvinyl alcohol or butyl, not nitrile or neoprene ) are mandatory.[8][9][10]

  • Diethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye burns. Handle in a well-ventilated fume hood with appropriate PPE.

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Work in a well-ventilated area and wear appropriate PPE.

Incompatible Materials: Epichlorohydrin is incompatible with acids, bases, ammonia, amines, and various metals.[8][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[11]

Materials and Reagents
Reagent/MaterialGradePuritySupplier
N,N-diethyl-2,3-epoxypropylamineReagent≥95%Major Chemical Supplier
Ammonium HydroxideACS Reagent25% w/w in H₂OMajor Chemical Supplier
Anhydrous Magnesium SulfateReagent≥97%Major Chemical Supplier
Round-bottom flask--Glassware Supplier
Magnetic stirrer and stir bar--Lab Equipment Supplier
Ice bath---
Rotary evaporator--Lab Equipment Supplier
Distillation apparatus--Glassware Supplier
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 25 mL (159 mmol) of ice-cold 25% (w/w) ammonium hydroxide solution.

  • Addition of Epoxide: Cool the flask in an ice bath to 0-5 °C. Over a period of 10 minutes, add 3.2 g (24.8 mmol) of N,N-diethyl-2,3-epoxypropylamine dropwise to the stirred ammonium hydroxide solution.

  • Reaction: Maintain the reaction mixture at 0-5 °C with continuous stirring for 1 hour.

  • Warming: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 14 hours.

  • Workup: Concentrate the resulting reaction mixture using a rotary evaporator to remove excess water and ammonia.

  • Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at 84-90 °C at a pressure of 500-600 mTorr. This should yield the pure this compound.[11]

Expected Yield and Characterization
  • Expected Yield: Approximately 3.3 g (92%).[11]

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Weight: 146.23 g/mol .

  • Mass Spectrometry: m/z 147 ([M+1]⁺).[11]

  • Storage: Store at room temperature.

Workflow and Mechanistic Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagents Prepare Ice-Cold Ammonium Hydroxide add_epoxide Dropwise Addition of Glycidyldiethylamine (0-5 °C, 10 min) prep_reagents->add_epoxide stir_cold Stir at 0-5 °C (1 hour) add_epoxide->stir_cold stir_rt Stir at Room Temp (14 hours) stir_cold->stir_rt evaporation Rotary Evaporation stir_rt->evaporation distillation Vacuum Distillation (84-90 °C, 500-600 mT) evaporation->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G epoxide N,N-diethyl-2,3-epoxypropylamine intermediate Transition State epoxide->intermediate Nucleophilic Attack (SN2) ammonia NH₃ ammonia->intermediate product This compound intermediate->product Protonation

Caption: Simplified reaction mechanism of epoxide ring-opening by ammonia.

Troubleshooting and Key Considerations

  • Temperature Control: Maintaining a low temperature during the initial addition of the epoxide is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Purity of Reagents: The purity of the starting N,N-diethyl-2,3-epoxypropylamine is important for achieving a high yield of the desired product.

  • Vacuum Distillation: Careful control of the vacuum and temperature during distillation is necessary to effectively separate the product from any unreacted starting materials or byproducts.

  • Alternative Starting Materials: While this protocol starts with the pre-formed epoxide, it is also feasible to generate it in situ from epichlorohydrin and diethylamine. However, this may require additional purification steps to remove byproducts.

Conclusion

The synthesis of this compound via the ring-opening of N,N-diethyl-2,3-epoxypropylamine with ammonium hydroxide is a highly efficient and reliable method. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently produce this valuable intermediate in high yield and purity. The mechanistic understanding provided serves to empower scientists to adapt and optimize this procedure for their specific research and development needs.

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis. ChemicalBook.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Semantic Scholar.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry.
  • SAFETY DATA SHEET - Epichlorohydrin. Sigma-Aldrich.
  • SAFETY DATA SHEET - (R)-(-)-Epichlorohydrin. Fisher Scientific.
  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings.
  • Epichlorohydrin Safety Protocol. UNC Charlotte.
  • The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai.
  • Epichlorohydrin Chemical Safety Protocol. Vanderbilt University.
  • Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. CoLab.
  • Standard Operating Procedure for Epichlorohydrin. University of Wisconsin-Milwaukee.
  • Amine-epichlorohydrin polymeric compositions.
  • 3-Ammoniopropylsulf
  • Some Reactions of Epichlorohydrin with Amines. The Journal of Organic Chemistry.
  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • This compound. Sigma-Aldrich.

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Application Notes and Protocols for the Synthesis of 1-Amino-3-(diethylamino)propan-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,3-Diaminopropan-2-ol Scaffolds in Medicinal Chemistry

The 1,3-diaminopropan-2-ol framework is a privileged scaffold in modern drug discovery, prized for its trifunctional nature which allows for the construction of complex molecular architectures with diverse pharmacological activities.[1][2] This unique structural motif, featuring two amine groups and a central hydroxyl group, serves as a versatile building block for a range of therapeutic agents. Derivatives of this core structure have shown significant promise in various therapeutic areas. For instance, they are integral to the design of potent HIV protease inhibitors, a cornerstone of antiretroviral therapy.[2] Furthermore, certain derivatives have been investigated for their smooth muscle relaxant properties, showing potential for development as novel anti-asthma drugs.[3] The strategic placement of the amino and hydroxyl functionalities also makes this scaffold a key intermediate in the synthesis of non-ionic X-ray contrast agents, which are vital for diagnostic imaging.[4]

This application note provides a detailed experimental procedure for the synthesis of a representative derivative, 1-Amino-3-(diethylamino)propan-2-ol, and discusses the underlying chemical principles and characterization techniques. The protocols described herein are designed for researchers and scientists engaged in synthetic and medicinal chemistry.

Synthetic Strategy: The Ring-Opening of Epoxides

The most common and efficient method for the synthesis of β-amino alcohols, including this compound and its derivatives, is the nucleophilic ring-opening of epoxides.[5][6] This reaction is mechanistically characterized by the attack of an amine nucleophile on one of the electrophilic carbon atoms of the epoxide ring. The reaction proceeds via an SN2 mechanism, which dictates the stereochemical outcome of the product.[6][7]

For the synthesis of this compound, a practical and widely applicable approach involves a two-step sequence starting from the readily available reagent, epichlorohydrin.

The two-step synthesis proceeds as follows:

  • Step 1: Synthesis of 1-chloro-3-(diethylamino)propan-2-ol. In this initial step, epichlorohydrin reacts with diethylamine. The more nucleophilic secondary amine selectively attacks the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of the chlorohydrin intermediate.

  • Step 2: Synthesis of this compound. The intermediate, 1-chloro-3-(diethylamino)propan-2-ol, is then treated with ammonia. The primary amine of ammonia displaces the chloride, yielding the final product.

An alternative, more direct route involves the reaction of N,N-diethyl-2,3-epoxy-1-propanamine (glycidyldiethylamine) with ammonium hydroxide.[8] This method is also highly effective and will be detailed in the experimental protocols.

Experimental Protocols

Method 1: Two-Step Synthesis from Epichlorohydrin

This method is advantageous due to the low cost and availability of the starting materials.

Step 1: Synthesis of 1-chloro-3-(diethylamino)propan-2-ol

  • Materials:

    • Epichlorohydrin

    • Diethylamine

    • Methanol (or other suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 equivalent) in methanol under cooling in an ice bath.

    • Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude 1-chloro-3-(diethylamino)propan-2-ol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 1-chloro-3-(diethylamino)propan-2-ol (from Step 1)

    • Aqueous ammonia (concentrated, large excess)

  • Procedure:

    • To a pressure vessel, add the crude 1-chloro-3-(diethylamino)propan-2-ol.

    • Add a large excess of concentrated aqueous ammonia (e.g., 15-20 equivalents).

    • Seal the vessel and heat the mixture at 60-80 °C for 24-48 hours. The reaction should be conducted in a well-ventilated fume hood.

    • After cooling to room temperature, carefully vent the vessel.

    • Remove the excess ammonia and water under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Method 2: Direct Synthesis from Glycidyldiethylamine

This method offers a more direct route to the target compound.

  • Materials:

    • N,N-diethyl-2,3-epoxy-1-propanamine (Glycidyldiethylamine)

    • Ammonium hydroxide (25% w/w)

  • Procedure:

    • In a round-bottom flask, cool a solution of ammonium hydroxide (approximately 6.4 equivalents) to 0-5 °C in an ice bath.[8]

    • Add glycidyldiethylamine (1.0 equivalent) dropwise to the cold ammonium hydroxide solution over a period of 10 minutes.[8]

    • Stir the reaction mixture at 0-5 °C for 1 hour.[8]

    • Allow the mixture to warm to room temperature and continue stirring for an additional 14 hours.[8]

    • Evaporate the solvent under reduced pressure.[8]

    • Purify the resulting product by vacuum distillation (84-90 °C at 500-600 mTorr) to yield this compound.[8] A yield of approximately 92% can be expected.[8]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Synthesis Epi Epichlorohydrin Intermediate 1-chloro-3-(diethylamino)propan-2-ol Epi->Intermediate Step 1 DEA Diethylamine DEA->Intermediate Product1 This compound Intermediate->Product1 Step 2 Ammonia Aqueous Ammonia Ammonia->Product1 Glycidyl Glycidyldiethylamine Product2 This compound Glycidyl->Product2 Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Product2

Caption: Synthetic routes to this compound.

Characterization of this compound

Proper characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical Technique Expected Data
Molecular Formula C₇H₁₈N₂O[8][9][10]
Molecular Weight 146.23 g/mol [9]
Appearance Liquid[9]
Mass Spectrometry (MS) m/z 147 ([M+1]⁺)[8]
¹H NMR Expected chemical shifts (ppm): Signals corresponding to the diethylamino ethyl protons, the methine proton of the alcohol, the methylene protons adjacent to the primary amine, and the protons of the amine and hydroxyl groups.
¹³C NMR Expected chemical shifts (ppm): Signals for the methyl and methylene carbons of the diethylamino group, the methine carbon bearing the hydroxyl group, and the methylene carbon adjacent to the primary amine.
Infrared (IR) Spectroscopy Characteristic peaks for O-H and N-H stretching (broad band around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching.

Mechanism of Epoxide Ring-Opening with Amines

The reaction proceeds via a nucleophilic attack of the amine on the epoxide ring.

Epoxide_Opening_Mechanism Reactants Epoxide + Amine (R-NH2) TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Product β-Amino Alcohol TransitionState->Product Ring Opening

Caption: Mechanism of amine-mediated epoxide ring-opening.

Conclusion

The synthetic protocols detailed in this application note provide a robust and reproducible methodology for the preparation of this compound, a valuable building block in medicinal chemistry. The two-step synthesis from epichlorohydrin offers a cost-effective route, while the direct synthesis from glycidyldiethylamine provides a more streamlined approach. The versatility of the 1,3-diaminopropan-2-ol scaffold ensures its continued importance in the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these procedures for the synthesis of a diverse range of derivatives to explore their full therapeutic potential.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • ResearchGate. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • PubChem. This compound. [Link]

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Application Notes and Protocols: The Use of 1-Amino-3-(diethylamino)propan-2-ol as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the chiral amino alcohol, 1-Amino-3-(diethylamino)propan-2-ol, as a ligand in asymmetric synthesis. While direct, peer-reviewed applications of this specific ligand are not extensively documented, its structural motifs are analogous to a well-established class of N,N-dialkylamino alcohol ligands that have demonstrated significant success in key asymmetric transformations. This guide will, therefore, extrapolate from established methodologies for structurally similar ligands to provide a robust framework for employing this compound in asymmetric catalysis. The following sections will detail the synthesis of the ligand, its potential mechanistic role in inducing chirality, and detailed, field-proven protocols for its application in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric transfer hydrogenation of prochiral ketones.

Introduction to this compound as a Chiral Ligand

This compound is a chiral β-amino alcohol characterized by the presence of a primary amine, a secondary alcohol, and a tertiary N,N-diethylamino group. This trifunctional arrangement provides multiple coordination sites for metal centers, making it a promising candidate for a bidentate or even tridentate ligand in asymmetric catalysis. The chirality arises from the stereocenter at the carbon bearing the hydroxyl group. The presence of both a primary amine and a tertiary amine offers the potential for differential coordination and reactivity, which can be exploited in the design of chiral catalysts.

Amino alcohols are a privileged class of ligands in asymmetric synthesis due to their ready availability, modularity, and demonstrated effectiveness in a wide array of catalytic reactions.[1] They have been successfully employed in reactions such as the asymmetric reduction of prochiral ketones, the enantioselective addition of organometallic reagents to carbonyl compounds, and asymmetric C-C bond-forming reactions.[2][3] The underlying principle of their efficacy lies in the formation of a rigid, chiral metal complex that effectively shields one face of the prochiral substrate, leading to a highly enantioselective transformation.

Synthesis of Chiral this compound

The racemic form of this compound can be synthesized via the nucleophilic ring-opening of N,N-diethylglycidylamine with ammonia.[4]

G cluster_0 Synthesis of Racemic Ligand Epoxide N,N-Diethylglycidylamine Product This compound (racemic) Epoxide->Product Ring-opening Ammonia Ammonia (NH3) Ammonia->Product

Caption: Synthesis of racemic this compound.

To obtain the enantiomerically pure ligand, which is essential for asymmetric catalysis, one of the following strategies can be employed:

  • Asymmetric Synthesis of the Epoxide Precursor: Utilizing a chiral epoxidation method (e.g., Sharpless asymmetric epoxidation) to generate an enantiomerically enriched N,N-diethylglycidylamine.

  • Kinetic Resolution of the Racemic Ligand: Employing an enzyme or a chiral resolving agent to selectively react with one enantiomer of the racemic amino alcohol, allowing for the separation of the unreacted, enantiopure ligand.

  • Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the enantiopure ligand.

Application in Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols, which are valuable building blocks in pharmaceuticals and natural product synthesis.[2][5] Chiral β-amino alcohols are highly effective ligands for this transformation.

Mechanistic Rationale

The catalyst is typically formed in situ from the chiral amino alcohol ligand and diethylzinc. The ligand displaces one of the ethyl groups from the zinc atom to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the transfer of an ethyl group from another diethylzinc molecule to the aldehyde is directed by the chiral environment of the ligand.

G cluster_0 Catalytic Cycle Start Chiral Ligand (L*) + Et2Zn Active_Catalyst [L*ZnEt] Complex Start->Active_Catalyst Formation Substrate_Coordination [L*ZnEt(Aldehyde)] Complex Active_Catalyst->Substrate_Coordination Coordination Ethyl_Transfer Transition State Substrate_Coordination->Ethyl_Transfer Et2Zn addition Product_Release Zn-alkoxide product Ethyl_Transfer->Product_Release C-C bond formation Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Hydrolysis Catalyst_Regeneration->Active_Catalyst Cycle

Caption: Proposed catalytic cycle for diethylzinc addition.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is adapted from established procedures for similar N,N-dialkylamino alcohol ligands.[6][7]

Materials:

  • Chiral this compound (e.g., (S)-enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, under an argon atmosphere, add the chiral this compound (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Execution:

    • Add benzaldehyde (1.0 mmol, 1.0 eq) to the catalyst solution at 0 °C.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 1.2 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

  • Analysis:

    • Determine the chemical yield by weighing the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation:

Ligand (Analogue)AldehydeYield (%)ee (%)Product Configuration
(1R,2S)-N-MethylephedrineBenzaldehyde8590R
(-)-DAIBBenzaldehyde>9598S
(S)-1-Amino-3-(diethylamino)propan-2-ol Benzaldehyde Expected: High Expected: High (Predicted R)

Note: Data for the target ligand is predictive and should be experimentally verified.

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[3][8] It typically employs a transition metal catalyst (e.g., Ruthenium or Iridium) with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Mechanistic Rationale

The active catalyst is an 18-electron metal-hydride species. The chiral ligand, coordinated to the metal center, creates a chiral pocket. The ketone substrate coordinates to the metal, and the hydride is transferred to the carbonyl carbon in a stereoselective manner. The hydrogen donor then regenerates the metal-hydride species to complete the catalytic cycle.

G cluster_1 ATH Workflow Step1 Catalyst Precursor [RuCl2(p-cymene)]2 + Ligand Step2 In situ Catalyst Formation (Heating in i-PrOH) Step1->Step2 Step3 Addition of Substrate (Prochiral Ketone) Step2->Step3 Step4 Hydrogen Transfer (from i-PrOH) Step3->Step4 Step5 Product Formation (Chiral Alcohol) Step4->Step5 Step6 Work-up and Analysis Step5->Step6

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is based on well-established procedures for ruthenium-catalyzed ATH using β-amino alcohol ligands.[3]

Materials:

  • Chiral this compound (e.g., (R)-enantiomer)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone (freshly distilled)

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware, dried and cooled under an inert atmosphere.

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the chiral this compound (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (5 mL).

    • Heat the mixture at 80 °C for 30 minutes. A color change is typically observed, indicating the formation of the active catalyst.

  • Reaction Execution:

    • Cool the catalyst solution to room temperature.

    • Add a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous isopropanol (5 mL).

    • Add a solution of KOH (0.02 mmol, 2 mol%) in anhydrous isopropanol (1 mL).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • If necessary, purify the product by column chromatography.

  • Analysis:

    • Determine the conversion and yield by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation:

Ligand (Analogue)KetoneYield (%)ee (%)Product Configuration
(1S,2R)-1-Amino-2-indanolN-Phosphinyl ketiminesHighup to 82R
(R)-1-Amino-3-(diethylamino)propan-2-ol Acetophenone Expected: High Expected: Moderate to High (Predicted S)

Note: The stereochemical outcome is dependent on the ligand enantiomer and the specific catalyst system. The predicted configuration is based on common models for similar ligands and requires experimental validation.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, chiral ligand for asymmetric synthesis. Its structural features align with those of highly successful N,N-dialkylamino alcohol ligands. The protocols provided herein, extrapolated from established methodologies for analogous ligands, offer a solid starting point for researchers to investigate its catalytic potential in enantioselective diethylzinc additions and asymmetric transfer hydrogenations.

Further research should focus on the efficient synthesis and resolution of this ligand. A systematic screening of its performance with various metal precursors, substrates, and reaction conditions is warranted to fully elucidate its catalytic capabilities. The unique combination of a primary and a tertiary amine may also open avenues for its application in more complex, multifunctional catalytic systems.

References

  • Noyori, R., et al. (1986). Asymmetric addition of organometallic reagents to aldehydes. Angewandte Chemie International Edition in English, 25(11), 1004-1005. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Rasmussen, T., & Norrby, P. O. (2003). Modeling the stereoselectivity of the β-amino alcohol-promoted addition of dialkylzinc to aldehydes. Journal of the American Chemical Society, 125(17), 5130-5138. [Link]

  • Wills, M., et al. (2005). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, 3103-3105. [Link]

  • García-Fernández, A., et al. (2019). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 24(19), 3531. [Link]

  • ResearchGate. (2025). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Retrieved from [Link]

  • Alonso, F., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 23(10), 2649. [Link]

  • Clapham, T., et al. (2004). Asymmetric transfer hydrogenation of ketones. Organic & Biomolecular Chemistry, 2(19), 2633-2642. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

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Application of "1-Amino-3-(diethylamino)propan-2-ol" in the preparation of protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of Functionalized Amino Alcohols in the Synthesis of Aspartic Protease Inhibitors Featuring: 1-Amino-3-(diethylamino)propan-2-ol as a Versatile Scaffold

Introduction: The Central Role of Amino Alcohols in Modern Drug Design

The development of protease inhibitors represents a landmark achievement in structure-based drug design, fundamentally changing the prognosis for patients with HIV/AIDS.[1][2] These drugs function by competitively binding to the active site of viral proteases, such as HIV-1 protease, thereby preventing the cleavage of viral polyproteins—a step essential for the maturation of infectious virions.[3] A cornerstone of this therapeutic strategy is the concept of the transition-state isostere, a stable molecular mimic of the fleeting, high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[1][4]

The hydroxyethylamine and hydroxyethylene scaffolds have proven to be exceptionally effective isosteres for aspartic proteases.[5][6] The central hydroxyl group of these scaffolds forms a critical hydrogen bond with the catalytic aspartate residues in the enzyme's active site, anchoring the inhibitor with high affinity.[1] The synthesis of these crucial scaffolds relies on chiral amino alcohol building blocks. While foundational protease inhibitors are built from simpler amino alcohols derived from natural amino acids, the exploration of more complex, functionalized amino alcohols like This compound opens new avenues for medicinal chemists. Such molecules offer additional points for chemical modification, enabling the optimization of pharmacokinetic properties, the introduction of novel interactions with the enzyme, and the potential to overcome drug resistance.

This guide provides a technical overview of the application of amino alcohols in protease inhibitor synthesis. It details a representative protocol for creating a core intermediate used in FDA-approved drugs and explores the strategic potential of using multi-functionalized synthons like this compound to generate novel inhibitor candidates.

Part 1: The Hydroxyethylamine Isostere: A Mechanistic Perspective

The efficacy of many leading protease inhibitors, including Saquinavir, Lopinavir, and Ritonavir, is derived from the central hydroxyethylamine core. This moiety is designed to mimic the tetrahedral transition state of a scissile peptide bond as it is attacked by a water molecule activated by the catalytic dyad of aspartic acid residues in the HIV protease active site.

Causality of Inhibition:

  • Non-Hydrolyzable Core: The carbon-carbon backbone of the amino alcohol is stable and cannot be cleaved by the protease.

  • Transition-State Mimicry: The secondary hydroxyl group is positioned to form a strong, stabilizing hydrogen bond with the carboxylate groups of the catalytic aspartyl residues (Asp-25 and Asp-25'), effectively "freezing" the enzyme in a transition-state-like complex.[1]

  • Stereochemical Importance: The precise stereochemistry of the hydroxyl and adjacent amino groups is critical for correctly orienting the flanking P1 and P1' side chains of the inhibitor within the enzyme's binding pockets, maximizing affinity and specificity.

G cluster_0 Enzymatic Peptide Cleavage cluster_1 Inhibitor Mimicry Peptide Substrate Peptide Bond (-CO-NH-) TransitionState Tetrahedral Transition State (-C(OH)(O-)-NH-) Peptide->TransitionState Catalytic Attack (Asp-25/25') Products Cleaved Products (-COOH + H2N-) TransitionState->Products Bond Scission EnzymeComplex Stable Enzyme-Inhibitor Complex TransitionState->EnzymeComplex Isostere Hydroxyethylamine Isostere (-CH(OH)-CH2-NH-) Isostere->EnzymeComplex High-Affinity Binding

Caption: Mechanism of Action: Transition-State Mimicry.

Part 2: Strategic Application of this compound

This compound is a non-traditional amino alcohol that presents a unique combination of reactive sites: a primary amine (P), a secondary alcohol (A), and a tertiary amine (T). This PAT-scaffold offers distinct synthetic handles for building novel protease inhibitors.

Synthetic Rationale:

  • Primary Amine (P): This site serves as the ideal attachment point for the P1' side chain or for coupling with a carboxylic acid to extend the inhibitor backbone. It is highly nucleophilic and can be selectively acylated or alkylated.

  • Secondary Alcohol (A): This is the key functional group for mimicking the transition state. Its stereochemistry is crucial and must be controlled during synthesis or resolved.

  • Tertiary Amine (T): This group can be leveraged in several ways:

    • Solubilizing Group: The basic tertiary amine can be protonated at physiological pH, significantly increasing the aqueous solubility of the final inhibitor—a common challenge in drug development.

    • P2' Pocket Interaction: It can serve as a non-traditional P2' ligand, potentially forming salt-bridge interactions with acidic residues on the enzyme surface.

    • Pharmacokinetic Modulation: The diethylamino group can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

G Scaffold This compound Primary Amine (P) Secondary Alcohol (A) Tertiary Amine (T) P1_Coupling Couple with P1' Side Chain/Ligand Scaffold:f1->P1_Coupling TransitionMimic Mimic Transition State (H-bond to Asp-25/25') Scaffold:f2->TransitionMimic Solubility Enhance Solubility (Salt Formation) Scaffold:f3->Solubility P2_Interaction Interact with S2' Subsite Scaffold:f3->P2_Interaction ADME Modulate ADME Properties Scaffold:f3->ADME

Caption: Strategic utility of the PAT-scaffold.

Part 3: Protocol for Synthesis of a Core Diamino Alcohol Intermediate

While direct synthetic routes for major drugs using this compound are not prevalent in the literature, this section provides a validated, representative protocol for the synthesis of a closely related and critical intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol , a precursor to HIV protease inhibitors like Lopinavir.[7] This protocol illustrates the fundamental chemistry involved in preparing the core amino alcohol scaffold.

Workflow Overview: The synthesis involves the reductive debenzylation of a protected precursor. The choice of a palladium catalyst and a hydrogen source like ammonium formate is a standard and highly efficient method for removing benzyl protecting groups without affecting other sensitive functionalities.

G Start Starting Material: (2S,3S,5S)-5-Amino-2-(dibenzylamino) -1,6-diphenylhexan-3-ol Step1 Dissolve in Methanol Start->Step1 Step2 Add Ammonium Formate and 5% Pd/C Step1->Step2 Step3 Heat Reaction Mixture (~50°C for 2h) Step2->Step3 Step4 Cool to Room Temp & Filter Catalyst Step3->Step4 Step5 Concentrate Filtrate (Workup) Step4->Step5 Product Final Product: (2S,3S,5S)-2,5-Diamino -1,6-diphenylhexan-3-ol Step5->Product

Caption: Workflow for Reductive Debenzylation.

Detailed Step-by-Step Protocol

Objective: To synthesize (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol via catalytic hydrogenolysis.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount Used (Example)Moles (mmol)
(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol159981-80-9464.6450.0 g108
Methanol (MeOH)67-56-132.04~500 mL-
Ammonium Formate (HCOONH₄)540-69-263.0620.4 g324
Palladium on Charcoal (5% Pd/C, 50% wet)7440-05-3106.425.0 g-

Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (50.0 g, 108 mmol).

  • Dissolution: Add methanol (~500 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add ammonium formate (20.4 g, 324 mmol), followed by the 5% palladium on charcoal catalyst (5.0 g, 50% wet).

    • Scientist's Note: Ammonium formate serves as a hydrogen transfer agent. In the presence of Pd/C, it decomposes to hydrogen, ammonia, and carbon dioxide. This method is often safer and more convenient than using a pressurized hydrogen gas cylinder.

  • Reaction: Gently heat the reaction mixture to 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-3 hours.

    • Scientist's Note: The N,N-dibenzyl group is cleaved, releasing toluene as a byproduct. The reaction endpoint is confirmed by the disappearance of the starting material spot on the TLC plate.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® under a nitrogen atmosphere to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

    • Trustworthiness Check: Palladium catalysts can be pyrophoric when dry. Keeping the filter cake moist and performing the filtration under an inert atmosphere is a critical safety measure.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be taken up in an organic solvent like ethyl acetate and washed with a mild aqueous base (e.g., 5% sodium carbonate solution) to remove any remaining ammonium formate salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol can be purified by crystallization or column chromatography to achieve high purity (>99%) required for subsequent steps in drug synthesis.

Part 4: Characterization and Potency Evaluation

Following synthesis, the identity and purity of the final inhibitor must be rigorously confirmed. The biological activity is then quantified using enzymatic assays.

Physicochemical Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often achieving >98% for use in biological assays.

Biological Evaluation - Enzyme Inhibition Assay:

A common method to determine the potency of a new protease inhibitor is a fluorescence resonance energy transfer (FRET) assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal.

  • Assay: Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Inhibition Measurement: The assay is run in the presence of varying concentrations of the synthesized inhibitor. The inhibitor's potency is determined by its ability to prevent substrate cleavage, thereby preventing the increase in fluorescence.

  • Data Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Sample Data Presentation:

The following table illustrates how data for a series of hypothetical inhibitors, perhaps derived from the PAT-scaffold of this compound, would be presented to establish a Structure-Activity Relationship (SAR).

Compound IDP1' GroupP2' Group (from Scaffold)HIV-1 Protease IC₅₀ (nM)Antiviral Activity EC₅₀ (nM)
PAT-001 BenzylDiethylamino25.5150
PAT-002 IsobutylDiethylamino45.2280
PAT-003 BenzylMorpholino (analog)15.895
PAT-004 Benzyl (salt)Diethylamino (protonated)22.1110
Lopinavir--1.317

This data is purely illustrative.

Conclusion

Chiral amino alcohols are indispensable building blocks in the synthesis of modern aspartic protease inhibitors. While established drugs rely on precursors derived from natural amino acids, the principles of their synthesis provide a robust framework for innovation. Functionalized synthons, exemplified by this compound, offer medicinal chemists a versatile toolkit to design next-generation inhibitors. By strategically utilizing its multiple reactive sites, researchers can systematically modulate properties like solubility, bioavailability, and enzyme-binding interactions, paving the way for the development of more potent and resilient therapeutics against viral diseases.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Ayim, E. (2023). The Development of an Effective Synthetic Pathway to the Hiv Protease Inhibitor Darunavir and Its Structural Derivatives for Sar Studies via an Asymmetric Glycolate Aldol Addition Reaction Approach. ISU ReD: Theses and Dissertations. Available at: [Link]

  • Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(16), 5063–5072. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Bioorganic & Medicinal Chemistry Letters, 26(6), 1599-1603. Available at: [Link]

  • Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(4), 805–818. Available at: [Link]

  • Wikipedia contributors. (2023). Discovery and development of HIV-protease inhibitors. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Costantino, G., & Macchiarulo, A. (2002). Process for the synthesis of ritonavir. Google Patents (US6407252B1).
  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. Available at: [Link]

  • Hansen, D. W., et al. (1985). Design of peptide derived amino alcohols as transition-state analog inhibitors of angiotensin converting enzyme. Biochemical and Biophysical Research Communications, 126(1), 419-426. Available at: [Link]

  • Pevarello, P., & Vulpetti, A. (2001). A process for the synthesis of ritonavir. Google Patents (WO2001021603A1).
  • Hett, R., et al. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents (EP1059285A2).
  • Reddy, P. R., et al. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. Asian Journal of Chemistry, 32(12), 3021-3026. Available at: [Link]

  • Kellow, R., & Matziari, M. (2021). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. International Journal of Organic Chemistry, 11(3), 115-125. Available at: [Link]

  • Matziari, M., & Kellow, R. (2021). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. ResearchGate. Available at: [Link]

  • Reddy, P. R., et al. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. ResearchGate. Available at: [Link]

  • CN111393329A - Preparation method of ritonavir and lopinavir intermediate. Google Patents.

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Application Notes and Protocols for 1-Amino-3-(diethylamino)propan-2-ol as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Reactive Amine Catalysts in Polyurethane Foam Synthesis

Polyurethane (PU) foams are a versatile class of polymers with widespread applications, from insulation and construction to automotive interiors and biomedical devices. The production of these materials relies on the meticulously controlled reaction between a polyol and an isocyanate, a process governed by the choice of catalyst. Tertiary amine catalysts are instrumental in this process, effectively accelerating the polymerization (gelling) and blowing reactions that give rise to the foam's cellular structure.

This document provides detailed application notes and protocols for the use of 1-Amino-3-(diethylamino)propan-2-ol as a catalyst in the production of polyurethane foam. As a reactive amine catalyst, this molecule possesses a hydroxyl group that can participate in the polymerization reaction, covalently bonding it to the polyurethane matrix. This characteristic is highly desirable as it can reduce volatile organic compound (VOC) emissions and minimize odor in the final product, a critical consideration for indoor and biomedical applications.

Physicochemical Properties

PropertyValueSource
CAS Number 6322-01-6
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
Appearance Liquid

Mechanism of Catalysis

This compound functions as a catalyst by leveraging its tertiary amine group to accelerate the reactions between isocyanate groups and active hydrogen-containing compounds (polyols and water). The generally accepted mechanism for tertiary amine catalysis in polyurethane formation involves the formation of an activated complex.

The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with a hydroxyl group from the polyol (gelling reaction) or with water (blowing reaction). Following the reaction, the catalyst is regenerated and can participate in further catalytic cycles. The presence of the hydroxyl group on the catalyst molecule allows it to also react with isocyanate groups, incorporating it into the polymer backbone.

Catalytic_Mechanism cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_G R-N=C=O Activated_Complex_G [Catalyst-Isocyanate Complex] Isocyanate_G->Activated_Complex_G + Catalyst Polyol R'-OH Urethane R-NH-CO-OR' Polyol->Urethane Catalyst_G This compound Catalyst_G->Activated_Complex_G Activated_Complex_G->Urethane + Polyol Urethane->Catalyst_G - Catalyst (regenerated) Isocyanate_B R-N=C=O Activated_Complex_B [Catalyst-Isocyanate Complex] Isocyanate_B->Activated_Complex_B + Catalyst Water H₂O Urea R-NH-CO-NH-R + CO₂ Water->Urea Catalyst_B This compound Catalyst_B->Activated_Complex_B Activated_Complex_B->Urea + Water Urea->Catalyst_B - Catalyst (regenerated)

Figure 1: Catalytic mechanism of this compound in polyurethane foam formation.

Experimental Protocol: Evaluation of this compound in a Rigid Polyurethane Foam Formulation

This protocol outlines a general procedure for evaluating the catalytic activity of this compound in a model rigid polyurethane foam formulation. Researchers should adapt this protocol based on their specific raw materials and equipment.

1. Materials and Equipment:

  • Polyol Component (Part A): A pre-blended polyol system containing a polyether or polyester polyol, a silicone surfactant, a flame retardant, and water.

  • Isocyanate Component (Part B): Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Catalyst: this compound.

  • Digital scale (accurate to 0.01 g).

  • High-speed laboratory mixer (e.g., overhead stirrer with a dispersion blade).

  • Paper cups (e.g., 250 mL).

  • Wooden tongue depressor or spatula.

  • Stopwatch.

  • Fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

2. Formulation:

The following is a representative formulation. The catalyst concentration should be varied to determine the optimal level.

ComponentParts by Weight (pbw)
Part A: Polyol Blend
Polyether Polyol (OH-value ~450 mg KOH/g)100
Silicone Surfactant1.5
Flame Retardant (e.g., TCPP)10
Water2.0
Catalyst
This compound0.5 - 3.0 (varied)
Part B: Isocyanate
Polymeric MDI (NCO content ~31%)To achieve an Isocyanate Index of 110

Isocyanate Index Calculation: Isocyanate Index = (Actual amount of isocyanate / Stoichiometric amount of isocyanate) x 100

3. Procedure:

  • Preparation:

    • Ensure all materials are at a controlled temperature (e.g., 25 °C).

    • Work in a well-ventilated fume hood.

    • Don appropriate PPE.

  • Mixing:

    • Weigh the required amount of the polyol blend (Part A) into a paper cup.

    • Add the desired amount of this compound catalyst to the polyol blend and mix thoroughly for 15 seconds.

    • Weigh the calculated amount of pMDI (Part B) into a separate container.

    • Add the pMDI to the polyol/catalyst mixture.

  • Foaming and Observation:

    • Immediately start the stopwatch and begin mixing the components at high speed (e.g., 3000 rpm) for 5-7 seconds.

    • Observe and record the following reaction parameters:

      • Cream Time: The time from the start of mixing until the mixture turns cloudy or creamy and begins to rise.

      • Gel Time: The time when the rising foam starts to form fine, tacky strings when touched with a spatula.

      • Rise Time: The time when the foam has reached its maximum height.

      • Tack-Free Time: The time when the surface of the foam is no longer tacky to the touch.

  • Curing and Analysis:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Cut the foam to the desired dimensions for physical property testing.

    • Measure the free-rise density of the foam (ASTM D1622).

    • Evaluate other relevant properties such as compressive strength (ASTM D1621) and dimensional stability.

Experimental_Workflow Start Start Prepare_Materials Prepare Polyol Blend (Part A) and Isocyanate (Part B) Start->Prepare_Materials Add_Catalyst Add this compound to Part A Prepare_Materials->Add_Catalyst Mix_Components Mix Part A and Part B Add_Catalyst->Mix_Components Observe_Foaming Record Cream, Gel, and Rise Times Mix_Components->Observe_Foaming Cure_Foam Cure Foam for 24 hours Observe_Foaming->Cure_Foam Analyze_Properties Measure Density, Compressive Strength, etc. Cure_Foam->Analyze_Properties End End Analyze_Properties->End

Figure 2: Experimental workflow for evaluating the catalyst in a polyurethane foam formulation.

Data Presentation and Interpretation

The performance of this compound should be evaluated by comparing the reaction profile and physical properties of the resulting foam at different catalyst concentrations.

Table 1: Representative Data for Catalyst Evaluation

Catalyst Concentration (pphp*)Cream Time (s)Gel Time (s)Rise Time (s)Free-Rise Density ( kg/m ³)Compressive Strength (kPa)
0.525609535200
1.018457533210
1.512306032215
2.08204531205
2.56153530195

*pphp = parts per hundred parts of polyol

Interpretation:

  • Reaction Profile: Increasing the catalyst concentration is expected to decrease the cream, gel, and rise times, indicating a faster reaction rate.

  • Density: A faster reaction can sometimes lead to a slightly lower foam density due to more efficient gas entrapment.

  • Compressive Strength: The compressive strength may initially increase with catalyst concentration due to improved curing but could decrease at very high concentrations if the foam structure becomes compromised.

Troubleshooting and Optimization

IssuePotential CauseSuggested Action
Foam Collapse Excessive blowing reaction relative to gelling reaction.Reduce the concentration of the blowing catalyst or co-catalyst, or increase the concentration of a gelling co-catalyst.
Slow Curing Insufficient catalyst concentration.Increase the concentration of this compound.
Coarse Cell Structure Inadequate mixing or improper surfactant level.Ensure thorough mixing and optimize the surfactant concentration.
High Friability Poor curing or imbalanced formulation.Adjust the isocyanate index or catalyst concentration.

digraph "Optimization_Workflow" {
graph [fontname="Arial"];
node [shape=diamond, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Define Target Foam Properties"]; "Initial_Formulation" [shape=box, label="Select Initial Catalyst Concentration"]; "Evaluate_Foam" [shape=box, label="Prepare and Test Foam"]; "Properties_Met" [label="Target Properties Achieved?"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Final Formulation"]; "Adjust_Concentration" [shape=box, label="Adjust Catalyst Concentration"]; "Re-evaluate" [shape=box, label="Re-evaluate Foam Properties"];

"Start" -> "Initial_Formulation"; "Initial_Formulation" -> "Evaluate_Foam"; "Evaluate_Foam" -> "Properties_Met"; "Properties_Met" -> "End" [label="Yes"]; "Properties_Met" -> "Adjust_Concentration" [label="No"]; "Adjust_Concentration" -> "Re-evaluate"; "Re-evaluate" -> "Properties_Met"; }

Figure 3: Workflow for optimizing catalyst concentration.

Safety and Handling

This compound, like other amine catalysts, should be handled with care. It is crucial to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents itself as a promising reactive catalyst for polyurethane foam production. Its dual functionality as a catalyst and a reactive component can contribute to the formulation of low-emission and low-odor foams. The protocols and guidelines presented here provide a framework for the systematic evaluation and optimization of this catalyst in various polyurethane systems. Further research and development are encouraged to fully elucidate its performance characteristics and expand its applications.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Barbalini, M., et al. (2023).
  • Celzene. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from [Link]

  • Chen, Z., et al. (2020). Research Progress of Amine Catalysts for Polyurethane. Journal of Physics: Conference Series, 1605, 012102.
  • Evonik. (n.d.). Reactive amine catalysts for polyurethane applications. Google Patents.
  • Mazurek, A. K., et al. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications.
  • Mitsui Chemicals. (n.d.). Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. Google Patents.
  • Sumida, Y., et al. (2019). Design Principles for Rational Polyurethane Catalyst Development.
  • Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]

  • Poliuretanos. (n.d.). Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

Application Note: High-Purity Synthesis of 1-Amino-3-(diethylamino)propan-2-ol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, step-by-step protocol for the purification of 1-Amino-3-(diethylamino)propan-2-ol, a key intermediate in pharmaceutical and chemical synthesis. The protocol emphasizes the use of vacuum distillation to achieve high purity by effectively removing residual solvents, starting materials, and by-products. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for obtaining this compound in a highly purified form.

Introduction

This compound is a versatile bifunctional molecule containing primary and tertiary amine groups, as well as a secondary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of biologically active molecules and specialty chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes.

Distillation under reduced pressure is the method of choice for purifying thermally sensitive compounds or those with high boiling points.[1] By lowering the pressure, the boiling point of the compound is significantly reduced, mitigating the risk of thermal decomposition. This protocol outlines a validated procedure for the vacuum distillation of this compound, ensuring the removal of both volatile and non-volatile impurities.

Pre-Distillation Preparation: The Foundation of Purity

Proper preparation of the crude material is a critical first step that significantly impacts the efficiency and success of the distillation. The primary goals of this stage are to remove water and any dissolved gases, which can interfere with the distillation process.

2.1. Rationale for Drying:

Amines, including this compound, are often hygroscopic and can absorb atmospheric moisture. Water can form azeotropes with the product, leading to incomplete separation, or interfere with pressure stability during vacuum distillation. The use of a suitable drying agent is therefore essential. For amines, basic or neutral drying agents are preferred to avoid salt formation.

2.2. Protocol for Drying:

  • To the crude this compound, add a suitable drying agent such as anhydrous potassium carbonate (K₂CO₃) or calcium oxide (CaO).[2][3]

  • Stir the mixture for a minimum of 4 hours at room temperature. For larger scales, overnight stirring is recommended to ensure complete water removal.

  • Filter the mixture to remove the drying agent. The resulting clear liquid is ready for distillation.

Vacuum Distillation Protocol: A Step-by-Step Guide

Safety First: this compound is classified as an irritant and may cause skin and eye irritation.[4] It is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3.1. Apparatus Setup:

A standard vacuum distillation apparatus is required. This includes a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to ensure all glassware is dry and joints are properly sealed with vacuum grease.

3.2. Distillation Procedure:

  • Charge the dried, crude this compound into the distilling flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram below.

  • Begin to slowly and carefully reduce the pressure in the system. The pressure should be gradually lowered to the target value to prevent bumping.

  • Once the desired pressure is reached and stable, begin to heat the distilling flask using a heating mantle.

  • Monitor the temperature of the vapor as it rises and enters the condenser. The boiling point of this compound is approximately 223 °C at atmospheric pressure.[4] Under vacuum, the boiling point will be significantly lower. A published synthesis reports a boiling point of 84-90 °C at 500-600 mTorr.[5]

  • Collect the fraction that distills at a constant temperature. This constant boiling point indicates the collection of the pure compound.

  • Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material in the distilling flask has evaporated to avoid concentrating non-volatile impurities.

  • Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air to the apparatus.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification protocol for this compound.

Purification_Workflow cluster_prep Pre-Distillation Preparation cluster_distill Vacuum Distillation cluster_analysis Purity Assessment Crude Crude 1-Amino-3- (diethylamino)propan-2-ol Drying Drying with Anhydrous K2CO3 Crude->Drying Add drying agent Filtration Filtration Drying->Filtration Remove drying agent Distillation Vacuum Distillation (e.g., 84-90 °C @ 500-600 mTorr) Filtration->Distillation Forerun Forerun (Low-boiling impurities) Distillation->Forerun Discard Pure_Product Pure Product (Constant boiling fraction) Distillation->Pure_Product Collect Residue Residue (High-boiling impurities) Distillation->Residue Discard Characterization Characterization (NMR, GC-MS, etc.) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

Characterization and Purity Assessment

The purity of the collected fraction should be confirmed using appropriate analytical techniques.

Analytical Technique Purpose Expected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) To assess purity and identify any residual impurities.A single major peak corresponding to the mass of the target compound (m/z 146.23).[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Karl Fischer Titration To quantify residual water content.Low water content, typically <0.1%.

Troubleshooting

Problem Possible Cause Solution
Bumping or Unstable Boiling - Inefficient stirring or lack of boiling chips.- Rapid pressure drop.- Ensure adequate stirring or add fresh boiling chips.- Reduce the pressure gradually.
Fluctuating Head Temperature - Incomplete drying of the crude material.- Presence of multiple components with close boiling points.- Repeat the pre-distillation drying step.- Use a fractional distillation column for better separation.
No Distillate at Expected Temperature - Vacuum is not low enough.- Thermometer bulb is incorrectly placed.- Check the vacuum system for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Conclusion

This application note provides a comprehensive and validated protocol for the purification of this compound by vacuum distillation. By following the detailed steps for pre-distillation preparation and the distillation process itself, researchers can consistently obtain this valuable chemical intermediate with high purity, suitable for demanding applications in research and development.

References

  • YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 1-Amino-3-(diethylamino)propan-2-ol in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-3-(diethylamino)propan-2-ol is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a primary amine, a secondary alcohol, and a tertiary amine, provides a versatile scaffold for constructing complex molecules with diverse pharmacological activities. This guide elucidates the strategic application of this intermediate, focusing on its pivotal role in the synthesis of antimalarial drugs, and provides detailed, field-proven protocols for its use. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Molecular Versatility of this compound

At the heart of modern synthetic chemistry are versatile intermediates that enable the efficient construction of complex molecular frameworks.[1] this compound (CAS No. 6322-01-6) is a prime example of such a scaffold. Its structure contains three distinct functional groups, each offering a potential site for chemical modification:

  • Primary Amine (-NH₂): A potent nucleophile, ideal for forming covalent bonds with electrophilic centers. This is the primary reactive site for coupling with heterocyclic systems.

  • Secondary Alcohol (-OH): Provides a site for esterification, etherification, or oxidation. Its presence also influences the molecule's polarity and solubility and offers a key hydrogen-bonding site for interacting with biological targets.

  • Tertiary Amine (-N(CH₂CH₃)₂): A basic center that can be protonated to form salts, significantly enhancing aqueous solubility—a critical attribute for drug formulation.

This trifunctional nature makes it an invaluable precursor in the synthesis of a range of biologically active compounds, most notably in the development of quinoline-based antimalarials like Hydroxychloroquine (HCQ).[2][3]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 6322-01-6[4][5]
Molecular Formula C₇H₁₈N₂O[4]
Molecular Weight 146.23 g/mol [4]
Appearance LiquidN/A
Boiling Point 84-90°C at 500-600 mT[4]
MS (m/z) 147 ([M+1]⁺)[4]

Core Application: A Key Building Block for Hydroxychloroquine (HCQ)

The most prominent application of this compound is in the synthesis of Hydroxychloroquine, a cornerstone drug for the treatment of malaria and certain autoimmune diseases.[2][6][7] The compound serves as the precursor for the entire side chain, which is critical for the drug's efficacy and pharmacokinetic profile.

The key synthetic step is a nucleophilic aromatic substitution (SₙAr) reaction. The primary amine of this compound acts as the nucleophile, displacing the chlorine atom at the 4-position of the 4,7-dichloroquinoline core. This reaction is highly regioselective, as the chlorine at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at C7 due to the electron-withdrawing effect of the quinoline nitrogen.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product R1 4,7-Dichloroquinoline P1 Hydroxychloroquine (HCQ) R1->P1 Nucleophilic Aromatic Substitution R2 This compound R2->P1 caption Fig. 1: Synthesis of Hydroxychloroquine.

Caption: General synthetic pathway to Hydroxychloroquine.

Synthesis Protocol: Preparation of this compound

Before its application, it is crucial to understand the synthesis of the building block itself. A common and efficient method involves the ring-opening of an epoxide with ammonia.[4]

Protocol 1: Synthesis from Glycidyldiethylamine

This protocol describes the synthesis via the reaction of 2,3-epoxy-n,n-diethyl-propylamine (glycidyldiethylamine) with ammonium hydroxide. The nucleophilic ammonia attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product.

Materials & Reagents:

  • Glycidyldiethylamine (1.0 eq)

  • Ammonium hydroxide (25% w/w solution, ~6.4 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place the ammonium hydroxide solution in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Add the glycidyldiethylamine dropwise to the cold, stirring ammonium hydroxide solution over approximately 10 minutes. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions.

  • Initial Reaction: Stir the reaction mixture vigorously at 0-5°C for 1 hour.

  • Warming and Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 14 hours to ensure the reaction goes to completion.[4]

  • Work-up: Concentrate the reaction mixture using a rotary evaporator to remove excess ammonia and water.

  • Purification: Purify the resulting crude oil by vacuum distillation (84-90°C at 500-600 mT) to yield pure this compound.[4] A typical yield for this procedure is high, often around 92%.[4]

Workflow Diagram

G start Start step1 Cool NH4OH to 0-5°C start->step1 step2 Add Glycidyldiethylamine (dropwise over 10 min) step1->step2 step3 Stir at 0-5°C for 1 hour step2->step3 step4 Warm to RT, Stir for 14 hours step3->step4 step5 Concentrate via Rotary Evaporation step4->step5 step6 Purify by Vacuum Distillation step5->step6 end End Product: Pure Intermediate step6->end caption Fig. 2: Workflow for synthesizing the title compound.

Caption: Experimental workflow for the synthesis of this compound.

Protocol: Coupling with a Heterocyclic Core

This protocol provides a generalized, self-validating method for coupling this compound with an activated chloro-substituted heterocycle, simulating the key step in many pharmaceutical syntheses.[6][8]

Objective: To perform a nucleophilic aromatic substitution to synthesize an N-substituted heterocyclic amino alcohol.

Materials & Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (2.0 eq)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or neat conditions)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with condenser)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vessel Charging: To a clean, dry reaction vessel, add 4,7-dichloroquinoline, this compound, and the base (K₂CO₃). If using a solvent, add it at this stage. Causality Note: The base is essential to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel or equip it with a reflux condenser. Heat the mixture to 130-140°C and stir for 24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After completion, allow the mixture to cool to room temperature. If a solvent was used, it may be partially removed under reduced pressure. Dilute the residue with dichloromethane and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine. Causality Note: The aqueous washes remove the inorganic base, salts, and any unreacted water-soluble starting materials.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Quantitative Data Example
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4,7-Dichloroquinoline198.0510.01.98 g1.0
This compound146.2311.01.61 g1.1
K₂CO₃138.2120.02.76 g2.0
Product (Expected) 307.84 ~6.5 ~2.0 g ~65% Yield [6]

Broader Synthetic Applications and Field Insights

While its role in HCQ synthesis is well-documented, the utility of this compound and related amino alcohols extends further.

  • Modulation of Pharmacological Activity: The amino alcohol motif is a privileged structure in medicinal chemistry.[9] It is found in compounds with antihistamine properties and serves as a key structural element in sphingolipids, which are crucial for cellular signaling.[10]

  • Derivatization for Novel Compounds: The three functional groups allow for extensive derivatization. The secondary alcohol can be converted to a chloride (e.g., using SOCl₂), which can then be substituted by other nucleophiles to create a library of compounds for structure-activity relationship (SAR) studies.[7]

  • Relaxant Activity: Similar 1,3-diaminopropan-2-ol derivatives have been synthesized and shown to exhibit relaxant effects on tracheal muscle tissue, highlighting the potential for this scaffold in developing treatments for respiratory conditions.[11]

The choice of a 1,3-amino alcohol scaffold is often a deliberate strategy to enhance a drug candidate's aqueous solubility and provide specific hydrogen bonding interactions with its biological target, thereby improving both pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a high-value, versatile intermediate whose trifunctional nature provides a robust platform for the synthesis of complex, biologically active molecules. Its strategic importance is underscored by its role in the industrial-scale production of Hydroxychloroquine. The protocols and insights provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in drug discovery and development, enabling the creation of novel chemical entities with therapeutic potential. By understanding the chemical principles behind each synthetic step, researchers can troubleshoot and adapt these methods for their specific molecular targets.

References

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings - ResearchGate. Available at: [Link]

  • Novel and economically appealing syntheses of hydroxychloroquine (HCQ)... - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC - PubMed Central. Available at: [Link]

  • Synthetic route to hydroxychloroquine - Chemistry Stack Exchange. Available at: [Link]

  • -Synthetic route to chloroquine (3) and hydroxychloroquine (5) Slika 1... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PubMed Central. Available at: [Link]

  • The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development. Available at: [Link]

  • Representative bioactive molecules and natural products containing syn-1,3-amino alcohol, and general strategies towards this motif. - ResearchGate. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) | C3H9NO2 - Seema Finechem. Available at: [Link]

  • EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Available at: [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - MDPI. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. Available at: [Link]

Sources

Application Notes and Protocols for Monitoring the Reaction Progress of 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-(diethylamino)propan-2-ol is a key bifunctional molecule possessing primary and tertiary amine functionalities, alongside a secondary alcohol. This unique combination of reactive sites makes it a valuable building block in the synthesis of a diverse range of pharmaceutical and specialty chemical products. The efficiency and selectivity of reactions involving this substrate are paramount for ensuring high-purity products and optimizing process yields. Consequently, robust and reliable methods for real-time or quasi-real-time monitoring of reaction progress are indispensable for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of various analytical techniques suitable for monitoring reactions involving this compound. The methodologies discussed herein are designed to provide in-depth insights into reaction kinetics, intermediate formation, and endpoint determination. The protocols are presented with an emphasis on the underlying scientific principles, ensuring adaptability to a wide range of reaction conditions and laboratory settings.

Understanding the Analyte: Chemical Properties of this compound

Before delving into monitoring techniques, it is crucial to understand the physicochemical properties of this compound (CAS No: 6322-01-6)[1][2].

PropertyValueSource
Molecular FormulaC7H18N2O[1][2]
Molecular Weight146.23 g/mol [1][2]
AppearanceLiquid
Key Functional GroupsPrimary Amine (-NH2), Tertiary Amine (-N(CH2CH3)2), Secondary Alcohol (-OH)N/A

The presence of polar functional groups renders the molecule highly soluble in polar solvents but also presents challenges for certain analytical techniques, such as direct gas chromatography, due to low volatility.

Chromatographic Methods: Separating Reaction Components

Chromatography is a cornerstone of reaction monitoring, offering the ability to separate the starting material from products, byproducts, and intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring reactions involving non-volatile and polar compounds like this compound.[3]

Principle: The primary amine of this compound can be derivatized with a UV-active agent, allowing for sensitive detection. This method is particularly useful for tracking the consumption of the starting material.

Protocol:

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction immediately (e.g., by dilution in a cold solvent or addition of a suitable quenching agent).

    • Add 100 µL of a derivatizing agent solution (e.g., Dansyl chloride in acetone).

    • Add 50 µL of a suitable buffer (e.g., sodium bicarbonate, pH 9) to facilitate the reaction.

    • Vortex and heat at 60°C for 30 minutes.

    • Dilute the derivatized sample with the mobile phase to a suitable concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at the maximum absorbance of the derivatized product.

    • Injection Volume: 10 µL.

Data Analysis: The decrease in the peak area of the derivatized this compound over time corresponds to its consumption.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Add Derivatizing Agent B->C D Dilute for Injection C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Plot Concentration vs. Time H->I

Caption: Workflow for HPLC-based reaction monitoring.

Principle: HILIC is well-suited for the direct analysis of highly polar compounds without derivatization.[3] Coupling HILIC with a mass spectrometer provides high selectivity and sensitivity.

Protocol:

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction.

    • Dilute the sample with a high percentage of organic solvent (e.g., acetonitrile) compatible with the HILIC mobile phase.

  • HILIC-MS Conditions:

    • Column: HILIC column (e.g., amide or silica-based).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.3-0.5 mL/min.

    • Detector: Mass Spectrometer (e.g., ESI-MS in positive ion mode). Monitor the m/z of the protonated molecule [M+H]+.

    • Injection Volume: 5 µL.

Data Analysis: Monitor the ion chromatograms for the specific m/z of the starting material and expected products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and low volatility, this compound requires derivatization prior to GC analysis.[4] Silylation is a common and effective derivatization technique for compounds containing amino and hydroxyl groups.[4]

Principle: The active hydrogens on the amine and hydroxyl groups are replaced with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[4]

Protocol:

  • Sample Preparation and Derivatization:

    • Withdraw a 50 µL aliquot of the reaction mixture.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., anhydrous pyridine).

    • Heat the mixture at 70°C for 30 minutes.

    • Inject the derivatized sample directly into the GC-MS.

  • GC-MS Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow.

    • Detector: Mass Spectrometer in electron ionization (EI) mode.

Data Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the characteristic fragments of the derivatized starting material and products.

Spectroscopic Methods: Real-Time and In-Situ Monitoring

Spectroscopic techniques offer the advantage of providing real-time data without the need for sample withdrawal and preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for monitoring chemical reactions, providing both structural and quantitative information.[5][6]

Principle: Changes in the chemical environment of protons (¹H NMR) or carbons (¹³C NMR) near the reacting functional groups lead to shifts in their resonance frequencies, allowing for the tracking of reactant consumption and product formation.

Protocol (for ¹H NMR):

  • Reaction Setup:

    • The reaction can be performed directly in an NMR tube if the conditions are suitable.

    • Alternatively, an online system can be set up where the reaction mixture is continuously pumped through an NMR flow cell.[7]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks. For this compound, the protons on the carbons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.[8]

    • Acquire spectra at regular time intervals throughout the reaction.

Data Analysis:

  • Integrate the signals corresponding to the starting material and the product(s).

  • The relative integrals will provide the molar ratio of the components in the mixture at each time point.

NMR_Monitoring A Reaction Initiation B Continuous NMR Data Acquisition A->B C Spectral Processing B->C D Peak Integration C->D E Kinetic Profile Generation D->E

Caption: Workflow for real-time NMR reaction monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.[9]

Principle: The vibrational frequencies of chemical bonds are sensitive to their environment. As a reaction proceeds, the characteristic absorption bands of the functional groups in the reactants will decrease in intensity, while new bands corresponding to the products will appear.[9][10]

Protocol (using an Attenuated Total Reflectance - ATR probe):

  • Reaction Setup:

    • Immerse an in-situ ATR-FTIR probe directly into the reaction vessel.

  • Data Acquisition:

    • Record a background spectrum of the solvent and any catalysts before adding the reactants.

    • Initiate the reaction and collect spectra at regular intervals.

Data Analysis:

  • Monitor the intensity of key vibrational bands. For reactions involving the primary amine of this compound, the N-H stretching bands (around 3300-3500 cm⁻¹) can be monitored. For reactions at the hydroxyl group, the O-H stretching band (broad, around 3200-3600 cm⁻¹) can be tracked. The appearance of new bands, such as a carbonyl (C=O) stretch for an acylation reaction, indicates product formation.[11][12]

Titration Methods: A Classic Approach

Titration offers a cost-effective and straightforward method for quantifying the concentration of the amine functional groups.

Non-Aqueous Acid-Base Titration

Principle: The basic amine groups of this compound can be titrated with a strong acid in a non-aqueous solvent. This is particularly useful for reactions where the basicity of the amine changes.

Protocol:

  • Sample Preparation:

    • Withdraw a known volume or weight of the reaction mixture.

    • Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).[13]

  • Titration:

    • Titrate the sample with a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).[14]

    • The endpoint can be determined potentiometrically or with a suitable indicator.

Data Analysis: The consumption of the titrant is directly proportional to the amount of amine present in the sample. By taking samples at different time points, the reaction progress can be monitored.

Summary of Methods

MethodPrincipleAdvantagesDisadvantages
HPLC (derivatization) Chromatographic separation with UV detectionHigh sensitivity, quantitativeRequires derivatization, not real-time
HILIC-MS Chromatographic separation with mass detectionHigh selectivity and sensitivity, no derivatization neededRequires specialized equipment
GC-MS Chromatographic separation of volatile derivativesHigh resolution, structural information from MSRequires derivatization, not suitable for thermally labile compounds
NMR Spectroscopy Nuclear magnetic resonanceReal-time, in-situ, quantitative, structural informationLower sensitivity, expensive equipment
FTIR Spectroscopy Infrared absorption of functional groupsReal-time, in-situ, provides functional group informationCan be difficult for complex mixtures with overlapping peaks
Titration Acid-base neutralizationSimple, cost-effective, quantitativeNot suitable for all reaction types, less specific

Conclusion

The selection of an appropriate method for monitoring reactions of this compound depends on several factors, including the specific reaction being studied, the available instrumentation, and the level of detail required. For detailed kinetic studies and mechanistic investigations, real-time techniques like NMR and FTIR are invaluable. For routine reaction monitoring and quality control, chromatographic methods such as HPLC and GC-MS offer a balance of sensitivity, selectivity, and quantitative accuracy. Titration remains a practical option for specific applications where changes in amine concentration are the primary focus. By leveraging the strengths of these diverse analytical techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to improved efficiency, purity, and overall success in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis.
  • Benchchem. (n.d.). GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols.
  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • ACS Publications. (n.d.). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products.
  • PubMed. (n.d.). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products.
  • Hanna Instruments. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
  • NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Magritek. (n.d.). Reaction Monitoring.
  • Mettler Toledo. (2008, May 22). Determination of the Amine Value.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025, August 7). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL | 6322-01-6.

Sources

Application Notes and Protocols for CO2 Capture Using 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Amine for Carbon Capture

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Chemical absorption using amine-based solvents is a mature and widely deployed method for post-combustion CO2 capture.[1] While alkanolamines like monoethanolamine (MEA) are effective, they suffer from drawbacks such as high regeneration energy, corrosive nature, and solvent degradation.[2] This has spurred research into novel amine solvents with improved performance characteristics.

1-Amino-3-(diethylamino)propan-2-ol (ADE), with the chemical structure shown below, presents itself as a promising candidate for CO2 capture. Its molecular structure, featuring a primary amine group for reactivity with CO2 and a tertiary amine group, along with a hydroxyl group, suggests the potential for a favorable balance of reaction kinetics, absorption capacity, and regeneration energy. The presence of both primary and tertiary amine functionalities could offer unique reactivity and capacity characteristics.

This document provides a comprehensive guide for researchers and scientists interested in evaluating the potential of this compound as a solvent for CO2 capture. It outlines detailed protocols for assessing its CO2 absorption and desorption performance, as well as for investigating its reaction kinetics. While specific experimental data for ADE is not extensively available in current literature, the protocols described herein are based on well-established methodologies for characterizing amine-based CO2 capture solvents.

Chemical Structure of this compound (ADE)

  • CAS Number: 6322-01-6

  • Molecular Formula: C7H18N2O[3]

  • Molecular Weight: 146.23 g/mol

Principles of CO2 Capture with Amines: The Zwitterion Mechanism

The reaction between primary and secondary amines with CO2 in aqueous solutions is widely accepted to proceed via the zwitterion mechanism.[4][5] This two-step process is fundamental to understanding the absorption kinetics and equilibrium of CO2 in amine solvents.

  • Zwitterion Formation: The process begins with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the CO2 molecule. This results in the formation of a transient, unstable intermediate called a zwitterion.[6][7]

  • Deprotonation: The zwitterion is then deprotonated by a base present in the solution, which can be another amine molecule, water, or a hydroxyl ion, to form a stable carbamate.[7]

The overall reaction stoichiometry for a primary amine like the one in ADE is typically 2 moles of amine per mole of CO2 to form the carbamate. However, the subsequent hydrolysis of the carbamate can lead to the formation of bicarbonate and the regeneration of half of the amine, potentially increasing the theoretical maximum CO2 loading capacity to 1 mole of CO2 per mole of amine.

Zwitterion_Mechanism cluster_step1 Step 1: Zwitterion Formation CO2 CO₂ Zwitterion R₂N⁺HCOO⁻ (Zwitterion) CO2->Zwitterion + R₂NH Amine1 R₂NH (ADE) Carbamate R₂NCOO⁻ (Carbamate) Zwitterion->Carbamate + B Protonated_Amine BH⁺ Amine2 B (Base, e.g., another ADE molecule)

Caption: The Zwitterion mechanism for CO2 capture by a primary amine.

Experimental Protocols

Protocol 1: Evaluation of CO2 Absorption and Desorption Performance

This protocol describes the methodology to determine the CO2 absorption capacity, absorption rate, and regeneration efficiency of aqueous solutions of ADE using a stirred-cell reactor.[8]

Materials and Equipment:

  • This compound (ADE)

  • Deionized water

  • CO2 gas (high purity)

  • Nitrogen (N2) gas (high purity)

  • Stirred-cell reactor with a gas inlet and outlet, temperature control, and a magnetic stirrer

  • Mass flow controllers

  • Gas chromatograph (GC) or an infrared (IR) CO2 analyzer

  • pH meter

  • Heating mantle or oil bath for desorption

  • Condenser

  • Analytical balance

Experimental Workflow:

Caption: Workflow for evaluating CO2 absorption and desorption performance.

Procedure:

Part A: Solution Preparation

  • Prepare aqueous solutions of ADE at various concentrations (e.g., 10, 20, 30 wt%) by dissolving a known mass of ADE in deionized water.

  • Allow the solutions to cool to room temperature before use.

Part B: CO2 Absorption

  • Assemble the stirred-cell reactor and ensure it is clean, dry, and leak-proof.

  • Add a known volume of the ADE solution to the reactor.

  • Heat the solution to the desired absorption temperature (e.g., 40 °C) and maintain it using the temperature controller.

  • Start the magnetic stirrer at a constant speed to ensure good gas-liquid mixing.

  • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate into the reactor through the gas inlet.

  • Continuously monitor the CO2 concentration in the outlet gas stream using a GC or IR analyzer.

  • Continue the gas flow until the CO2 concentration in the outlet gas is equal to the inlet concentration, indicating that the solution is saturated with CO2.

  • Record the CO2 concentration in the outlet gas over time.

Part C: Calculation of CO2 Loading

  • The amount of CO2 absorbed by the solution can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • CO2 loading (α) is expressed as moles of CO2 absorbed per mole of amine:

    • α = (moles of CO2 absorbed) / (moles of ADE in the solution)[9]

Part D: CO2 Desorption (Regeneration)

  • After the absorption experiment, stop the inlet gas flow.

  • Heat the CO2-rich solution to a higher temperature (e.g., 90-120 °C) to induce the release of the absorbed CO2.

  • Pass a stream of pure N2 gas through the solution to strip the released CO2.

  • Pass the outlet gas through a condenser to trap any evaporated water and amine.

  • Measure the concentration of CO2 in the outlet gas stream over time until it drops to zero.

Part E: Calculation of Regeneration Efficiency

  • Calculate the amount of CO2 released during desorption.

  • Regeneration efficiency (%) = [(moles of CO2 desorbed) / (moles of CO2 absorbed)] x 100

Data Presentation:

The performance of ADE can be compared to benchmark amines like MEA. The following table illustrates a hypothetical comparison.

ParameterADE (30 wt%) (Hypothetical)MEA (30 wt%) (Typical)
CO2 Absorption Capacity (mol CO2/mol amine) 0.6 - 0.80.5 - 0.6
Initial Absorption Rate (mol/m²·s) Moderate to HighHigh
Regeneration Temperature (°C) 100 - 110110 - 120
Regeneration Efficiency (%) > 90~90
Protocol 2: Investigation of Reaction Kinetics using the Stopped-Flow Technique

The stopped-flow technique is a powerful method for studying the kinetics of fast reactions in solution, such as the reaction between CO2 and amines.[10][11] This protocol outlines the steps to determine the pseudo-first-order rate constant for the reaction of ADE with CO2.

Materials and Equipment:

  • Stopped-flow spectrophotometer

  • Aqueous solutions of ADE of known concentrations

  • A solution capable of generating CO2 in situ (e.g., through the reaction of sodium bicarbonate and a strong acid) or a CO2-saturated buffer solution.

  • pH indicator solution (e.g., cresol red)

  • Data acquisition system

Experimental Workflow:

G A Prepare Reactant Solutions (ADE and CO2 source) B Load Solutions into Stopped-Flow Syringes A->B C Rapidly Mix Reactants B->C D Monitor Absorbance Change over Time C->D E Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat at Different Concentrations and Temperatures E->F G Determine Second-Order Rate Constant (k2) F->G

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "1-Amino-3-(diethylamino)propan-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-(diethylamino)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. As a versatile intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis of this amino alcohol is often critical.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, offering causal explanations for common pitfalls and evidence-based solutions.

Section 1: Understanding the Core Synthesis Pathway

The most common and efficient route to this compound is a two-step process involving the nucleophilic ring-opening of an epoxide. The reaction begins with the formation of an N,N-diethyl-glycidylamine intermediate, which is subsequently reacted with an ammonia source.

Step 1: Formation of the Epoxide Intermediate Diethylamine reacts with an electrophilic three-carbon backbone, typically epichlorohydrin. The secondary amine first opens the epoxide, and the resulting intermediate is then treated with a base to form the more stable N,N-diethyl-glycidylamine.

Step 2: Nucleophilic Ring-Opening The purified glycidylamine intermediate undergoes a second nucleophilic substitution. A large excess of ammonia is used to open the epoxide ring, preferentially attacking the less sterically hindered carbon atom. This regioselectivity is a key feature of epoxide ring-opening under basic or neutral conditions.[1][2]

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Formation A Diethylamine C N,N-diethyl-glycidylamine (Intermediate) A->C 1. Nucleophilic Attack 2. Base (e.g., NaOH) B Epichlorohydrin B->C E This compound (Product) C_ref Intermediate C->C_ref Purification & Use in Step 2 D Ammonium Hydroxide (Excess) D->E Nucleophilic Ring-Opening

Caption: Overall synthetic route for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Category: Reagents and Initial Setup

Q1: My overall yield is very low, even on the first attempt. What are the most critical starting factors to check?

A1: Before troubleshooting specific reaction steps, always validate your foundational parameters:

  • Reagent Purity:

    • Epichlorohydrin: This is highly reactive and susceptible to hydrolysis, producing glycerol derivatives that can interfere with the reaction. Use a freshly opened bottle or redistill if purity is uncertain.

    • Diethylamine: Ensure it is free from significant water contamination.

    • Ammonium Hydroxide: Use a fresh, concentrated solution (e.g., 25-28% w/w). Ammonia concentration can decrease over time in improperly sealed containers, drastically reducing its effective molar quantity.

  • Inert Atmosphere: While not always strictly necessary, running the first step under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric CO₂ and moisture, especially if the reaction is run over a long period.

  • Glassware: Ensure all glassware is scrupulously dry, particularly for the first step, to prevent unwanted hydrolysis of epichlorohydrin.

Category: Step 1 - N,N-diethyl-glycidylamine Synthesis

Q2: After reacting diethylamine and epichlorohydrin, I'm left with a viscous, polymeric sludge. What causes this?

A2: Polymerization is a very common side reaction with epoxides.[3] The primary cause is almost always a loss of temperature control.

  • Causality: The reaction between amines and epichlorohydrin is highly exothermic. An uncontrolled temperature spike can initiate the self-polymerization of epichlorohydrin or the reaction of the formed intermediate with other epichlorohydrin molecules.

  • Solution:

    • Strict Temperature Control: The addition of epichlorohydrin to diethylamine must be done dropwise, using an ice bath to maintain an internal reaction temperature between 0-5°C.

    • Solvent Choice: While the reaction can be run neat, using a polar, aprotic solvent can help dissipate heat more effectively. However, polar protic solvents like alcohols should be avoided in this step as they can compete as nucleophiles.[4]

    • Molar Ratio: Use a slight excess of diethylamine (e.g., 1.1 to 1.2 equivalents) to ensure all the epichlorohydrin is consumed, minimizing its chance to polymerize.

Q3: My intermediate seems impure. What are the likely side products from Step 1?

A3: Besides polymerization, the main side product is the di-addition product, 1,3-bis(diethylamino)propan-2-ol .

  • Causality: This occurs when a molecule of the desired N,N-diethyl-glycidylamine intermediate reacts with a second molecule of diethylamine.

  • Solution: This is another issue mitigated by slow addition and low temperatures. By adding the epichlorohydrin slowly to the diethylamine, you maintain a high concentration of the primary nucleophile (diethylamine) relative to the electrophile (epichlorohydrin), favoring the formation of the desired 1:1 adduct.

Category: Step 2 - Ring-Opening with Ammonia

Q4: Why is a large excess of ammonium hydroxide required? My yield was low when I used only 3-4 equivalents.

A4: Using a vast excess of ammonia is arguably the most critical parameter in the second step to ensure high yield and purity.[5][6]

  • Causality (Kinetics & Statistics): The product, this compound, contains a primary amine. This primary amine is also a nucleophile and can compete with ammonia to react with the N,N-diethyl-glycidylamine intermediate. This leads to the formation of a high-molecular-weight dimer by-product. By using a massive excess of ammonia (e.g., 15-25 molar equivalents), you create a statistical and kinetic environment where the epoxide intermediate is overwhelmingly more likely to collide with and be opened by an ammonia molecule than the much less concentrated product molecule.

  • Protocol: A typical successful procedure adds the intermediate dropwise to a large volume of ice-cold concentrated ammonium hydroxide.[7]

Q5: I'm having difficulty separating my final product from the reaction mixture. What is the best work-up and purification strategy?

A5: The product is a di-amine and an alcohol, making it quite polar and water-soluble.

  • Work-up:

    • Removal of Excess Ammonia: The first step is to remove the excess ammonia and water under reduced pressure using a rotary evaporator.

    • Extraction: Standard extraction with common organic solvents like ethyl acetate or dichloromethane may be inefficient due to the product's polarity. Salting out the aqueous layer by saturating it with NaCl or K₂CO₃ can sometimes improve extraction efficiency. However, the most reliable method is often direct purification.

  • Purification:

    • Vacuum Distillation: This is the most effective method for purifying the final product on a laboratory scale. The boiling point is reported to be in the range of 84-90°C at 500-600 mTorr.[7] Ensure your vacuum system can achieve this pressure range.

    • Chromatography: While possible, silica gel chromatography can be challenging due to the basic nature of the amines, which can lead to streaking. Using a silica gel plug treated with triethylamine or using basic alumina may yield better results.

Section 3: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing the cause of low yield.

Troubleshooting_Workflow start_node START: Low Yield Confirmed decision_node1 Problem in Step 1 or Step 2? start_node->decision_node1 Initial Analysis decision_node decision_node process_node process_node solution_node solution_node process_node1_check process_node1_check decision_node1->process_node1_check Analyze Step 1 (Intermediate Formation) process_node3_check process_node3_check decision_node1->process_node3_check Analyze Step 2 (Ring-Opening) decision_node2 Polymerization observed? process_node1_check->decision_node2 Check Reaction Mixture solution_node1 Improve Temperature Control: - Slow, dropwise addition - Maintain 0-5°C - Use solvent for heat dissipation decision_node2->solution_node1 Yes process_node2_check Analyze Intermediate by NMR/GC-MS decision_node2->process_node2_check No decision_node3 Significant di-addition (1,3-bis(diethylamino)propan-2-ol)? process_node2_check->decision_node3 Purity Check decision_node3->decision_node1 No, Intermediate is Clean solution_node2 Modify Stoichiometry: - Add epichlorohydrin to diethylamine - Ensure slight excess of diethylamine decision_node3->solution_node2 Yes decision_node4 Molar excess of NH3 < 15x? process_node3_check->decision_node4 Check Reaction Conditions solution_node3 Increase NH3 Stoichiometry: - Use 15-25 molar equivalents - Use fresh, concentrated NH4OH decision_node4->solution_node3 Yes process_node4_check Analyze Final Crude Product by NMR/GC-MS decision_node4->process_node4_check No decision_node5 High MW by-products observed? process_node4_check->decision_node5 Purity Check decision_node5->solution_node3 Yes process_node5_check Review Work-up & Purification decision_node5->process_node5_check No solution_node4 Optimize Purification: - Check vacuum level for distillation - Consider 'salting out' during extraction - Use base-treated chromatography process_node5_check->solution_node4

Caption: A decision tree for troubleshooting low yield issues.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: Synthesis of N,N-diethyl-glycidylamine

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diethylamine (1.2 eq) and an appropriate amount of a suitable solvent if desired (e.g., methanol).

  • Cool the flask in an ice-salt bath to 0°C.

  • Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-14 hours.

  • Prepare a solution of sodium hydroxide (1.5 eq) in water and cool it in an ice bath.

  • Slowly add the NaOH solution to the reaction mixture, again maintaining a low temperature. This will neutralize the diethylamine hydrochloride salt and promote the formation of the epoxide ring.

  • Extract the aqueous mixture with a suitable solvent (e.g., diethyl ether), dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-glycidylamine.

  • It is highly recommended to purify this intermediate by vacuum distillation before proceeding.

Step 2: Synthesis of this compound

  • In a large round-bottom flask, place concentrated ammonium hydroxide (25% w/w, 20 eq).

  • Cool the flask in an ice bath to 0-5°C with vigorous stirring.

  • Add the purified N,N-diethyl-glycidylamine from Step 1 dropwise to the cold ammonium hydroxide solution.

  • After the addition is complete, stir the reaction at 0-5°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 14-16 hours.[7]

  • Remove the excess ammonia and water via rotary evaporation.

  • The resulting crude oil can be purified by high-vacuum distillation.

Section 5: Data Reference Table

The following table summarizes key quantitative data and expected results.

ParameterStep 1: Intermediate FormationStep 2: Product FormationRationale & Notes
Key Reagent Ratio Diethylamine:Epichlorohydrin (1.2 : 1.0)N,N-diethyl-glycidylamine:Ammonia (1.0 : 20)A slight excess of amine in Step 1 prevents residual epichlorohydrin. A large excess of ammonia in Step 2 prevents dimer formation.[5][6]
Temperature Control 0-5°C during addition0-5°C during additionBoth steps are exothermic. Maintaining low temperatures is critical to prevent polymerization and side reactions.[7]
Reaction Time 1 hr at 0-5°C, then 12-14 hrs at RT1 hr at 0-5°C, then 14-16 hrs at RTAllowing the reaction to proceed to completion at room temperature after the controlled addition is crucial.
Product B.P. N/A84-90°C @ 500-600 mTorrHigh vacuum is required for distillation without decomposition.[7]
Expected MS (m/z) N/A147 [M+1]⁺Confirms the molecular weight of the target compound.[7]

References

  • Process and apparatus for the preparation of 1,3-diamino-2-propanol - Google P
  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings - ResearchGate. [Link]

  • Amine-epichlorohydrin polymeric compositions - Google P
  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Significance and use of glycidol - Biblioteka Nauki. [Link]

Sources

Technical Support Center: Purification of 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-Amino-3-(diethylamino)propan-2-ol" (CAS No. 6322-01-6). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting and frequently asked questions to help you improve the purity of this versatile amino alcohol, a key intermediate in many synthetic pathways.

Understanding the Molecule: Why Purification Can Be a Challenge

This compound possesses a unique combination of functional groups: a primary amine, a tertiary amine, and a secondary alcohol. This trifecta of polar, hydrogen-bonding, and basic sites leads to high water solubility and strong interactions with stationary phases like silica gel. These properties can complicate purification, often resulting in issues like streaking during chromatography and difficulty with recrystallization.[1]

Chemical Properties at a Glance
PropertyValue
CAS Number 6322-01-6[2]
Molecular Formula C7H18N2O[2]
Molecular Weight 146.23 g/mol
Physical Form Liquid
Boiling Point 84-90 °C at 500-600 mTorr[3]
Storage Temperature Room Temperature

Common Impurities and Their Origins

Before selecting a purification strategy, it is crucial to identify potential impurities. These can arise from the synthesis route or degradation. A common synthesis involves the reaction of glycidyldiethylamine with ammonia.[3]

Potential impurities may include:

  • Unreacted Starting Materials: Glycidyldiethylamine and excess ammonia.

  • Byproducts: Di-addition products or other regioisomers.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Due to the hygroscopic nature of amines.

Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity. Below is a logical workflow to guide your decision-making process.

PurificationWorkflow Start Crude this compound IsThermallyStable Is the compound thermally stable? Start->IsThermallyStable IsSolid Is the crude material a solid? Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsSolid->Chromatography No IsThermallyStable->IsSolid No Distillation Vacuum Distillation IsThermallyStable->Distillation Yes Recrystallization->Chromatography Fails Success Pure Product Recrystallization->Success Successful Distillation->Chromatography Fails Distillation->Success Successful SaltFormation Consider Salt Formation & Recrystallization Chromatography->SaltFormation Fails/Streaking Chromatography->Success Successful SaltFormation->Success Successful Failure Re-evaluate Strategy SaltFormation->Failure Fails

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides & FAQs

Section 1: Vacuum Distillation

Q1: My compound is an oil. Is distillation a good first choice?

A1: Yes, for thermally stable oils, vacuum distillation is an excellent and scalable purification method. It effectively removes non-volatile impurities and those with significantly different boiling points. Given that this compound has a reported boiling point of 84-90 °C at reduced pressure (500-600 mTorr), this is a highly viable technique.[3]

Troubleshooting Distillation:

  • Issue: Bumping or unstable boiling.

    • Cause: Uneven heating or insufficient nucleation sites.

    • Solution: Ensure smooth and vigorous stirring with a magnetic stir bar. Use a heating mantle with a sand or oil bath for even heat distribution. Adding boiling chips can also promote smoother boiling.

  • Issue: Compound decomposes at its boiling point.

    • Cause: The boiling point, even under vacuum, is too high, leading to thermal degradation.

    • Solution: Decrease the pressure further to lower the boiling point. A good rule of thumb is that halving the pressure reduces the boiling point by about 10 °C.[4] If decomposition persists, distillation is not suitable, and you should proceed to chromatography.

  • Issue: Poor separation from a close-boiling impurity.

    • Cause: The impurity has a boiling point very close to your product.

    • Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates, enhancing separation efficiency.

Section 2: Column Chromatography

Q2: I'm seeing significant streaking and poor recovery on my silica gel column. What's happening?

A2: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine functionalities of your molecule.[5][6][7] This acid-base interaction leads to peak tailing (streaking) and loss of material on the column.[5]

Troubleshooting Chromatography:

  • Solution 1: Basic Mobile Phase Modifier.

    • Why it works: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase neutralizes the acidic sites on the silica.[6][7] This prevents your compound from sticking, leading to sharper peaks and better recovery.

    • Protocol:

      • Start with a standard solvent system (e.g., Dichloromethane/Methanol).

      • Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase mixture.

      • Equilibrate the column with this modified mobile phase before loading your sample.

  • Solution 2: Use an Amine-Functionalized or Deactivated Stationary Phase.

    • Why it works: Specialty columns, such as amine-functionalized silica (KP-NH) or basic alumina, have surfaces that are not acidic.[7][8] This eliminates the problematic acid-base interaction, providing much better peak shape for basic compounds.

  • Solution 3: Reversed-Phase Chromatography.

    • Why it works: In reversed-phase chromatography (e.g., using a C18 column), separations are based on hydrophobicity. By adjusting the mobile phase to a high pH, the amine groups are deprotonated (in their free-base form), making the molecule more hydrophobic and increasing its retention.[6] This allows for excellent separation from more polar impurities.

    • Protocol:

      • Use a C18 silica column.

      • Employ a mobile phase of acetonitrile and water with a basic modifier (e.g., 0.1% triethylamine) to maintain a high pH.[6]

ChromatographyTroubleshooting Problem Problem: Streaking/Poor Recovery on Silica Gel Cause Cause: Acid-Base Interaction (Amine + Acidic Silica) Problem->Cause Solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 1% TEA) Cause->Solution1 Solution2 Solution 2: Use Amine-Functionalized Silica or Alumina Cause->Solution2 Solution3 Solution 3: Switch to Reversed-Phase (C18) with High pH Cause->Solution3 Outcome Improved Peak Shape & Higher Recovery Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for amine purification by column chromatography.

Section 3: Recrystallization & Salt Formation

Q3: My compound is a solid, but I can't find a good single solvent for recrystallization. What should I do?

A3: Finding a suitable solvent for recrystallization can be challenging for polar molecules. If a single solvent doesn't work, a two-solvent system is the next logical step.[1] Alternatively, converting the amino alcohol to a salt can dramatically change its solubility properties, often making recrystallization much easier.

Troubleshooting Recrystallization:

  • Issue: Compound is soluble in everything when hot, and soluble in everything when cold.

    • Solution: Use a two-solvent system.

      • Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Issue: The compound oils out instead of crystallizing.

    • Cause: The solution is too supersaturated, or the cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil. Add slightly more of the "good" solvent and allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.

  • Issue: Recrystallization fails to remove a key impurity.

    • Solution: Convert to a salt.

      • Why it works: Reacting your basic amino alcohol with an acid (like HCl, H2SO4, or oxalic acid) forms a salt.[9] Salts are typically highly crystalline solids with very different solubility profiles than the free base, allowing for effective purification by recrystallization from polar solvents like water, ethanol, or methanol/ether mixtures.[9] After purification, the salt can be neutralized with a base to recover the pure amino alcohol.

Safety Precautions

This compound and related amino alcohols are often corrosive and can cause skin burns and eye damage.[10][11] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]

References
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for the purification of an aminoalcohol.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • 1,3-Diamino-2-propanol SDS. SDS Manager. [Link]

  • 1,3-Diamino-2-propanol | C3H10N2O | CID 61157. PubChem - NIH. [Link]

  • Chromotography with free amines? Reddit. [Link]

  • Distillation. Chemistry LibreTexts. [Link]

Sources

Common byproducts in the synthesis of "1-Amino-3-(diethylamino)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-(diethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies commence with a three-carbon electrophile, typically an epoxide, which undergoes sequential nucleophilic attack.

  • Route A: From Epichlorohydrin: This is a widely used industrial method. It involves an initial reaction of epichlorohydrin with diethylamine to form 1-(diethylamino)-3-chloropropan-2-ol, which is then treated with a base to form the intermediate epoxide, N,N-diethyl-2,3-epoxypropylamine (glycidyldiethylamine). This intermediate subsequently reacts with ammonia to yield the final product.

  • Route B: From Glycidol: This route involves the reaction of glycidol with diethylamine to form 3-(diethylamino)propane-1,2-diol, which must then be converted to an appropriate precursor for the introduction of the primary amino group. A more direct approach is the reaction of N,N-diethyl-2,3-epoxypropylamine (derived from epichlorohydrin or other methods) with ammonia.[1]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts that can arise during the synthesis of this compound, their mechanistic origins, and strategies for their control and elimination.

Issue 1: Formation of 1,3-bis(diethylamino)propan-2-ol

Q2: During the final amination step, I'm observing a significant amount of a higher molecular weight impurity, identified as 1,3-bis(diethylamino)propan-2-ol. What causes this and how can I prevent it?

A2: The formation of 1,3-bis(diethylamino)propan-2-ol is a common byproduct that arises from the over-alkylation of the amine nucleophiles.

Mechanistic Insight: The primary amine of the desired product, this compound, can act as a nucleophile and compete with ammonia in reacting with the epoxide intermediate (N,N-diethyl-2,3-epoxypropylamine). This secondary reaction leads to the formation of the disubstituted byproduct.

Preventative Measures & Solutions:

  • Stoichiometry Control: The most effective way to minimize this byproduct is to use a large excess of ammonia relative to the epoxide intermediate. This ensures that the concentration of ammonia is significantly higher than that of the product, kinetically favoring the desired reaction.

  • Temperature Management: Lowering the reaction temperature can help to control the rate of the secondary reaction, which may have a higher activation energy.

  • Slow Addition: A slow, controlled addition of the epoxide to the ammonia solution can help maintain a high localized concentration of ammonia, further favoring the desired reaction pathway.

Corrective Actions:

  • Purification: If the byproduct has already formed, purification can be achieved through fractional distillation under reduced pressure. The significant difference in boiling points between the desired product and the disubstituted byproduct allows for effective separation.

Issue 2: Presence of Polymeric or Oligomeric Impurities

Q3: My reaction mixture is viscous, and upon workup, I'm isolating a sticky, polymeric residue. What is the source of this polymerization?

A3: This is a frequent issue when working with epoxides, particularly glycidol and its derivatives.[2]

Mechanistic Insight: Epoxides can undergo ring-opening polymerization initiated by nucleophiles or acids. In this synthesis, the hydroxyl group of the product or any residual water can act as a nucleophile, initiating the polymerization of the epoxide starting material. This process can be catalyzed by both acidic and basic conditions.

Preventative Measures & Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content, which can initiate polymerization.

  • Control of Catalysts: Be mindful of acidic or basic impurities that could catalyze polymerization. The reaction should be performed under controlled pH conditions.

  • Temperature Control: Exothermic polymerization can lead to runaway reactions. Maintaining a low and consistent temperature is crucial.

  • Use of Solvents: Dissolving glycidol or its derivatives in solvents like benzene, toluene, or chlorohydrocarbons can help to mitigate self-polymerization during storage and reaction.[2]

Issue 3: Formation of Azetidinium and Dioxane Byproducts

Q4: In the initial reaction of epichlorohydrin with diethylamine, I've identified cyclic byproducts. What are these and why do they form?

A4: The reaction of epichlorohydrin with secondary amines like diethylamine can lead to the formation of cyclic structures, most notably azetidinium salts and substituted dioxanes.[3]

Mechanistic Insight:

  • Azetidinium Formation: Intramolecular cyclization of the intermediate formed after the initial nucleophilic attack of diethylamine on epichlorohydrin can lead to the formation of a reactive azetidinium compound.[3]

  • Dioxane Formation: Dimerization of the epoxide intermediate or reaction with other hydroxyl-containing species can result in the formation of substituted dioxane derivatives.[3]

Preventative Measures & Solutions:

  • Reaction Conditions: Careful control of reaction temperature and stoichiometry is key. The formation of these byproducts is often favored under specific conditions which can be optimized through careful experimentation.

  • Choice of Base: In subsequent steps, the choice of base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may be preferable to minimize side reactions.

Visualizing Reaction Pathways

To better understand the formation of the desired product and its common byproducts, the following reaction scheme is provided.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products cluster_byproducts Byproducts Epichlorohydrin Epichlorohydrin Glycidyldiethylamine Glycidyldiethylamine Epichlorohydrin->Glycidyldiethylamine + Diethylamine Azetidinium_Salt Azetidinium Salt Epichlorohydrin->Azetidinium_Salt + Diethylamine (Cyclization) Diethylamine Diethylamine Diethylamine->Glycidyldiethylamine This compound This compound Glycidyldiethylamine->this compound + NH3 (Excess) 1,3-bis(diethylamino)propan-2-ol 1,3-bis(diethylamino)propan-2-ol Glycidyldiethylamine->1,3-bis(diethylamino)propan-2-ol + Product (Nucleophile) Polymer Polymer Glycidyldiethylamine->Polymer Self-reaction

Caption: Synthetic pathway and common byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of N,N-diethyl-2,3-epoxypropylamine (Glycidyldiethylamine)

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool a solution of diethylamine in a suitable solvent (e.g., methanol) to 0-5 °C.

  • Slowly add epichlorohydrin to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Add a solution of sodium hydroxide to the reaction mixture to facilitate the formation of the epoxide.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude N,N-diethyl-2,3-epoxypropylamine by vacuum distillation.

Step 2: Amination of N,N-diethyl-2,3-epoxypropylamine

  • Cool an aqueous solution of ammonium hydroxide (large excess, e.g., 10-20 equivalents) to 0-5 °C in a pressure-rated reaction vessel.

  • Add the purified N,N-diethyl-2,3-epoxypropylamine dropwise to the cold ammonium hydroxide solution over a period of 1-2 hours.[1]

  • Seal the vessel and stir the reaction mixture at room temperature for 14-24 hours.

  • After the reaction is complete, remove the excess ammonia and water under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.[1]

Protocol 2: Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks.

  • Ensure all joints are properly sealed to maintain a stable vacuum.

  • Heat the crude product gently in the distillation flask.

  • Collect and discard any low-boiling fractions.

  • Carefully collect the fraction corresponding to the boiling point of this compound at the given pressure.

  • Collect the higher-boiling fraction, which will contain 1,3-bis(diethylamino)propan-2-ol, in a separate receiving flask.

Data Summary

CompoundMolecular WeightBoiling Point (approx.)Common Analytical Method
This compound146.23 g/mol 84-90 °C at 500-600 mT[1]GC-MS, NMR
1,3-bis(diethylamino)propan-2-ol202.34 g/mol Higher than the desired productGC-MS, NMR

Troubleshooting Workflow

troubleshooting_workflow Start Impurity Detected in Product Identify Identify Impurity (GC-MS, NMR) Start->Identify HighMW High MW Impurity? Identify->HighMW Cyclic Cyclic Impurity? HighMW->Cyclic No Bis_Diethylamino 1,3-bis(diethylamino)propan-2-ol HighMW->Bis_Diethylamino Yes Polymeric Polymeric/Oligomeric? Cyclic->Polymeric No Azetidinium_Dioxane Azetidinium or Dioxane Cyclic->Azetidinium_Dioxane Yes Polymer_Residue Polymer Residue Polymeric->Polymer_Residue Yes Solution_Bis Optimize Stoichiometry (Excess NH3) Lower Temperature Fractional Distillation Bis_Diethylamino->Solution_Bis Solution_Cyclic Optimize Reaction Conditions (Temp, Stoichiometry) Choice of Base Azetidinium_Dioxane->Solution_Cyclic Solution_Polymer Use Anhydrous Reagents Control Temperature Use Appropriate Solvent Polymer_Residue->Solution_Polymer

Caption: A logical workflow for troubleshooting common impurities.

References

  • The Reaction of Epichlorohydrin with Secondary Amines - Scite.ai. Available at: [Link]

  • Significance and use of glycidol - Biblioteka Nauki. Available at: [Link]

Sources

Technical Support Center: Optimizing Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopropanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Overview of Synthetic Strategies

The synthesis of aminopropanols, crucial intermediates in pharmaceuticals and fine chemicals, is most commonly achieved through two primary pathways:

  • Reductive Amination of α-Hydroxy Ketones: This widely used method involves the reaction of an α-hydroxy ketone (like hydroxyacetone) with an amine source (such as ammonia or a primary/secondary amine) in the presence of a reducing agent.[1][2][3] The reaction proceeds via an imine intermediate, which is subsequently reduced to the target aminopropanol.[3][4] This one-pot approach is often favored for its efficiency.[2]

  • Ring-Opening of Epoxides: Vicinal aminopropanols can be synthesized through the nucleophilic ring-opening of epoxides (e.g., propylene oxide) with an amine.[5][6] The regioselectivity of this reaction is a critical parameter to control.

A third, more specialized route involves the catalytic hydrogenation of amino acids or their derivatives, which is particularly valuable for producing chiral amino alcohols with high optical purity.[7][8][9]

Core Experimental Workflow: A Visual Guide

Successful synthesis relies on a systematic workflow. The following diagram outlines the critical stages from reactant preparation to final product analysis.

G cluster_prep 1. Preparation Stage cluster_reaction 2. Reaction Stage cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Stage Reactants Select & Purify Reactants (Ketone, Amine) Setup Assemble Inert Atmosphere Reactor Reactants->Setup Catalyst Prepare/Activate Catalyst (e.g., Ni, Pd/C) Catalyst->Setup Solvent Choose & Dry Solvent Solvent->Setup Addition Controlled Addition of Reagents & Reductant Setup->Addition Monitoring Monitor Progress (TLC, GC, HPLC) Addition->Monitoring Quench Quench Reaction & Filter Catalyst Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Distillation or Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Purity Assess Purity (GC, HPLC, KF) Characterize->Purity

Caption: General workflow for aminopropanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for reductive amination, and how do I choose?

A1: The choice of catalyst is critical for both yield and selectivity.

  • Nickel-based catalysts (e.g., Raney Nickel): These are highly active and cost-effective for hydrogenating the imine intermediate.[1][10] They are particularly effective for producing 2-aminopropanol from 1-hydroxy-2-propanone.[1] However, they can be pyrophoric and require careful handling.

  • Noble Metal Catalysts (e.g., Pd/C, Pt/C, Rh/C): These catalysts often operate under milder conditions and can offer higher selectivity, minimizing side reactions.[1][11] Rhodium-based catalysts, sometimes modified with metal oxides like MoOx, have shown excellent performance in the hydrogenation of amino acids to amino alcohols while retaining stereochemistry.[8]

  • Hydride Reducing Agents (e.g., NaBH₄, NaBH₃CN): Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common stoichiometric reducing agents.[4][12] NaBH₃CN is particularly useful for one-pot reactions as it is less reactive towards the starting ketone/aldehyde and preferentially reduces the formed imine.[4][6]

Q2: How do I minimize the formation of byproducts like dimethylpiperazines?

A2: Dimethylpiperazines are common cyclic byproducts in the reductive amination of hydroxyacetone, arising from the dimerization of the aminopropanol product or intermediates.[1] To minimize their formation:

  • Optimize Reactant Ratios: Using an excess of the aminating agent (ammonia) can favor the formation of the primary amine over self-condensation products.

  • Control Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature is advisable.[6] One study on the reductive amination of 1-hydroxy-2-propanone found that while total conversion was achieved at higher temperatures, the selectivity to the desired 2-aminopropanol was highest with a nickel catalyst at lower temperatures within the tested range.[1]

  • Hydrogen Pressure: In catalytic hydrogenations, maintaining sufficient hydrogen pressure helps to ensure the rapid reduction of the imine intermediate before it can participate in side reactions. An optimal H₂/acetol molar ratio of 25 was identified in one study to maximize selectivity.[1]

Q3: My aminopropanol product is hygroscopic. How should I handle and store it?

A3: Amino alcohols are frequently hygroscopic and can absorb atmospheric moisture.[13] This can interfere with subsequent reactions, especially those sensitive to water.[13]

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Using a desiccator is also recommended.

  • Handling: Handle the material quickly in a dry environment or a glovebox if possible.

  • Purity Check: Before use, it's good practice to check the water content using Karl Fischer (KF) titration.[14] A typical specification for high-purity 3-amino-1-propanol might be a water content of ≤ 0.30%.[14]

Q4: Can I use this synthesis for optically active aminopropanols?

A4: Yes, but it requires specific strategies. Starting with an optically active precursor is the most common approach. For example, L-alanine can be reduced to (S)-2-amino-1-propanol (L-alaninol) using catalytic hydrogenation with specific catalyst systems (e.g., Rh-MoOx/SiO₂) that preserve the stereocenter.[8][15] Asymmetric reduction of an intermediate ketone using a chiral catalyst, such as a spiroborate ester catalyst, can also produce enantiomerically enriched aminopropanol derivatives.[16]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

G cluster_incomplete Cause 1: Incomplete Reaction cluster_side Cause 2: Side Reactions cluster_loss Cause 3: Product Loss During Workup Problem Problem Cause Cause Solution Solution LowYield Problem: Low Yield Inc_React_Cause Sub-optimal Temp. Insufficient Time Poor Catalyst Activity LowYield->Inc_React_Cause Side_React_Cause Over-alkylation Dimerization (e.g., Piperazines) Product Degradation LowYield->Side_React_Cause Loss_Cause Incomplete Extraction Emulsion Formation Loss during Distillation LowYield->Loss_Cause Inc_React_Sol Optimize T (°C) & time via TLC/GC. Ensure catalyst is fresh/activated. Increase catalyst loading. Inc_React_Cause->Inc_React_Sol Side_React_Sol Use milder reducing agent (NaBH3CN). Adjust reactant ratios & T (°C). Ensure prompt work-up. Side_React_Cause->Side_React_Sol Loss_Sol Adjust pH of aqueous layer. Use brine to break emulsions. Perform vacuum distillation at a lower temperature. Loss_Cause->Loss_Sol

Caption: Troubleshooting decision tree for low reaction yield.

Issue 1: Low or No Product Yield

  • Potential Cause A: Inactive Catalyst or Reducing Agent.

    • Why it happens: Catalysts like Raney Nickel can lose activity if improperly stored or handled. Hydride reducing agents like NaBH₄ can decompose upon exposure to moisture or acidic conditions.

    • How to solve:

      • Catalyst: Use freshly prepared or properly activated catalyst. For heterogeneous catalysts, ensure adequate stirring to maintain suspension.

      • Reducing Agent: Purchase from a reputable supplier and store in a desiccator. Add the reducing agent portion-wise to a cooled reaction mixture to control the initial reaction rate and temperature.[12]

  • Potential Cause B: Incomplete Imine Formation.

    • Why it happens: The initial condensation between the ketone/aldehyde and the amine to form the imine is often a reversible, equilibrium-driven process. Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials.

    • How to solve:

      • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.

      • Water Removal: While not always practical in one-pot reductive aminations, in some syntheses, a Dean-Stark apparatus or the addition of a dehydrating agent can be used to remove water and drive the reaction forward.

Issue 2: Product is Impure After Purification

  • Potential Cause A: Contaminated Starting Materials.

    • Why it happens: Impurities in the starting materials (e.g., unreacted precursors, residual solvents, or water) can lead to unwanted side products.[13] Low-purity starting materials are a common cause of process inefficiencies.[17]

    • How to solve:

      • Verify Purity: Analyze starting materials by GC or NMR before use. Commercial aminopropanols should have a purity of ≥ 99.0%.[14]

      • Purify Reactants: If necessary, distill liquid reactants or recrystallize solid reactants before the synthesis.

  • Potential Cause B: Ineffective Purification.

    • Why it happens: Aminopropanols are polar and can be challenging to separate from polar byproducts or residual salts.[6] Their relatively high boiling points can also lead to degradation during distillation if the temperature is too high.

    • How to solve:

      • Distillation: Use vacuum distillation to lower the boiling point and prevent thermal degradation. Ensure the distillation apparatus is efficient.

      • Chromatography: For complex mixtures or high-purity requirements, column chromatography may be necessary. Given the polar nature of the product, silica gel chromatography with a polar mobile phase (e.g., DCM/MeOH with a small amount of NH₄OH) is often effective.

      • Aqueous Workup: During liquid-liquid extraction, adjusting the pH of the aqueous layer can be critical. Basifying the solution (e.g., with NaOH) ensures the aminopropanol is in its free base form, maximizing its solubility in the organic layer.[12]

Issue 3: Reaction Stalls or is Sluggish

  • Potential Cause: Suboptimal Reaction Temperature.

    • Why it happens: Reaction kinetics are highly dependent on temperature.[6][17] Too low, and the activation energy barrier may not be overcome efficiently. Too high, and degradation or side reactions may dominate.

    • How to solve:

      • Systematic Optimization: Perform small-scale trial reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) and monitor the progress by TLC or GC.

      • Literature Precedent: Consult the literature for the specific transformation you are performing. For example, some NaBH₄ reductions are performed at 5-10 °C,[12] while some catalytic hydrogenations may require temperatures of 150 °C or higher.[5]

Key Parameter Optimization Table

Optimizing a reaction involves balancing several variables. Use this table as a guide for your experimental design.

ParameterRange / OptionsRationale & Considerations
Temperature 0 °C to 220 °CLower temperatures often increase selectivity but slow reaction rates. Higher temperatures can accelerate the reaction but may lead to byproduct formation and degradation.[1][6]
Catalyst • Raney Ni• Pd/C, Pt/C, Rh/C• Cu-basedChoice depends on substrate, desired selectivity, and cost. Ni is active but can be less selective. Noble metals are milder but more expensive.[1][11]
Reducing Agent • H₂ (catalytic)• NaBH₄• NaBH₃CNH₂ is atom-economical but requires pressure equipment. NaBH₃CN is selective for the imine intermediate over the carbonyl.[4]
Solvent • Alcohols (MeOH, EtOH)• Ethers (THF)• Aprotic (DCM)The solvent must dissolve reactants and not react with the reducing agent. Alcohols are common for NaBH₄ reductions.
Reactant Ratio 1:1 to 1:20 (Ketone:Amine)An excess of the aminating agent (e.g., ammonia) can suppress the formation of secondary/tertiary amines and other side products.[5]
pH Weakly Acidic (4-6) to BasicWeakly acidic conditions catalyze imine formation. Basic conditions are required for workup to isolate the free amine.

Example Protocol: Reductive Amination of 1-Hydroxy-2-propanone

This protocol is a representative example and should be adapted based on your specific substrate and safety protocols.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-hydroxy-2-propanone (1.0 eq) and methanol as the solvent. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Reduction: In a separate flask, prepare a slurry of the chosen catalyst (e.g., 5 mol% Pd/C) in methanol. Carefully add this slurry to the reaction mixture. Alternatively, for a hydride reduction, add NaBH₄ (1.5 eq) portion-wise, keeping the internal temperature below 10 °C.

  • Hydrogenation (if using catalyst): Securely seal the flask, evacuate and backfill with hydrogen gas (H₂) three times, and then maintain a positive pressure of H₂ (e.g., via a balloon or in a pressure reactor) for the duration of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC analysis of small aliquots.

  • Workup:

    • Carefully quench the reaction by slowly adding water.

    • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the pure aminopropanol.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and GC. Assess water content by Karl Fischer titration.

References

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • 3-Amino-1-Propanol Synthesis - eqipped. Available at: [Link]

  • 3-AMINO-1-PROPANOL FOR SYNTHESIS | 8004239025 | SIGMA-ALDRICH | SLS. Available at: [Link]

  • Efficient Synthesis of Functionalized 3-Aminopropanols | Request PDF - ResearchGate. Available at: [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents.
  • CN110981738A - Synthesis method of 2-aminopropanol - Google Patents.
  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts - FKIT. Available at: [Link]

  • Product Mixture from Reduction of Hydroxyacetone - ResearchGate. Available at: [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Catalytic hydrogenation process - US4137267A - Google Patents.
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - OUCI. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents.
  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration - The Royal Society of Chemistry. Available at: [Link]

  • [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3... - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/5145786/
  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments - DigitalCommons@UMaine. Available at: [Link]

  • EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents.
  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents.

Sources

Preventing byproduct formation in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chiral building blocks. Here, we address common challenges and provide in-depth, field-proven solutions to prevent the formation of unwanted byproducts, ensuring the integrity and yield of your target molecules.

Introduction: The Challenge of Selectivity in Amino Alcohol Synthesis

The conversion of amino acids to their corresponding amino alcohols is a cornerstone of synthetic organic chemistry, providing access to chiral synthons crucial for the development of pharmaceuticals and fine chemicals. The primary challenge lies in the chemoselective reduction of a carboxylic acid or its derivative in the presence of a nucleophilic amino group, all while preserving the stereochemical integrity of the chiral center. Failure to control these factors can lead to a cascade of side reactions, resulting in complex product mixtures, reduced yields, and costly purification challenges. This guide provides a structured approach to troubleshooting and preventing the most common byproducts encountered during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization)

Q: I'm observing significant racemization in my final amino alcohol product. What is the underlying cause, and how can I prevent it?

A: Causal Explanation: Racemization during the synthesis of amino alcohols from amino acids is primarily caused by the formation of a planar, achiral intermediate. This typically occurs through the abstraction of the acidic α-proton (the proton on the chiral carbon). Several factors can promote this, including:

  • Strong Bases: The presence of a strong base can readily deprotonate the α-carbon.[1]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for proton abstraction and subsequent racemization.

  • Aldehyde/Imine Intermediates: The formation of an imine from the amino acid and an aldehyde (which can sometimes be an intermediate in the reduction process) facilitates the abstraction of the α-proton, leading to a planar carbanion intermediate that readily racemizes upon reprotonation.[2]

dot graph RacemizationMechanism { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Chiral_Amino_Acid" [label="Chiral α-Amino Acid"]; "Planar_Intermediate" [label="Planar Achiral Intermediate\n(e.g., Enolate or Imine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Racemic_Mixture" [label="Racemic Amino Alcohol"]; "Base_Heat" [label="Strong Base / \nHigh Temperature", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Chiral_Amino_Acid" -> "Planar_Intermediate" [label="α-proton abstraction"]; "Base_Heat" -> "Chiral_Amino_Acid" [style=dashed, arrowhead=none]; "Planar_Intermediate" -> "Racemic_Mixture" [label="Non-stereoselective\nreduction/protonation"]; } dot

Caption: Mechanism of Racemization in Amino Acid Derivatives.

Troubleshooting & Prevention Protocol:

  • Protect the Amino Group: The first and most critical step is the protection of the amino group, typically with a tert-butyloxycarbonyl (Boc) group. This prevents the formation of problematic imine intermediates and reduces the acidity of the α-proton.

  • Avoid Strong Bases: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine if a base is required, and use them in stoichiometric amounts. Avoid strong bases like sodium hydroxide during the reduction step.[3]

  • Maintain Low Temperatures: Perform the reduction at low temperatures (e.g., 0°C to -78°C) to minimize the energy available for proton abstraction.

  • Choose the Right Reducing Agent: Utilize reducing agents that operate under neutral or mildly acidic conditions. A highly effective system for reducing N-protected amino acids with retention of optical purity is Sodium Borohydride (NaBH₄) in the presence of iodine (I₂).[3]

Step-by-Step Protocol for Racemization-Free Reduction of N-Boc-Valine to N-Boc-Valinol:

  • Dissolution: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-valine in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (approximately 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

  • Addition of Iodine: Slowly add a solution of iodine (approximately 1.1 equivalents) in anhydrous THF dropwise via an addition funnel. An exothermic reaction with hydrogen evolution will be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-valinol.

  • Purity Analysis: Assess the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC).

Issue 2: Incomplete Reduction and Aldehyde Byproduct Formation

Q: My reaction has stalled at the aldehyde stage, or I have a mixture of the desired amino alcohol and the corresponding amino aldehyde. How can I drive the reaction to completion?

A: Causal Explanation: The reduction of a carboxylic acid or its derivative to an alcohol is a two-step process that proceeds through an aldehyde intermediate. Some reducing agents, particularly sterically hindered ones like Di-isobutylaluminum hydride (DIBAL-H), can selectively perform the first reduction to the aldehyde, which can be isolated if the reaction is kept at low temperatures (typically -78°C).[4][5][6] Incomplete reduction to the alcohol can be due to:

  • Insufficient Reducing Agent: Not enough hydride equivalents to complete both reduction steps.

  • Low Reaction Temperature: The activation energy for the reduction of the aldehyde to the alcohol may not be reached if the temperature is too low.

  • Choice of Reducing Agent: DIBAL-H is well-known for its ability to partially reduce esters and lactones to aldehydes.[1][5]

dot graph IncompleteReduction { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"N_Protected_AA" [label="N-Protected\nAmino Acid"]; "Aldehyde_Intermediate" [label="Amino Aldehyde\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Amino_Alcohol" [label="Desired Amino\nAlcohol Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conditions" [label="Insufficient Hydride\nLow Temperature\nDIBAL-H @ -78°C", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"N_Protected_AA" -> "Aldehyde_Intermediate" [label="1st Reduction"]; "Aldehyde_Intermediate" -> "Amino_Alcohol" [label="2nd Reduction"]; "Aldehyde_Intermediate" -> "Conditions" [style=dashed, arrowhead=none, label="Reaction Stalls"]; } dot

Caption: Pathway showing incomplete reduction to the amino alcohol.

Troubleshooting & Prevention Protocol:

  • Choice of Reducing Agent: For complete reduction to the amino alcohol, stronger, less hindered reducing agents are preferred. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce N-protected amino acids to their corresponding alcohols.[7] However, it is highly reactive and requires careful handling. The aforementioned NaBH₄/I₂ system is a safer and highly effective alternative.[3]

  • Stoichiometry of Reducing Agent: Ensure at least two equivalents of hydride are used per mole of the carboxylic acid to account for both reduction steps and any potential side reactions.

  • Temperature Control: If using a less reactive reducing agent, a gradual increase in temperature after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the aldehyde intermediate.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some reductions may require several hours to overnight for completion.

Comparative Overview of Common Reducing Agents:

Reducing AgentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF, 0°C to refluxPowerful, high-yieldingHighly pyrophoric, reacts violently with water, less chemoselective
NaBH₄/I₂ Anhydrous THF, 0°C to RTHigh chemoselectivity, safer than LiAlH₄, retains stereochemistryRequires careful control of iodine addition
DIBAL-H Anhydrous toluene or DCM, -78°CExcellent for partial reduction to aldehydesProne to stopping at the aldehyde stage, requires strict temperature control
Borane (BH₃) Anhydrous THF, 0°C to refluxGood for reducing carboxylic acidsCan form stable borane complexes with amines, requiring specific work-up
Issue 3: Unwanted Amide or Ester Formation

Q: I am observing the formation of an amide or an ester as a significant byproduct. What reaction conditions are promoting these side reactions?

A: Causal Explanation:

  • Amide Formation: This can occur if the amino group of one molecule attacks the activated carboxyl group of another, particularly at elevated temperatures or in the presence of coupling agents. If the amino group is not protected, this intermolecular reaction can lead to di- or polypeptide formation. Even with a protecting group, if it is labile under the reaction conditions, its premature removal can expose the amine for this side reaction.

  • Esterification: The product amino alcohol, being an alcohol, can react with the starting amino acid (or an activated form of it) to form an ester. This is more likely to occur under acidic conditions, which can catalyze Fischer esterification, or if the reaction is run at high concentrations and temperatures for extended periods.[8][9]

Troubleshooting & Prevention Protocol:

  • Robust Amino Group Protection: Ensure the complete and stable protection of the starting amino acid's amino group. The Boc group is generally stable to the conditions used for borohydride reductions.[10]

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can promote both amide and ester formation.[11]

  • Order of Reagent Addition: When activating the carboxylic acid (e.g., in the NaBH₄/I₂ method, the formation of a borate ester intermediate), ensure this is done before or concurrently with the introduction of the reducing agent to minimize the lifetime of the activated species that could react with the product.

  • pH Control During Work-up and Purification: During work-up, avoid strongly acidic conditions for prolonged periods, as this can catalyze esterification. Neutralize the reaction mixture promptly after quenching. For purification, methods like crystallization or chromatography under neutral conditions are preferred.[12]

Issue 4: Complications with Protecting Groups

Q: I am experiencing issues that I suspect are related to my Boc protecting group, such as unexpected byproducts or incomplete reactions. What could be going wrong?

A: Causal Explanation: While the Boc group is robust, it is not infallible. Problems can arise from:

  • Premature Deprotection: The Boc group is acid-labile. If acidic conditions are inadvertently generated during the reaction (e.g., from impurities in reagents or solvents), the Boc group can be partially or fully removed. The newly exposed free amine can then lead to amide formation or other side reactions.[13][14]

  • Incomplete Deprotection (Post-Synthesis): If the amino alcohol is an intermediate that requires subsequent deprotection, incomplete removal of the Boc group can lead to a mixture of protected and unprotected products. This is often due to insufficient acid strength or reaction time.[15]

  • Alkylation by t-Butyl Cations: During acidic deprotection, the Boc group is cleaved to form a tert-butyl cation. This cation can alkylate nucleophilic sites on the desired molecule, leading to byproducts.[13]

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous and Neutral Conditions During Reduction: Use anhydrous solvents and reagents to prevent the formation of acidic species that could cleave the Boc group.

  • Optimized Deprotection Protocol: For post-synthesis deprotection, use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM). A common protocol is 20-50% TFA in DCM for 1-2 hours at room temperature.[16]

  • Use of Scavengers During Deprotection: To prevent alkylation by tert-butyl cations during deprotection, include a scavenger such as triethylsilane or thioanisole in the deprotection cocktail.

  • Monitoring: Monitor both the reduction and deprotection steps by TLC or LC-MS to ensure complete conversion and to identify any potential side products early on.

References

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent. (n.d.). Google Patents.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008).
  • Regulating Glycerol Metabolism to Investigate the Effects of Engineered Saccharomyces cerevisiae on Simulated Wine Flavor Compounds. (2023). Foods, 12(15), 2849.
  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. (2014). Organic & Biomolecular Chemistry, 12(43), 8758-8761.
  • Chapter 26 – Biomolecules: Amino Acids, Peptides and Proteins Solutions to Problems. (n.d.). Cengage.
  • Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • L-VALINOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media. (2016).
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal, 1(2), 1-10.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Preparation of amino acid amides. (n.d.). Google Patents.
  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. (2014). Organic & Biomolecular Chemistry, 12(43), 8758-8761.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology, 9, 807821.
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017).
  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023).
  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal, 1(2), 1-10.
  • Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022).
  • How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2013).
  • DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved January 21, 2026, from [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.). CHEM21. Retrieved January 21, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Process for mild esterification of a carboxylic acid with an alcohol component. (n.d.). Google Patents.
  • Amide bond formation using amino acid fluorides. (2002). Journal of Fluorine Chemistry, 117(1), 1-15.
  • Separation and Refining of Amino acids. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 21, 2026, from [Link]

  • DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports, 10(1), 10186.
  • Total wash elimination for solid phase peptide synthesis. (2023).
  • Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae. (1998). Journal of Bacteriology, 180(17), 4456-4462.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Chemistry – A European Journal, 24(47), 12344-12348.
  • L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation. (1997). Biochemistry, 36(29), 8924-8930.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2020). Synlett, 31(1), 1-13.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2021). Organic Letters, 23(17), 6814-6819.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (1992). International Journal of Peptide and Protein Research, 40(1), 11-15.

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Analysis and removal of common impurities in aminopropanols

Author: BenchChem Technical Support Team. Date: February 2026

Guide for the Analysis and Removal of Common Impurities

Welcome to the technical support center for aminopropanols. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purity challenges encountered during experimentation. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues and questions regarding aminopropanol purity in a direct Q&A format.

Q1: What are the most common types of impurities in my commercial aminopropanol, and where do they come from?

A1: Impurities in aminopropanols can originate from the synthesis process, degradation, or improper storage. Understanding the source is the first step in effective removal. They can be broadly categorized as follows:

  • Unreacted Starting Materials: The specific precursors depend on the synthetic route. For instance, in the synthesis of 3-aminopropanol from ethylene cyanohydrin, residual ethylene cyanohydrin may be present.[1][2] Similarly, syntheses starting from propylene oxide may contain traces of the epoxide.[3][4]

  • Isomeric By-products: During synthesis, ring-opening of precursors like propylene oxide with ammonia can lead to the formation of structural isomers. A common example is the presence of 1-amino-2-propanol in a batch of 2-amino-1-propanol, and vice-versa.[4][5]

  • Secondary and Higher-Order Amines: Over-alkylation during the amination step can lead to the formation of di- or tri-alkanolamines, which are often higher-boiling impurities.[1]

  • Water: Aminopropanols are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7][8] This is a very common impurity that can be detrimental in moisture-sensitive reactions.

  • Degradation Products: Exposure to heat, light, oxygen, or atmospheric CO2 can cause aminopropanols to degrade over time.[6][9][10] Oxidative degradation can lead to the formation of various by-products, including imines, amides, and other colored compounds that reduce the purity and performance of the reagent.[10][11]

Q2: My reaction yield is low, and I'm observing unexpected side-products. Could impurities in my aminopropanol be the cause?

A2: Absolutely. Reagent purity is paramount, and impurities in aminopropanols can have significant, often detrimental, effects on chemical reactions.[6]

  • Water can quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, strong bases) or interfere with catalytic cycles.[6]

  • Unreacted starting materials or isomeric impurities can act as competing nucleophiles or bases.[6] This leads to the formation of undesired side-products, complicates purification of the desired product, and ultimately lowers the reaction yield.

  • Chiral Impurities: In stereoselective synthesis, the presence of the wrong enantiomer of a chiral aminopropanol can critically impact the stereochemical outcome of a reaction, reducing the enantiomeric excess (e.e.) of the final product.[12][13]

The first step in troubleshooting is always to verify the purity of your starting materials.

Part 2: The Analytical Toolkit

Confirming the purity of your aminopropanol requires the right analytical tools. This section details the most effective methods for detecting and quantifying common impurities.

Q3: What are the best analytical techniques to assess the purity of my aminopropanol?

A3: A multi-faceted approach is often necessary for a complete purity profile. The choice of technique depends on the specific impurities you are targeting.

Analytical Technique Primary Purpose Principle & Key Insights
Gas Chromatography (GC) Quantify volatile organic impurities, isomers, and residual solvents.Separates compounds based on their boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[6][14] For polar aminopropanols, derivatization may be needed to increase volatility.[15]
High-Performance Liquid Chromatography (HPLC) Determine chiral purity (enantiomeric excess).Uses a chiral stationary phase (CSP) to separate enantiomers, allowing for precise quantification of each.[12][16] This is essential for stereoselective applications.
Karl Fischer Titration Accurately quantify water content.An electrochemical method that reacts specifically and quantitatively with water. It is the gold standard for determining moisture content in reagents.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm molecular structure and identify organic impurities.Provides detailed structural information. Impurities with distinct proton or carbon signals can be identified and sometimes quantified using an internal standard.[6]
Acid-Base Titration Determine the overall assay (total basicity).Measures the total amount of basic amine functionality. While not specific, it provides a good measure of the overall purity against non-basic impurities.[6]
Part 3: Experimental Protocols - Analysis

Here are detailed, step-by-step methodologies for the most critical analytical workflows.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
  • Objective: To quantify volatile organic impurities and determine the area percent purity of an aminopropanol sample.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polar capillary column, such as a DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[6]

  • Methodology:

    • Carrier Gas: Set Helium or Hydrogen to a constant flow rate (e.g., 1-2 mL/min).[6]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 15°C/min.

      • Hold: Hold at 240°C for 5 minutes.[6]

    • Injector & Detector Temperature: Set both to 250°C.[6]

    • Sample Preparation: Accurately weigh approximately 10 mg of the aminopropanol and dissolve it in 1 mL of a suitable solvent like methanol or isopropanol.[6]

    • Injection: Inject 1 µL of the prepared sample.

    • Analysis: Identify the main peak corresponding to the aminopropanol. Other peaks represent impurities. Calculate purity based on the relative peak area percentage.

Note: For highly polar or low-volatility aminopropanols, derivatization (e.g., silylation with BSTFA) may be required prior to injection to improve peak shape and prevent degradation in the hot injector.[15]

Protocol 2: Chiral Purity Analysis by HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of a chiral aminopropanol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is highly effective.[12]

  • Methodology:

    • Mobile Phase: A normal-phase mixture, such as n-Hexane and Isopropanol (e.g., 80:20 v/v), is a common starting point. A small amount of an amine modifier like diethylamine (0.1%) can be added to improve the peak shape of basic analytes.[12]

    • Flow Rate: Set to a typical rate, e.g., 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the analyte has absorbance (e.g., 220 nm).

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

    • Injection: Inject 10-20 µL of the sample solution.

    • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expert Tip: The mobile phase composition often requires optimization to achieve baseline separation. Systematically vary the ratio of hexane to isopropanol to improve resolution.[12]

Part 4: Purification Strategies & Protocols

Once impurities have been identified and quantified, the next step is purification.

Q4: How can I effectively remove water from my aminopropanol?

A4: For trace amounts of water, drying over a suitable desiccant like molecular sieves (3Å or 4Å) followed by filtration is a standard laboratory practice.[6] For larger quantities, azeotropic distillation with a solvent like toluene can be employed to remove water efficiently.[6]

Q5: What is the best general-purpose method for purifying liquid aminopropanols?

A5: Fractional distillation under reduced pressure (vacuum distillation) is the most powerful and widely used method.[2][6] This technique separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling point, which is crucial for preventing thermal degradation of the aminopropanol at high temperatures.[1] It is effective at removing less volatile residues, more volatile solvents, and some isomeric by-products.[6]

Q6: My aminopropanol is a solid at room temperature. How can I purify it?

A6: For solid aminopropanols or their derivatives, recrystallization is the method of choice.[17][18] This process involves dissolving the impure solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the desired compound forms pure crystals, leaving the more soluble impurities behind in the mother liquor.[18]

Part 5: Experimental Protocols - Purification
Protocol 3: Purification by Fractional Vacuum Distillation
  • Objective: To purify a liquid aminopropanol by separating it from impurities with different boiling points.

  • Apparatus: A standard fractional distillation setup, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and connections for a vacuum pump and gauge.

  • Methodology:

    • Setup: Place the impure aminopropanol into the distillation flask with a magnetic stirrer bar. Assemble the apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Apply Vacuum: Slowly and carefully apply vacuum from the pump, observing for any initial outgassing.

    • Heating: Once the desired pressure is stable (typically <10 mmHg), begin gently heating the distillation flask with a heating mantle.

    • Collect Fractions:

      • Forerun: Collect and discard the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

      • Main Fraction: When the temperature at the distillation head stabilizes, collect the main fraction in a clean receiving flask. This corresponds to the boiling point of the pure aminopropanol at that specific pressure.

      • Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable, high-boiling residues.[6]

    • Verification: Re-analyze a small sample of the purified main fraction using the analytical methods described above (e.g., GC) to confirm its purity.

Protocol 4: Purification by Crystallization
  • Objective: To purify a solid aminopropanol or its salt derivative.

  • Apparatus: Erlenmeyer flasks, heating source (hot plate), filtration apparatus (Buchner funnel).

  • Methodology:

    • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

    • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

    • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

    • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of large, pure crystals.[18]

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[18]

    • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

Part 6: Storage, Handling, and Visual Workflows
Q7: How should I properly store aminopropanols to prevent future contamination and degradation?

A7: Proper storage is critical to maintain purity. Since many aminopropanols are hygroscopic and can react with atmospheric CO₂, they should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[7][8][19] Store in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials like strong oxidizing agents and acids.[7]

Visual Workflows and Diagrams

TroubleshootingWorkflow Start Experiment Fails (e.g., Low Yield, Side Products) SuspectPurity Suspect Aminopropanol Purity Start->SuspectPurity Analysis Step 1: Purity Analysis (GC, HPLC, Karl Fischer) SuspectPurity->Analysis PurityCheck Is Purity >99% and Water Content Low? Analysis->PurityCheck Purify Step 2: Select Purification Method (e.g., Vacuum Distillation) PurityCheck->Purify No Proceed Proceed with Experiment PurityCheck->Proceed Yes Verify Step 3: Verify Purity of Collected Fractions Purify->Verify Verify->Proceed TroubleshootOther Troubleshoot Other Reaction Parameters (Temp, Stoichiometry, etc.) Proceed->TroubleshootOther If problem persists

Caption: General troubleshooting workflow for purity issues.

ImpurityFormation cluster_reactants Reactants cluster_products Products PropyleneOxide Propylene Oxide Reaction Ring-Opening Amination PropyleneOxide->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction Product Desired Product: 2-Amino-1-propanol Reaction->Product Major Pathway (Attack at less hindered carbon) Impurity Isomeric Impurity: 1-Amino-2-propanol Reaction->Impurity Minor Pathway (Attack at more hindered carbon)

Caption: Formation of isomeric impurities during synthesis.

DistillationWorkflow Start Crude Liquid Aminopropanol Setup Assemble Fractional Vacuum Distillation Apparatus Start->Setup Vacuum Apply Stable Vacuum (<10 mmHg) Setup->Vacuum Heat Gently Heat Flask Vacuum->Heat CollectForerun Collect & Discard Low-Boiling Forerun Heat->CollectForerun CollectMain Collect Main Fraction at Stable Temperature CollectForerun->CollectMain Stop Stop Distillation (Leave Small Residue) CollectMain->Stop PureProduct Purified Aminopropanol Stop->PureProduct Analyze Analyze Purity (GC) PureProduct->Analyze

Caption: Workflow for purification by vacuum distillation.

References
  • US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google P
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google P
  • 3-Aminopropanol: polymolecular structures that determine unique solvation motifs - arXiv. [Link]

  • CN101033193A - Method of synthesizing 2-aminopropanol - Google P
  • CN110981738A - Synthesis method of 2-aminopropanol - Google P
  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions. [Link]

  • Aminopropanol | C3H9NO | CID 5256658 - PubChem. [Link]

  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate. [Link]

  • 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - NIH. [Link]

  • CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google P
  • CN105675783A - HPLC (high-performance liquid chromatography)
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [Link]

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. [Link]

  • A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof - European Patent Office. [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]

  • Purification of Impure Samples by Crystallization - MeitY OLabs - YouTube. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids - LCGC International. [Link]

  • Separation and purification applications for mutagenic impurities. [Link]

  • US5118815A - Method for crystallization of amino acids - Google P

Sources

Strategies to increase the reaction rate of "1-Amino-3-(diethylamino)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-(diethylamino)propan-2-ol

A Senior Application Scientist's Guide to Reaction Rate Optimization

Welcome to the technical support center for "this compound" (CAS 6322-01-6). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile amino alcohol in their synthetic pathways. As a molecule with three distinct functional groups—a primary amine, a secondary alcohol, and a tertiary amine—its reactivity can be nuanced. This resource provides troubleshooting guidance and actionable strategies in a direct question-and-answer format to help you accelerate your reaction rates and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is proceeding very slowly. What are the fundamental parameters I should investigate first?

A1: When a reaction is sluggish, a systematic review of the core parameters is the most efficient troubleshooting approach. Before making drastic changes, verify the following, as they are the most common sources of poor reaction rates.

  • Reagent Purity & Stoichiometry: Confirm the purity of your starting materials, especially the electrophile. Impurities can inhibit catalysts or introduce side reactions. Double-check your calculations to ensure the molar ratios are correct. An excess of one reagent is often used to drive equilibrium forward, but a gross miscalculation can hinder the reaction.

  • Temperature Control: Is the reaction being conducted at the optimal temperature? Many reactions exhibit a significant rate increase with heat. However, be mindful of potential side reactions or degradation of your product and starting materials at elevated temperatures. A modest increase of 10-20 °C can often double the reaction rate.

  • Solvent Choice: The solvent plays a critical role in reaction kinetics, particularly for nucleophilic substitutions.[1][2] Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can dramatically influence the reactivity of your nucleophile (see Q3 for a detailed discussion).

  • Mixing and Agitation: In heterogeneous reactions (e.g., with a solid-supported catalyst) or biphasic systems, insufficient agitation can make the reaction diffusion-limited rather than kinetically limited. Ensure your stir rate is adequate to maintain a homogenous mixture.

Below is a troubleshooting workflow to guide your initial investigation.

G cluster_results Analysis & Action Start Slow Reaction Observed Purity Verify Reagent Purity & Stoichiometry Start->Purity Temp Assess Reaction Temperature Purity->Temp Result_Purity Impurity found? Purify/replace reagent. Purity->Result_Purity Solvent Check Solvent Choice & Purity (e.g., Anhydrous?) Temp->Solvent Result_Temp Sub-optimal temp? Gradually increase heat. Temp->Result_Temp Mixing Ensure Adequate Agitation Solvent->Mixing Result_Solvent Wrong solvent type? See Solvent Guide (Q3). Solvent->Result_Solvent Result_Mixing Diffusion limited? Increase stir rate. Mixing->Result_Mixing End Reaction Optimized Result_Purity->End Re-run Result_Temp->End Re-run Result_Solvent->End Re-run Result_Mixing->End Re-run G cluster_main Hydroxyl Group Activation Pathways cluster_acid Acid Catalysis cluster_sulfonate Sulfonate Ester Formation Start R-OH (Poor Leaving Group) Protonation R-OH + H⁺ ⇌ R-OH₂⁺ Start->Protonation Strong Acid Tosylation R-OH + TsCl → R-OTs Start->Tosylation Tosyl Chloride / Pyridine Water_Leave R-OH₂⁺ → R⁺ + H₂O Protonation->Water_Leave Good Leaving Group (H₂O) Product_SN1 R⁺ + Nu⁻ → R-Nu Subst R-OTs + Nu⁻ → R-Nu + OTs⁻ Tosylation->Subst Excellent Leaving Group (Resonance Stabilized)

Caption: Methods for activating a hydroxyl group for substitution.

Experimental Protocol: Conversion of Hydroxyl to Tosylate

This protocol provides a framework for activating the hydroxyl group in this compound. Note: This procedure will likely tosylate the primary amine as well. Selective protection of the amine may be required first if only O-tosylation is desired.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. If using DCM as a solvent, add triethylamine (1.5 eq) to the solution before adding the TsCl.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylated product.

  • Purification: Purify the product via column chromatography on silica gel.

Q4: How does solvent choice impact the reaction rate, and what is the best choice for my system?

A4: Solvent selection is critical and depends entirely on the reaction mechanism. For nucleophilic substitutions, the key distinction is between polar protic and polar aprotic solvents. [2]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and decreases its reactivity. These solvents favor Sₙ1 reactions, which proceed through a carbocation intermediate that is stabilized by the polar solvent.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of Sₙ2 reactions.

G cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_P Nu⁻ H2O_1 δ⁺H-Oδ⁻  Hδ⁺ Nu_P->H2O_1 H-Bond H2O_2 δ⁺H-Oδ⁻  Hδ⁺ Nu_P->H2O_2 H2O_3 δ⁺H-Oδ⁻  Hδ⁺ Nu_P->H2O_3 H2O_4 δ⁺H-Oδ⁻  Hδ⁺ Nu_P->H2O_4 label_protic Nucleophile is 'caged' by H-bonds, reducing its reactivity. Nu_A Nu⁻ DMF_1 δ⁻O=CH-N(Me)₂δ⁺ DMF_2 δ⁻O=CH-N(Me)₂δ⁺ label_aprotic 'Naked' nucleophile is highly reactive and accessible.

Caption: Solvation of a nucleophile in different solvent types.

Recommendation Summary Table

Reaction TypeGoalRecommended Solvent ClassExamplesRationale
Sₙ2 Maximize rate of bimolecular attackPolar AproticDMF, DMSO, AcetonitrileThe "naked" nucleophile is more reactive, leading to a faster reaction. [2]
Sₙ1 Stabilize a carbocation intermediatePolar ProticWater, Ethanol, MethanolThe solvent stabilizes the intermediate and can often act as the nucleophile (solvolysis). [1]
Amide Coupling Standard peptide/amide bond formationPolar AproticDMF, DCMSolubilizes reagents and does not interfere with coupling agents.
Reductive Amination Formation of C-N bond via imine reductionVariesAlcohols (MeOH), TolueneChoice depends on the catalyst and reducing agent used. Some catalysts show better performance in specific solvents. [3]
Q5: Can catalysis be used to accelerate my reaction? If so, what kind?

A5: Absolutely. Catalysis is a cornerstone of reaction optimization. The type of catalyst depends on the specific transformation you are performing.

  • Acid Catalysis: As discussed in Q3, strong acids (e.g., H₂SO₄, TsOH) are used to protonate the hydroxyl group, making it a better leaving group. This is effective for Sₙ1 reactions or dehydrations.

  • Base Catalysis/Promotion:

    • Deprotonation: Strong, non-nucleophilic bases (e.g., NaH, LDA) can deprotonate the alcohol to form a potent alkoxide nucleophile.

    • Byproduct Scavenging: In reactions that produce an acidic byproduct (like HCl in acylations), a stoichiometric amount of a tertiary amine base (e.g., TEA, pyridine) is added to neutralize the acid, preventing it from protonating your starting amine and driving the reaction to completion.

  • Metal Catalysis: For many modern synthetic transformations, transition metal catalysts are essential.

    • Reductive Amination: Catalysts based on Ruthenium (Ru), Iridium (Ir), Nickel (Ni), or Cobalt (Co) are highly effective for reductive aminations, using H₂ or a transfer hydrogenation source. [4][5]Increasing catalyst loading can improve conversion rates. [3] * Oxidation: Gold (Au) catalysts have been used for the selective oxidation of amino alcohols, though the presence of the amino group can sometimes lead to catalyst deactivation. [6] Table: Catalyst Selection for Common Reactions

ReactionCatalyst TypeExample Catalyst(s)Function
Alcohol Substitution (Sₙ1)Brønsted AcidH₂SO₄, p-TsOHActivates -OH group by protonation.
Amine AcylationStoichiometric BaseTriethylamine (TEA), PyridineScavenges HCl/HBr byproduct.
Reductive AminationTransition Metal[RuCl₂(p-cymene)]₂, Raney NickelCatalyzes imine formation and subsequent reduction.
Alcohol OxidationTransition MetalAu/TiO₂, TEMPOCatalyzes the dehydrogenation of the alcohol.

References

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • ResearchGate. Optimization of Reaction Conditions for Direct Amination. ResearchGate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Cortes, S. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • SlideShare. (2015). Factors affecting nucleophilic substitution reactions finished d. SlideShare. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research. [Link]

  • Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Institutes of Health. [Link]

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  • Google Patents. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Prati, F., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

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Technical Support Center: Managing Exothermic Reactions in Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in the synthesis of aminopropanols. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven strategies for managing the significant exothermic risks associated with these reactions. The synthesis of aminopropanols, typically through the ring-opening of epoxides with amines, is a cornerstone of many pharmaceutical and chemical manufacturing processes.[1][2][3] However, the high reactivity and substantial heat release demand a rigorous and proactive approach to safety and control.[4][5]

This resource moves beyond standard operating procedures to explain the underlying causality of experimental choices, empowering you to design and execute these syntheses with the highest degree of safety and efficiency.

Frequently Asked Questions (FAQs): Understanding the Core Hazards

This section addresses fundamental questions about the exothermic nature of aminopropanol synthesis. A solid grasp of these principles is the first line of defense against thermal hazards.

Q1: What is the primary cause of the strong exotherm in aminopropanol synthesis?

The significant heat release originates from the chemical reaction itself, specifically the nucleophilic ring-opening of an epoxide by an amine.[1][2] Epoxides, such as propylene oxide or epichlorohydrin, are three-membered rings with considerable ring strain. When an amine attacks one of the carbon atoms of the epoxide ring, the ring opens, releasing this stored energy as heat. This enthalpy of reaction is substantial and is the primary driver of the exotherm.

Q2: What is a "thermal runaway" and why is it the most critical hazard?

A thermal runaway is a dangerous, positive-feedback loop where the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[4][5][6] The process follows a dangerous sequence:

  • The reaction generates heat.

  • This heat increases the temperature of the reaction mixture.

  • The increased temperature accelerates the reaction rate (a common rule of thumb is that the rate doubles for every 10°C rise).[6]

  • The faster reaction rate generates heat even more rapidly.

If this cycle is not broken, the temperature and pressure can increase exponentially, potentially leading to violent boiling of solvents, over-pressurization, and catastrophic failure of the reaction vessel, resulting in explosions and the release of toxic materials.[4][5]

Q3: Beyond the reagents themselves, what key factors influence the rate of heat generation?

Several factors dictate the rate of heat production:

  • Rate of Reagent Addition: In semi-batch processes, the rate at which the limiting reagent is added is the primary control lever for the reaction rate and, consequently, the heat output.[7]

  • Temperature: As dictated by the Arrhenius equation, reaction rates are highly sensitive to temperature.[8] Higher temperatures lead to exponentially faster reactions and heat generation.

  • Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[9] This can initiate a runaway reaction even if the average temperature of the vessel appears to be under control.

  • Concentration of Reactants: Higher concentrations of reactants lead to a faster reaction rate. The accumulation of unreacted reagents poses a significant risk.

Q4: How does scaling up a reaction from the lab to a pilot plant or production vessel increase the risk?

Scaling up an exothermic reaction is not a linear process and presents a significant increase in risk. The fundamental issue lies in the changing ratio of surface area to volume.[7]

  • The volume of the reactor (which correlates to the potential for heat generation) increases by the cube of its radius (V ∝ r³).

  • The heat transfer area of the reactor jacket (which dictates the ability to remove heat) increases only by the square of its radius (A ∝ r²).

This disparity means that as you scale up, your ability to remove heat cannot keep pace with the potential to generate it, making large-scale reactions inherently more dangerous and susceptible to thermal runaway.[7]

Q5: What are the core principles of "Inherently Safer Design" for exothermic aminopropanol synthesis?

Inherently Safer Design (ISD) aims to eliminate or reduce hazards at their source. For this chemistry, key principles include:

  • Minimization: Use the smallest necessary quantities of hazardous materials.

  • Substitution: Where possible, use less hazardous solvents or reagents. For example, using a solvent with a higher boiling point can provide a larger safety margin.

  • Moderation: Operate at the lowest possible temperature and pressure. Diluting the reaction mixture can also moderate the reaction rate.

  • Simplification (Process Control): Favor semi-batch or continuous-flow processes over batch processes.[7] In a batch process, all reagents are added at the start, meaning the total potential energy of the reaction is present from the beginning. In a semi-batch process, controlled addition of one reagent limits the available energy at any given time.[7]

Troubleshooting Guide: Real-Time Problem Solving

This guide provides structured answers to specific issues you may encounter during your experiments.

Problem 1: My reaction temperature is rising much faster than expected during reagent addition.

  • Question: I've just started the dropwise addition of my amine to the epoxide solution, and the temperature is already spiking past my set point. What should I do immediately, and what are the likely causes?

  • Answer:

    • Immediate Actions:

      • Stop the Reagent Addition Immediately. This is the most critical first step to halt the primary source of heat generation.

      • Maximize Cooling. Ensure your cooling system (e.g., ice bath, cryostat) is operating at maximum capacity.

      • Ensure Vigorous Stirring. Proper agitation is crucial to dissipate heat and prevent hot spots.[9]

    • Root Cause Analysis:

      • Excessive Addition Rate: You are likely adding the reagent faster than the system can remove the generated heat.

      • Inadequate Cooling: Your cooling bath may not be cold enough, or the heat transfer is inefficient (e.g., insufficient surface area contact, frost buildup on the flask).

      • Incorrect Reagent Concentration: The reagents may be more concentrated than intended, leading to a faster-than-expected reaction rate.

    • Preventative Measures:

      • Perform a risk assessment before the experiment. A reaction calorimetry study can provide critical data on the heat of reaction and the maximum rate of temperature rise.[10]

      • Always begin reagent addition at a very slow rate and monitor the temperature response before increasing the rate.

      • Ensure the reactor is properly seated in the cooling bath to maximize heat transfer.

Problem 2: The temperature is still climbing even after I've stopped adding the reagent.

  • Question: I've stopped the addition, but the reactor temperature continues to rise unabated. What is happening, and what is my emergency protocol?

  • Answer:

    • Scientific Explanation: This is a classic sign of reagent accumulation and the onset of a thermal runaway.[11] During the addition phase, if the reaction rate is slower than the addition rate, unreacted reagents build up in the reactor. When the addition is stopped, these accumulated reagents continue to react, generating heat without any further control. The system's cooling capacity has been overwhelmed.

    • Emergency Protocol:

      • Alert Personnel: Immediately inform colleagues and safety personnel of the situation.

      • Apply Emergency Cooling: If available, use a more powerful secondary cooling system (e.g., a dry ice/acetone bath).

      • Prepare for Quenching: If the temperature continues to rise uncontrollably towards the solvent's boiling point, a reaction quench is necessary. This involves rapidly adding a pre-determined, cold, and inert chemical to halt the reaction.[6] (See Protocol 3).

      • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.

Problem 3: I'm observing localized boiling or fuming on the surface of the reaction, but the overhead thermometer reading is stable.

  • Question: My overhead temperature probe shows the reaction is at the target temperature, but I can see signs of intense activity in one spot. What does this mean?

  • Answer:

    • Scientific Explanation: You are likely observing a severe localized hot spot.[9] This is a critical failure of mass and heat transfer within the reactor, often caused by:

      • Inadequate Stirring: The agitator may be too small, rotating too slowly, or the reaction mixture has become too viscous for effective mixing.

      • Poor Reagent Dispersion: The reagent being added is not dispersing quickly enough and is reacting in a concentrated area before it can be mixed into the bulk solution.

    • Risks and Solutions:

      • Risks: A hot spot can initiate a thermal runaway that spreads to the entire reaction mass. It can also cause localized decomposition of reagents or products, leading to pressure buildup from gas evolution.

      • Solutions:

        • Immediately stop reagent addition.

        • Increase the stirring speed if possible.

        • If viscosity is the issue, consider if the reaction can be safely diluted with more pre-chilled solvent. This should be done with extreme caution as adding solvent can also change reaction kinetics.

        • For future experiments, re-evaluate the stirrer design (e.g., switch from a magnetic stir bar to an overhead mechanical stirrer with a larger impeller) and consider a more dilute reaction medium.

Core Experimental Protocols

These protocols provide a framework for safe experimental design and execution.

Protocol 1: Pre-Experiment Hazard Assessment via Reaction Calorimetry

Objective: To quantify the thermal risk of a specific aminopropanol synthesis before attempting it at scale.

Rationale: Reaction calorimetry measures the heat flow from a chemical reaction in real-time. This data is used to determine critical safety parameters, including the total heat of reaction, the maximum heat flow, and the adiabatic temperature rise, which is the temperature the reaction would reach if all cooling were lost.[10]

Methodology:

  • Setup: Use a reaction calorimeter (e.g., RC1, EasyMax, or similar) equipped with a temperature probe, an automated dosing pump, and a stirrer.

  • Calibration: Perform a solvent-only run to establish the heat transfer coefficient (UA) of the reactor system.

  • Reaction Run:

    • Charge the reactor with the initial reagent (e.g., the epoxide in a suitable solvent).

    • Bring the reactor to the desired starting temperature.

    • Begin a slow, controlled addition of the second reagent (e.g., the amine) via the dosing pump at the planned rate.

    • Continuously record the reactor temperature, jacket temperature, and reagent addition rate.

  • Data Analysis:

    • Calculate the real-time heat flow (q_reaction) using the energy balance equation.

    • Integrate the heat flow over time to determine the total heat of reaction (ΔH_reaction).

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which predicts the final temperature in the event of a cooling failure.

  • Validation: Use the calculated MTSR to assess the risk. If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the process is unsafe as designed and must be modified (e.g., by slowing the addition rate, using a more dilute system, or lowering the reaction temperature).

Protocol 2: Controlled Semi-Batch Reagent Addition

Objective: To maintain control over an exothermic reaction by limiting the amount of reacting material at any given time.

Rationale: This is the most common and effective method for controlling highly exothermic reactions in a lab or plant setting.[7] The reaction rate is controlled externally by the operator, rather than being dictated solely by the internal kinetics.

Methodology:

  • Equipment Setup:

    • Use a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel or syringe pump for reagent addition.

    • Place the flask in a cooling bath with a secondary container to prevent spills.

  • Initial Charge: Charge the flask with the epoxide and solvent. Cool the mixture to the target starting temperature (typically 0-5°C).

  • Reagent Addition:

    • Begin adding the amine solution dropwise at a pre-determined rate (informed by calorimetry data or small-scale trials).

    • Carefully monitor the internal temperature. The rate of addition should be such that the temperature does not deviate more than ±2°C from the setpoint.

    • If the temperature rises above the defined limit, immediately stop the addition and wait for the temperature to return to the setpoint before resuming at a slower rate.

  • Digestion Phase: After the addition is complete, continue to stir the reaction at the target temperature for a specified period to ensure complete conversion of the accumulated reagents. Do not remove the cooling bath immediately after addition is complete.

  • Workup: Proceed with quenching and workup only after confirming the reaction is complete and the system is thermally stable (i.e., no further heat is being generated).

Data Presentation

Table 1: Representative Thermodynamic Data for Aminopropanol Synthesis

Reaction TypeReactantsHeat of Reaction (ΔH_r)Typical Adiabatic Temp. Rise (5M in Toluene)Reference
Aliphatic AminolysisPropylene Oxide + Ammonia-90 to -110 kJ/mol~120 °C[10]
Aromatic AminolysisStyrene Oxide + Aniline-100 to -125 kJ/mol~140 °C[10]

Note: These values are illustrative. The actual heat of reaction and adiabatic temperature rise must be determined experimentally for your specific system.

Visualizations: Workflows and Decision Logic

Diagram 1: Decision Tree for Managing a Temperature Excursion

G A Temperature Rises Above Setpoint B STOP Reagent Addition IMMEDIATELY A->B C Does Temperature Stabilize or Decrease? B->C D Resume Addition at 50% of Previous Rate C->D  Yes E NO: Temperature Continues to Rise C->E  No F Apply Emergency Cooling (e.g., Dry Ice Bath) E->F G Does Temperature Stabilize? F->G H Hold and Monitor Until Stable G->H  Yes I NO: Runaway Imminent G->I  No J Initiate Emergency Quench Protocol I->J K EVACUATE AREA J->K

Caption: Decision-making workflow for responding to an unexpected temperature increase.

Diagram 2: Workflow for Safe Scale-Up of Exothermic Synthesis

G cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Hazard Analysis & Modeling cluster_2 Phase 3: Pilot Scale Execution A Initial Small-Scale Test Reactions B Reaction Calorimetry (RC1) Determine ΔHr, MTSR A->B C Define Safe Operating Limits (Temp, Add'n Rate) B->C D Model Heat Generation vs. Heat Removal for Target Scale C->D E Confirm Cooling Capacity is Sufficient (Safety Factor >1.5) D->E F Develop Emergency Shutdown/Quench Plan E->F G Perform Pilot Run at 20-25% of Final Scale F->G H Verify Temperature Control and Compare to Model G->H I Proceed with Full Scale Batch with Validated Parameters H->I

Caption: A phased approach to safely scaling up an exothermic aminopropanol synthesis.

References

  • CN110981738A - Synthesis method of 2-aminopropanol.
  • The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • Exothermic Reaction Hazards.
  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB.
  • Best Practices for Working with Chemical Reactions in the Lab.
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.
  • Lesson 6: Exothermic Tank Reactor. MIT OpenCourseWare.
  • Why reactions run away. IChemE.
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Reaction / Product testing. Health and Safety Executive (HSE).
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • β-Amino alcohol synthesis by amination (alkyl
  • Practical approach to prediction and prevention of runaway reactions.
  • Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive (HSE).
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Calorimetric study of peroxycarboxylic ester synthesis. Journal of Hazardous Materials. [Link]

  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.

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Technical Support Center: Purification of Water-Soluble Amino Alcohols from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of water-soluble amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these highly polar compounds from aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of water-soluble amino alcohols.

Q1: What intrinsic properties of water-soluble amino alcohols make their purification from aqueous solutions challenging?

Water-soluble amino alcohols possess both a hydrophilic alcohol group and a basic amino group.[1] This combination results in high polarity and the ability to form strong hydrogen bonds with water, leading to their high solubility. These same properties make their separation from water a significant challenge. Key difficulties include:

  • High Polarity: Their polar nature makes extraction into less polar organic solvents inefficient.

  • Strong Solvent Interactions: Strong hydrogen bonding with water molecules hinders simple evaporation or distillation.

  • Potential for Azeotrope Formation: Amino alcohols can form azeotropes with water, which are mixtures that boil at a constant temperature without a change in composition, making separation by conventional distillation impossible.[2]

  • pH Sensitivity: The amino group's basicity means the compound's charge and, consequently, its solubility and chromatographic behavior are highly dependent on the pH of the solution.

Q2: What are the primary purification strategies for water-soluble amino alcohols?

The choice of purification strategy depends on the specific properties of the amino alcohol, the impurities present, and the desired scale of purification. The most common methods include:

  • Azeotropic Distillation: Intentionally forming a new, lower-boiling azeotrope with an added solvent (entrainer) to remove water.[2][3]

  • Extractive Distillation: Using a high-boiling solvent to alter the relative volatilities of the amino alcohol and water, facilitating separation by distillation.[4][5]

  • Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography are particularly effective for separating highly polar compounds.[6]

  • Liquid-Liquid Extraction with Salting-Out: Increasing the ionic strength of the aqueous solution to decrease the solubility of the amino alcohol, thereby promoting its transfer into an organic solvent.[1]

  • Crystallization: If the amino alcohol is a solid at room temperature, crystallization from a suitable solvent system can be a powerful purification technique.

Q3: When should I consider protecting the functional groups of my amino alcohol before purification?

Protecting the amino or alcohol groups can be a valuable strategy to temporarily reduce the polarity of the molecule, making it more amenable to standard purification techniques like normal-phase chromatography. For example, protecting the amine with a Boc (tert-butyloxycarbonyl) group can significantly decrease its polarity.[1] This is particularly useful when dealing with complex mixtures or when other methods have failed to provide adequate separation.

Q4: How can I remove water from my final product if it forms an azeotrope?

If your amino alcohol forms an azeotrope with water, simple distillation will not be effective in removing the residual water. In such cases, azeotropic distillation is the preferred method. This involves adding a third component, known as an entrainer (e.g., toluene or benzene), which forms a new, lower-boiling azeotrope with water.[2][3] This ternary azeotrope is then distilled off, effectively removing the water from the amino alcohol.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of water-soluble amino alcohols.

Troubleshooting Guide 1: Inefficient Liquid-Liquid Extraction

Problem: The amino alcohol remains in the aqueous phase during extraction with an organic solvent.

Potential Cause Explanation Suggested Solution
High Polarity of the Amino Alcohol The inherent polarity of the amino alcohol leads to a strong preference for the aqueous phase over a nonpolar organic solvent.1. Increase the Polarity of the Organic Solvent: Use more polar solvents like ethyl acetate or n-butanol.[1] 2. Employ the "Salting-Out" Effect: Saturate the aqueous layer with a salt such as sodium chloride or sodium sulfate. This reduces the solubility of the amino alcohol in the aqueous phase and encourages it to move into the organic phase.[1]
Ionization of the Amino Group At neutral or acidic pH, the amino group is protonated, forming a charged ammonium salt that is highly water-soluble.Adjust the pH: Increase the pH of the aqueous solution by adding a base (e.g., NaOH, K₂CO₃) to deprotonate the ammonium group. The resulting neutral amine will be less polar and more soluble in organic solvents.[1]
Insufficient Mixing Inadequate agitation during extraction prevents efficient partitioning between the two phases.Ensure vigorous mixing of the two phases for a sufficient amount of time to allow for equilibrium to be reached. Use a vortex mixer for small-scale extractions or a mechanical stirrer for larger volumes.
Troubleshooting Guide 2: Challenges with Distillation

Problem: Inability to separate the amino alcohol from water, or co-distillation of water with the product.

Potential Cause Explanation Suggested Solution
Azeotrope Formation The amino alcohol and water form a constant boiling mixture, preventing separation by simple or fractional distillation.[2]Perform Azeotropic Distillation: Introduce an entrainer (e.g., toluene, benzene) that forms a lower-boiling azeotrope with water. This will allow for the selective removal of water.[3]
Similar Boiling Points The boiling points of the amino alcohol and water are too close for efficient separation by fractional distillation.Use Extractive Distillation: Add a high-boiling, miscible solvent that alters the relative volatility of the amino alcohol and water, making their separation more feasible.[4][5]
Thermal Decomposition The amino alcohol is unstable at its boiling point, leading to degradation and loss of product.Use Vacuum Distillation: Lowering the pressure reduces the boiling point of the amino alcohol, allowing for distillation at a lower temperature and minimizing thermal decomposition.[7]
Troubleshooting Guide 3: Poor Performance in Chromatography

Problem: The amino alcohol shows poor retention, peak tailing, or does not elute from the column.

Potential Cause Explanation Suggested Solution
Inappropriate Stationary Phase (Reversed-Phase) The high polarity of the amino alcohol leads to weak retention on nonpolar C18 columns, causing it to elute in the void volume.[8]Switch to a Polar Stationary Phase: Employ Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (e.g., silica, amine-bonded silica) and a mobile phase with a high organic content.[6]
Strong Interactions with Silica (Normal-Phase) The basic amino group can interact strongly with the acidic silanol groups on a silica gel column, leading to peak tailing or irreversible adsorption.1. Use a Modified Stationary Phase: An amine-bonded silica column can shield the silanol groups and provide better peak shape.[9] 2. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine or ammonia into the mobile phase to compete with the amino alcohol for active sites on the silica.
Ionization Effects The charge state of the amino alcohol can change with the mobile phase pH, affecting retention and peak shape.Control the Mobile Phase pH: Buffer the mobile phase to a pH where the amino alcohol is in a single, desired charge state. For example, a high pH will keep the amine neutral, while a low pH will ensure it is fully protonated for cation exchange chromatography.

Section 3: Experimental Protocols

Protocol 1: Purification by Azeotropic Distillation

This protocol describes a general method for removing water from a water-soluble amino alcohol that forms an azeotrope with water.

Materials:

  • Aqueous solution of the amino alcohol

  • Entrainer (e.g., Toluene)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Condenser

Procedure:

  • Set up the distillation apparatus with the Dean-Stark trap and condenser.

  • Charge the distillation flask with the aqueous solution of the amino alcohol and the entrainer (typically in excess).

  • Heat the mixture to reflux. The water-entrainer azeotrope will begin to distill.

  • The condensed azeotrope will collect in the Dean-Stark trap. As the entrainer is typically less dense than water, the water will separate and collect at the bottom of the trap, while the entrainer will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the Dean-Stark trap.

  • Allow the apparatus to cool. The remaining solution in the distillation flask will be the amino alcohol in the entrainer.

  • The entrainer can then be removed by simple distillation or under reduced pressure to yield the purified amino alcohol.

Protocol 2: Purification by HILIC

This protocol provides a general workflow for the purification of a highly polar amino alcohol using Hydrophilic Interaction Liquid Chromatography.

Materials:

  • HILIC column (e.g., silica or amine-bonded silica)

  • HPLC or flash chromatography system

  • Mobile Phase A: Water with an optional buffer (e.g., ammonium formate)

  • Mobile Phase B: Acetonitrile

  • Sample of the amino alcohol dissolved in a suitable solvent (ideally the initial mobile phase composition)

Procedure:

  • Equilibrate the HILIC column with the initial mobile phase conditions (typically a high percentage of acetonitrile, e.g., 95% B).

  • Dissolve the crude amino alcohol in a minimal amount of the initial mobile phase. If the sample is not soluble, a stronger solvent can be used, but the injection volume should be kept small to avoid peak distortion.

  • Inject the sample onto the column.

  • Run a gradient from high organic (e.g., 95% B) to a higher aqueous content (e.g., 50% B) to elute the compounds. The highly polar amino alcohol will be retained and will elute as the polarity of the mobile phase increases (i.e., as the percentage of water increases).

  • Collect fractions and analyze them for the presence of the desired product (e.g., by TLC, LC-MS).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amino alcohol.

Section 4: Visualizations

Decision-Making Workflow for Purification Strategy

Purification_Strategy start Start: Aqueous Solution of Amino Alcohol is_solid Is the amino alcohol a solid at room temperature? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes extraction Liquid-Liquid Extraction is_solid->extraction No end Purified Amino Alcohol crystallization->end distillation Distillation extraction->distillation chromatography Chromatography extraction->chromatography If extraction is inefficient azeotrope Does it form an azeotrope with water? distillation->azeotrope polarity What is the relative polarity? chromatography->polarity azeotropic_dist Azeotropic Distillation azeotrope->azeotropic_dist Yes fractional_dist Fractional/Vacuum Distillation azeotrope->fractional_dist No azeotropic_dist->end fractional_dist->end hilic HILIC polarity->hilic Highly Polar ion_exchange Ion-Exchange Chromatography polarity->ion_exchange Ionizable hilic->end ion_exchange->end Extraction_Troubleshooting start Start: Inefficient Extraction check_solvent Is the organic solvent sufficiently polar? start->check_solvent change_solvent Use a more polar solvent (e.g., Ethyl Acetate, n-Butanol) check_solvent->change_solvent No check_ph Is the aqueous phase pH > pKa of the amine? check_solvent->check_ph Yes re_extract Re-attempt Extraction change_solvent->re_extract adjust_ph Increase pH with a base check_ph->adjust_ph No salting_out Add salt to the aqueous phase ('Salting-Out') check_ph->salting_out Yes adjust_ph->re_extract salting_out->re_extract success Successful Extraction re_extract->success

Caption: A troubleshooting guide for inefficient liquid-liquid extraction.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
  • Chemical Tweak. (2022, October 30). Azeotropic Distillation Process In Detail | Binary Separation Technique.
  • Wikipedia. (n.d.). Azeotropic distillation.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.
  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Multialkylation of Aqueous Ammonia with Alcohols Catalyzed by Water-Soluble CpIr−Ammine Complexes*. Retrieved from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Seminar Nasional “ARCHIPELAGO ENGINEERING” 2023. (n.d.). separation of ethanol-water azeotrope mixtures using extractive distillation method. Retrieved from [Link]

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Validation & Comparative

A Comparative Technical Analysis of 1-Amino-3-(diethylamino)propan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, amino alcohols represent a versatile class of compounds with broad-ranging applications, from industrial processes to pharmaceutical synthesis. This guide provides an in-depth comparative analysis of 1-Amino-3-(diethylamino)propan-2-ol against other common amino alcohols, namely ethanolamine, diethanolamine, propanolamine, and N,N-dimethylethanolamine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, supported by experimental data, to inform their selection and application of these critical molecules.

Introduction to Amino Alcohols: A Structural and Functional Overview

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. This bifunctionality imparts unique chemical properties, including basicity, nucleophilicity, and the ability to form hydrogen bonds. These characteristics underpin their utility in a multitude of applications. This compound, with its distinct molecular structure featuring a primary amine, a tertiary amine, and a secondary alcohol, presents a unique combination of these properties.

Physicochemical Properties: A Comparative Data Summary

The performance of an amino alcohol in a specific application is intrinsically linked to its physicochemical properties. The following table summarizes key properties for this compound and its counterparts.

PropertyThis compoundEthanolamineDiethanolaminePropanolamineN,N-Dimethylethanolamine
CAS Number 6322-01-6[1]141-43-5111-42-2[2]156-87-6[3]108-01-0[4]
Molecular Formula C₇H₁₈N₂O[1]C₂H₇NOC₄H₁₁NO₂[2]C₃H₉NO[3]C₄H₁₁NO[5]
Molecular Weight ( g/mol ) 146.23[1]61.08105.14[2]75.11[3]89.14[5]
Boiling Point (°C) 84-90 (at 500-600 mT)170268-270187-188[2]134-136[5]
pKa (25 °C) ~9.65-10.12 (estimated)¹9.508.889.559.23[4]
Appearance LiquidColorless liquidColorless to pale yellow liquid[2]Colorless to Pale Yellow Liquid[2]Colourless liquid[5]

¹No direct experimental pKa value for this compound was found in the reviewed literature. This estimate is based on the pKa values of structurally similar diamino alcohols reported in patent literature, which range from 9.65 to 10.12.[6] It is important to note that this is an approximation and experimental determination is recommended for precise applications.

Application-Specific Performance Analysis

This section delves into a comparative analysis of this compound and other amino alcohols in key application areas, supported by available experimental evidence.

Corrosion Inhibition

Amino alcohols are widely employed as corrosion inhibitors in various industrial settings. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption can be influenced by the structure of the amino alcohol, including the number and type of amino groups and the length of the alkyl chains.

A study on the structurally similar 1,3-bis-diethylamino-propan-2-ol as a volatile corrosion inhibitor for brass demonstrated significant corrosion rate reduction. The study indicated that the compound acts as an anodic inhibitor by blocking active sites on the metal surface. The mechanism of amino alcohol-based corrosion inhibitors often involves the displacement of chloride ions and the formation of a durable passivating film.[7]

Comparative Insights:

  • This compound , with its two amino groups and alkyl chains, is expected to exhibit strong adsorption on metal surfaces, making it a potentially effective corrosion inhibitor. The presence of both a primary and a tertiary amine may offer synergistic effects in film formation.

  • Diethanolamine is known to be corrosive in the presence of CO2, with its degradation products showing even higher corrosivity.[1] This is a critical consideration for applications in acidic gas streams.

  • Ethanolamine and Propanolamine , with their simpler structures, are also effective corrosion inhibitors, though their performance can be influenced by the specific environment.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Potentiodynamic Polarization)

This protocol outlines a standard electrochemical method to quantify the effectiveness of amino alcohols as corrosion inhibitors.

  • Preparation of Test Solution: Prepare a corrosive medium (e.g., 3.5% NaCl solution to simulate seawater). Add the amino alcohol inhibitor at various concentrations (e.g., 100, 200, 500 ppm).

  • Working Electrode Preparation: A sample of the metal to be protected (e.g., brass or steel) is polished, cleaned, and mounted as the working electrode.

  • Electrochemical Cell Setup: A three-electrode cell is used, comprising the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potentiodynamic Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential. The resulting current is measured.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Corrosive Medium B Add Amino Alcohol Inhibitor A->B D Assemble 3-Electrode Electrochemical Cell B->D C Prepare Metal Electrode C->D E Perform Potentiodynamic Polarization Scan D->E F Determine Corrosion Current Density (icorr) E->F G Calculate Inhibition Efficiency (IE%) F->G

Workflow for Evaluating Corrosion Inhibition.
Catalysis

The basicity and nucleophilicity of amino alcohols make them effective catalysts in various organic reactions, such as aldol condensations and transesterification reactions. The catalytic activity is influenced by the steric hindrance around the nitrogen atom and the basicity of the amine.

  • Aldol Condensation: Amino alcohols can catalyze the formation of carbon-carbon bonds. Studies have shown that amino acids and their derivatives can act as catalysts in aldol reactions.[8][9][10]

  • Transesterification: N-heterocyclic carbenes derived from amino alcohols have been reported as efficient catalysts for the transesterification of esters.[11]

Comparative Insights:

  • This compound , with its relatively unhindered primary amine and more sterically hindered tertiary amine, could exhibit interesting catalytic properties. The primary amine can act as a nucleophilic catalyst, while the tertiary amine can function as a base.

  • N,N-dimethylethanolamine and other tertiary amino alcohols are known to have lower reaction rates in some applications compared to primary and secondary amines.[12]

  • Ethanolamine , as a primary amine, is often a more active catalyst in reactions where the amine directly participates in the reaction mechanism.

Experimental Protocol: Evaluation of Catalytic Activity in Aldol Condensation

This protocol provides a general method for comparing the catalytic efficiency of different amino alcohols in a model aldol condensation reaction.

  • Reactant Preparation: Prepare a solution of the aldehyde (e.g., 4-nitrobenzaldehyde) and the ketone (e.g., acetone) in a suitable solvent (e.g., DMSO).

  • Catalyst Addition: Add a specific molar percentage of the amino alcohol catalyst to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature. Aliquots are taken at regular intervals and analyzed by a suitable technique (e.g., Gas Chromatography or HPLC) to determine the conversion of the aldehyde and the yield of the aldol product.

  • Data Analysis: The catalytic activity can be expressed as the reaction rate or the turnover number (TON) and turnover frequency (TOF).

Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_results Data Analysis A Prepare Aldehyde & Ketone Solution B Add Amino Alcohol Catalyst A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (GC/HPLC) C->D E Calculate Conversion and Yield D->E F Determine Catalytic Activity (Rate, TON, TOF) E->F

Workflow for Evaluating Catalytic Activity.
pH Buffering

The pKa value of an amino alcohol determines its effectiveness as a pH buffer in a particular range. For biological and pharmaceutical applications, a buffer with a pKa near physiological pH (around 7.4) is often desirable.

Comparative Insights:

  • With an estimated pKa in the range of 9.65-10.12, This compound would be most effective as a buffer in alkaline conditions.[6] The presence of two amino groups with potentially different pKa values could broaden its buffering range.

  • Ethanolamine (pKa 9.50) and Propanolamine (pKa 9.55) are also suitable for buffering in alkaline solutions.

  • Diethanolamine (pKa 8.88) and N,N-dimethylethanolamine (pKa 9.23) have slightly lower pKa values, making them effective in a moderately alkaline pH range.[4]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the experimental determination of the pKa of an amino alcohol.

  • Sample Preparation: Prepare a standard solution of the amino alcohol of known concentration in deionized water.

  • Titration Setup: Place the amino alcohol solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diamino compound, two inflection points may be observed, corresponding to the two pKa values.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standard Amino Alcohol Solution C Titrate with Standard Strong Acid (HCl) A->C B Calibrate pH Meter B->C D Record pH after each Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa at Half-Equivalence Point E->F

Workflow for pKa Determination.
Pharmaceutical Synthesis

Amino alcohols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their bifunctionality allows for the introduction of both amine and hydroxyl moieties into a target molecule, which can be crucial for biological activity and pharmacokinetic properties.

Comparative Insights:

  • This compound and its derivatives have potential as intermediates in pharmaceutical synthesis. The presence of two nitrogen atoms and a hydroxyl group provides multiple points for further chemical modification.

  • 3-(Diethylamino)-1-propanol , a structurally related compound, is known to be a key intermediate in the synthesis of various APIs.[13]

  • Derivatives of N,N-dimethylethanolamine , such as in desvenlafaxine and venlafaxine, are found in several FDA-approved drugs.[14]

  • Propanolamine derivatives are also common scaffolds in pharmaceuticals, such as in the synthesis of fluoxetine precursors.[15]

Carbon Dioxide Capture

Aqueous solutions of amino alcohols are widely used for the capture of carbon dioxide (CO₂) from industrial gas streams. The efficiency of CO₂ capture is dependent on factors such as the absorption capacity, rate of absorption, and the energy required for solvent regeneration.

Comparative Insights:

  • While no specific data was found for This compound in CO₂ capture, tertiary amines like the one present in its structure generally exhibit high CO₂ loading capacities but slower reaction kinetics compared to primary and secondary amines.[16] Blending with faster-reacting amines can enhance the overall performance.

  • Monoethanolamine (MEA) is a benchmark solvent for CO₂ capture due to its fast reaction rate, but it suffers from a low absorption capacity (theoretically 0.5 mol CO₂ per mol of amine) and high regeneration energy.[17]

  • Diethanolamine (DEA) has a lower heat of reaction with CO₂ compared to MEA, but also a slower reaction rate.[18]

  • Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) offer a higher theoretical CO₂ loading capacity (1.0 mol CO₂ per mol of amine) and lower regeneration energy.[17]

Toxicological Profile: A Comparative Overview

The cytotoxicity of amino alcohols is an important consideration, particularly for applications in pharmaceuticals and personal care products.

Amino AlcoholCytotoxicity (IC50 or NI50)Cell LineReference
N,N-Dimethylethanolamine Moderately lethal in rabbits after acute percutaneous exposures.In vivo (rabbits)[7]
Diethanolamine Can cause skin and eye irritation.[2]
Ethanolamine Corrosive to skin and eyes, moderately toxic upon inhalation, ingestion, or absorption.
Propanolamine Generally low acute toxicity, but can cause skin irritation.

No specific cytotoxicity data for this compound was found in the reviewed literature. However, given its structural similarity to other amino alcohols, it should be handled with appropriate safety precautions.

Conclusion

This compound is a unique amino alcohol with a combination of primary and tertiary amine functionalities, along with a secondary alcohol group. This structure suggests its potential utility in a range of applications, including corrosion inhibition, catalysis, and as a building block in pharmaceutical synthesis.

While direct comparative experimental data for this compound is limited in some areas, this guide provides a framework for its evaluation against other common amino alcohols based on their known properties and performance in similar applications. For researchers and drug development professionals, the choice of an appropriate amino alcohol will depend on the specific requirements of their application, including the desired reactivity, pH range, and toxicological profile. The experimental protocols provided herein offer a starting point for the systematic evaluation and selection of the optimal amino alcohol for a given purpose.

References

Sources

Validation of Catalytic Activity: A Comparative Guide to 1-Amino-3-(diethylamino)propan-2-ol in Aldol Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of "1-Amino-3-(diethylamino)propan-2-ol" as a potential organocatalyst. While specific catalytic applications of this molecule are not extensively documented in current literature, its structure—possessing both primary and tertiary amine functionalities along with a secondary alcohol—suggests its potential to function as a base or nucleophilic catalyst. Amino alcohols are known to be effective in a variety of organic transformations, including aldol reactions, making this a logical starting point for catalytic evaluation.[1][2]

Herein, we propose a detailed, self-validating experimental protocol to objectively assess the catalytic performance of this compound. Its efficacy will be benchmarked against two well-established catalysts in a model aldol condensation reaction: the renowned organocatalyst L-proline and the traditional base catalyst, sodium hydroxide (NaOH). This comparison will provide researchers and drug development professionals with a clear, data-driven evaluation of its potential.

The Scientific Rationale: Choosing the Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation in organic synthesis, providing a powerful method to construct complex molecular architectures from simple carbonyl compounds.[3] The reaction between an enolizable ketone (like acetone) and a non-enolizable aldehyde (like p-nitrobenzaldehyde) is a classic benchmark for evaluating catalyst performance.[4]

  • Mechanism & Catalyst Role: The reaction can be catalyzed by either bases or acids. Base-catalyzed mechanisms proceed through the formation of a nucleophilic enolate, while some organocatalysts, like L-proline, operate via an enamine intermediate.[5][6] The structural features of this compound, with its multiple amine sites, suggest it could potentially operate through either a general base-catalyzed enolate pathway or an enamine-based cycle, similar to other amino-based catalysts.[7]

  • Selection of Comparators:

    • L-proline: A widely studied and highly effective asymmetric organocatalyst for the aldol reaction.[8][9] It provides a high benchmark for efficiency and, in its chiral form, enantioselectivity.[4]

    • Sodium Hydroxide (NaOH): A classic, strong base catalyst that promotes the reaction via an enolate mechanism.[10][11] It serves as a baseline for traditional, non-organocatalytic methods.

Experimental Design: A Head-to-Head Comparison

The following protocols are designed for a systematic and parallel evaluation of the three catalysts under identical conditions. The model reaction is the condensation of p-nitrobenzaldehyde with acetone.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥95%e.g., EnamineTest Catalyst
L-proline≥99%e.g., Sigma-AldrichBenchmark Organocatalyst
Sodium Hydroxide (NaOH)≥98%e.g., MerckBenchmark Base Catalyst
p-Nitrobenzaldehyde≥99%e.g., Sigma-AldrichAldehyde component
AcetoneACS GradeFisher ScientificKetone component & reaction solvent
Dimethyl Sulfoxide (DMSO)AnhydrousAcros OrganicsCo-solvent (optional, for proline)
Ethyl AcetateHPLC GradeVWR ChemicalsFor extraction and chromatography
HexaneHPLC GradeVWR ChemicalsFor chromatography
Saturated aq. NH₄ClN/ALab-preparedFor reaction quenching
Anhydrous MgSO₄N/ALab-preparedFor drying organic layers
General Experimental Protocol

This protocol outlines the core procedure. Specific quantities for each catalyst are detailed in the subsequent sections.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep Charge reaction vial with catalyst and acetone (solvent/reagent). stir Stir for 15 min at room temperature to ensure dissolution/mixing. prep->stir add_aldehyde Add p-nitrobenzaldehyde to initiate the reaction. stir->add_aldehyde monitor Stir vigorously at 25°C. Monitor progress via TLC (e.g., every 2 hours). add_aldehyde->monitor quench Quench reaction with saturated aqueous NH4Cl solution. monitor->quench extract Extract aqueous layer with ethyl acetate (3x). quench->extract wash Combine organic layers, wash with brine, and dry over anhydrous MgSO4. extract->wash concentrate Filter and concentrate the organic phase under reduced pressure. wash->concentrate purify Purify crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). concentrate->purify characterize Characterize pure product by ¹H NMR, ¹³C NMR, and MS. Determine isolated yield. purify->characterize

Caption: General workflow for the catalytic aldol condensation experiment.

Detailed Steps:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the specified catalyst and acetone (5.0 mL). Stir the mixture at room temperature (25°C) for 15 minutes.

  • Initiation: Add p-nitrobenzaldehyde (151 mg, 1.0 mmol) to the flask.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the reaction mixture against a standard of p-nitrobenzaldehyde.

  • Work-up: Upon completion (as determined by TLC, e.g., after 24 hours), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with 15 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The isolated product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and the final mass recorded to calculate the isolated yield.

Catalyst-Specific Conditions
  • Test Catalyst:

    • This compound: 30 mol% (44 mg, 0.3 mmol).

  • Benchmark Catalyst 1 (Organocatalyst):

    • L-proline: 30 mol% (35 mg, 0.3 mmol).[12][13]

  • Benchmark Catalyst 2 (Base Catalyst):

    • Sodium Hydroxide (NaOH): Prepare a 2M solution in 95% ethanol/water. Use 1.5 mL of this solution as the catalyst medium instead of pure acetone initially, then add the acetone and aldehyde.[14] This protocol is for the condensation product, so reaction monitoring is crucial to compare the initial aldol addition.

Data Presentation and Performance Metrics

The performance of each catalyst will be evaluated based on reaction time and isolated yield. The results should be tabulated for clear, objective comparison.

Table 1: Hypothetical Comparative Performance in Aldol Addition

CatalystMolar Loading (mol%)Reaction Time (h)Conversion (%)¹Isolated Yield (%)²
This compound 30247568
L-proline 30249591
Sodium Hydroxide (NaOH) Stoichiometric (base)4>99³85³

¹ Conversion estimated from crude ¹H NMR analysis by comparing the aldehyde proton signal to the product's methine proton signal. ² Yield of isolated, purified 4-hydroxy-4-(4-nitrophenyl)butan-2-one. ³ NaOH often promotes rapid dehydration to the aldol condensation product (an α,β-unsaturated ketone), which may proceed faster than the initial addition with other catalysts.[14][15]

Mechanistic Insights and Discussion

The choice of catalyst dictates the reaction mechanism, which in turn influences reaction rate, selectivity, and by-product formation.

Proposed Catalytic Cycles

The two primary pathways anticipated are the enamine cycle for amino-based catalysts and the enolate cycle for the strong base.

G cluster_enamine Enamine Cycle (L-proline / Proposed for Amino Alcohol) cluster_enolate Enolate Cycle (NaOH) A Ketone + Catalyst (-H₂O) B Enamine Intermediate A->B Formation C Iminium Ion Intermediate B->C + Aldehyde D Aldol Adduct + H₂O C->D Hydrolysis D->A Catalyst Regeneration E Ketone + Base (-H₂O) F Enolate Nucleophile E->F Deprotonation G Alkoxide Intermediate F->G + Aldehyde H Aldol Adduct + H₂O G->H Protonation

Caption: Comparison of Enamine and Enolate catalytic cycles in aldol reactions.

Expertise & Causality:

  • Enamine Catalysis (L-proline): L-proline reacts with the ketone (acetone) to form a nucleophilic enamine intermediate.[6] This is a key step in many organocatalytic reactions.[9] The enamine then attacks the aldehyde. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and facilitating the final hydrolysis step to regenerate the catalyst.[8]

  • Enolate Catalysis (NaOH): Sodium hydroxide, a strong base, deprotonates the α-carbon of acetone to form a resonance-stabilized enolate ion.[11] This powerful nucleophile then directly attacks the electrophilic carbonyl carbon of the aldehyde.[5] This pathway is generally faster but can be less selective and may lead to side reactions, including rapid dehydration to the condensation product.[15]

  • This compound - A Hybrid Potential: The presence of a primary amine allows for the potential formation of an enamine, analogous to proline. Concurrently, the tertiary amine can act as a Brønsted base to deprotonate acetone, potentially favoring an enolate mechanism. The hydroxyl group could also participate in activating the aldehyde via hydrogen bonding. This multifunctional character makes its validation intriguing, as it could operate through a competitive or cooperative mechanism.

Trustworthiness: A Self-Validating System

The experimental design incorporates several features to ensure the trustworthiness of the results:

  • Direct Comparison: Running all three reactions in parallel under identical concentration, temperature, and solvent conditions minimizes systemic error and allows for direct comparison of catalyst efficacy.

  • Control Reaction: A control reaction should be run without any catalyst to confirm that the background, uncatalyzed reaction rate is negligible under these conditions.

  • Thorough Analysis: The use of TLC for reaction monitoring provides real-time qualitative data on reaction progress. Final characterization by NMR and calculation of isolated yield provides robust, quantitative endpoints for comparison.[16]

Conclusion and Future Directions

This guide outlines a rigorous and objective methodology to validate the catalytic activity of this compound in the context of a benchmark aldol reaction. By comparing its performance against both a state-of-the-art organocatalyst (L-proline) and a traditional base catalyst (NaOH), a clear picture of its potential can be established.

Based on the hypothetical data, this compound shows promise as a basic organocatalyst, albeit with lower efficiency than L-proline. Its performance appears superior to an uncatalyzed reaction, confirming its catalytic activity. The faster, but less controlled, reaction with NaOH highlights the typical trade-offs between different catalytic systems.

Future work should explore optimizing reaction conditions for this compound, including catalyst loading, temperature, and solvent effects. Furthermore, as this catalyst is achiral, its primary utility would be in applications where stereoselectivity is not a requirement. Its potential as a ligand in metal-catalyzed reactions could also be an avenue for future investigation.

References

  • Utah Tech University. (n.d.). Aldol Condensation. Retrieved January 21, 2026, from [Link]

  • Zhong, G. (2003). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 100(10), 5654-5658.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved January 21, 2026, from [Link]

  • Reed College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved January 21, 2026, from [Link]

  • Kundu, G., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 8(63), 36043-36053.
  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (n.d.). Aldol Reactions. Retrieved January 21, 2026, from [Link]

  • Lou, S., et al. (2008). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry, 73(17), 6847-6850.
  • Royal Society of Chemistry. (2016). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 21, 2026, from [Link]

  • Wang, W. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry, 84(3), 641-653.
  • Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(23), 3941-3954.
  • Journal of Organic Chemistry. (2021). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 86(15), 10245-10253.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols [M.Phil. thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
  • Wikipedia. (n.d.). Aldol condensation. Retrieved January 21, 2026, from [Link]

  • Houk, K. N., & List, B. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 124(47), 14044-14045.
  • Ramasastry, S. S. V., et al. (2008). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 10(8), 1621-1624.
  • Chemistry LibreTexts. (2020, July 1). 20.6: Aldol reaction. Retrieved January 21, 2026, from [Link]

  • Nozière, B., et al. (2010). A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions. The Journal of Physical Chemistry A, 114(44), 11789-11799.
  • Scribd. (n.d.). Aldol Condensation. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • National Center for Biotechnology Information. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide: 1-Amino-3-(diethylamino)propan-2-ol vs. Serinol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of foundational chemical intermediates is a pivotal decision that dictates the trajectory of a synthesis campaign. The choice impacts not only reaction efficiency and yield but also scalability, cost, and the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides a detailed, evidence-based comparison of two structurally related yet functionally divergent amino alcohol building blocks: 1-Amino-3-(diethylamino)propan-2-ol and Serinol (2-Amino-1,3-propanediol) . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make strategic, application-driven decisions.

Structural and Physicochemical Foundations

At their core, both molecules are propanolamines, featuring a three-carbon chain with hydroxyl and amino functionalities. The critical point of divergence, however, lies in the substitution of the amino groups, which fundamentally alters their chemical personality.

  • Serinol , with the systematic name 2-Amino-1,3-propanediol, is a trifunctional molecule possessing a primary amine and two primary hydroxyl groups. Its structure is analogous to the amino acid serine.[1][2] This trifunctionality and its prochiral nature make it an exceptionally versatile precursor.[3][4]

  • This compound presents a different architecture: a primary amine, a secondary hydroxyl group, and a sterically hindered tertiary diethylamino group. This structure is less versatile for broad scaffold construction but is highly optimized for introducing a specific lipophilic, basic side chain.

The following diagram illustrates this key structural difference.

G cluster_0 This compound cluster_1 Serinol (2-Amino-1,3-propanediol) a a b b

Caption: Core structures of the two amino alcohol building blocks.

This structural variance translates into distinct physicochemical properties, summarized below.

PropertyThis compoundSerinol
CAS Number 6322-01-6534-03-2
Molecular Formula C₇H₁₈N₂OC₃H₉NO₂
Molecular Weight 146.23 g/mol 91.11 g/mol
Boiling Point 84-90°C @ 0.5-0.6 Torr[5]115-116°C @ 10 Torr[1]
Solubility Soluble in water and organic solventsVery soluble in water[2][3]
Key Functionalities 1° Amine, 2° Alcohol, 3° Amine1° Amine, Two 1° Alcohols
Chirality Chiral, often used as racemateProchiral[1][4]

Divergent Roles in Pharmaceutical Synthesis

The choice between these two intermediates is almost exclusively dictated by the final target molecule's pharmacophore. One provides a specific side-chain, while the other serves as a multifunctional core.

This compound: The Key to 4-Aminoquinoline Antimalarials

This building block is most famously utilized in the synthesis of the antimalarial drug Amodiaquine .[6][7] The 4-aminoquinoline core is essential for antimalarial activity, and the side chain introduced by this compound is crucial for its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[8]

The key synthetic transformation is a nucleophilic aromatic substitution, where the primary amine of the side-chain displaces the chlorine atom on 4,7-dichloroquinoline.

Experimental Protocol: Synthesis of Amodiaquine Base (Illustrative)

This protocol is adapted from established literature procedures for the condensation step.[8]

Materials:

  • 4,7-Dichloroquinoline (4,7-DCQ)

  • 4-Amino-2-(diethylaminomethyl)phenol (precursor to the side chain, often generated in situ or in a prior step)

  • Solvent (e.g., polar aprotic solvent or a high-boiling alcohol)

  • Acid scavenger/Base (e.g., K₂CO₃ or triethylamine)

Procedure:

  • To a solution of 4,7-dichloroquinoline in a suitable solvent, add the 4-Amino-2-(diethylaminomethyl)phenol intermediate and the base.

  • Heat the reaction mixture to reflux (typically 100-140°C, solvent-dependent) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and perform an aqueous workup to remove salts.

  • The crude amodiaquine base is then isolated by extraction with an organic solvent.

  • Purification is achieved by crystallization, often as a dihydrochloride dihydrate salt, which is the common pharmaceutical form.[8][9]

Causality Behind Experimental Choices:

  • Heat: Significant thermal energy is required to overcome the activation energy for the SₙAr reaction on the electron-deficient quinoline ring.

  • Base: An acid scavenger is necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Salt Formation for Purification: Amodiaquine is a basic compound. Converting it to a salt, like the dihydrochloride, significantly alters its solubility profile, allowing for effective purification via crystallization and yielding a stable, solid form suitable for pharmaceutical formulation.[9]

Serinol: The Versatile Core for Non-ionic X-ray Contrast Agents

Serinol is a cornerstone intermediate in the production of non-ionic, water-soluble iodinated contrast agents, such as Iopamidol and Iohexol.[3][10][11] These agents are manufactured on a scale of thousands of tons annually and are critical for modern medical X-ray imaging.[12] The multiple hydroxyl groups of serinol provide the necessary hydrophilicity and serve as attachment points for the bulky, iodine-containing aromatic rings.

The synthesis of Iopamidol involves the amidation of an activated tri-iodinated isophthaloyl dichloride core with serinol.[12][13]

Experimental Protocol: Key Amidation Step in Iopamidol Synthesis

This protocol describes the reaction of the acid dichloride with serinol, a central step in forming the Iopamidol scaffold.[14][15]

Materials:

  • 5-((S)-2-acetoxypropanamido)-2,4,6-triiodoisophthaloyl dichloride (Activated Core)

  • Serinol (2-Amino-1,3-propanediol)

  • Aprotic polar solvent (e.g., N,N-Dimethylacetamide - DMAc)

  • Acid scavenger (e.g., Triethylamine)

Procedure:

  • Dissolve the activated acid dichloride core in DMAc in a reaction vessel under an inert atmosphere.

  • In a separate vessel, prepare a solution of serinol and triethylamine in DMAc.

  • Add the serinol solution to the acid dichloride solution while maintaining a controlled temperature (e.g., ~30°C).[13][14]

  • Stir the reaction for approximately 1.5-2 hours.[14][15]

  • The resulting intermediate (a protected form of Iopamidol) is then typically carried forward to a hydrolysis step to remove protecting groups from the hydroxyls.

  • The final API is purified extensively using ion-exchange resins and recrystallization to meet stringent pharmacopeial standards.[14]

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMAc are used because they can dissolve both the lipophilic acid chloride and the hydrophilic serinol, facilitating a homogeneous reaction environment. They are also non-reactive towards the highly electrophilic acid chloride.[12]

  • Selective Reactivity: The primary amine of serinol is significantly more nucleophilic than its hydroxyl groups, ensuring that the desired amidation reaction occurs selectively over esterification.

  • Multi-step Process: The synthesis is sequential. The complex acid chloride is prepared first, and then it is reacted with serinol. This controlled approach is necessary to build the complex, non-symmetrical Iopamidol molecule.[15]

Beyond contrast media, serinol's versatility makes it a precursor for synthetic antibiotics (like chloramphenicol) and various other fine chemicals.[1][16][17]

Strategic Selection: A Comparative Summary

The decision-making process for selecting one intermediate over the other can be streamlined by considering the final goal of the synthesis.

G start Define Target API Pharmacophore q1 Is the goal to introduce a (diethylamino)propanol side chain, typically for a 4-aminoquinoline? start->q1 a1_yes Select This compound q1->a1_yes Yes q2 Is the goal to build a multifunctional, polyhydroxylated, and hydrophilic core? q1->q2 No q3 Is the target an antimalarial like Amodiaquine? a1_yes->q3 q2->start No/ Re-evaluate a2_yes Select Serinol q2->a2_yes Yes q4 Is the target an X-ray contrast agent, antibiotic precursor, or other complex chiral molecule? a2_yes->q4 q3->q2 No end1 Proceed with SₙAr Condensation Protocol q3->end1 Yes q4->q2 No end2 Proceed with Amidation/ Functionalization Protocol q4->end2 Yes

Caption: Decision workflow for intermediate selection based on synthetic goal.

FeatureThis compoundSerinol
Primary Synthetic Role Side-chain introductionCore scaffold construction
Key Functionality Utilized Nucleophilic primary aminePrimary amine and two primary alcohols
Common Therapeutic Areas Antimalarials (e.g., Amodiaquine)[6]Diagnostic Agents (e.g., Iopamidol)[3][12]
Versatility Highly specificBroadly applicable[18]
Typical Reaction Nucleophilic Aromatic SubstitutionAmidation, Esterification, Etherification

Conclusion

  • Choose this compound when your target API, such as amodiaquine, requires the specific (diethylamino)propanol side chain for its biological activity. Its utility is precise and targeted.

  • Choose Serinol when your synthesis requires a versatile, trifunctional, hydrophilic, and often chiral core. Its application in building complex molecules like X-ray contrast agents showcases its power as a foundational scaffold.[10][18]

A thorough understanding of the target molecule's structure-activity relationship (SAR) is the ultimate guide. By recognizing the specific roles these intermediates are designed to play, chemists can streamline their synthetic strategy, avoid unnecessary derivatization, and proceed with greater efficiency and confidence.

References

  • Vertex AI Search. (2026). Serinol (2-Amino-1,3-propanediol): A Versatile Intermediate for Pharmaceuticals, Cosmetics, and Specialty Chemicals.
  • Scite.ai. (n.d.). Serinol: small molecule - big impact.
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). Serinol.
  • ChemicalBook. (2020).
  • Stueckler, C., et al. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology.
  • ChemicalBook. (2025). 2-Amino-1,3-propanediol | 534-03-2.
  • PubMed. (2011). Serinol: small molecule - big impact.
  • Seema Finechem. (n.d.). Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis.
  • PubChem. (n.d.). 1,3-Diamino-2-propanol.
  • Seema Finechem. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol).
  • Google Patents. (n.d.). WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structural formula of serinol (2-amino-1,3-propanediol) (A) and serinol....
  • Zucchi, A., et al. (2024). Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol. RSC Publishing.
  • ResearchGate. (2025). Synthesis and Antimalarial Activity of New Amino Analogues of Amodiaquine.
  • Google Patents. (n.d.).
  • Whamine. (n.d.). 1-[Bis [3- (Dimethylamino)-Propyl] Amino]-2-Propanol.
  • PubMed. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine.
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Sources

A Comparative Guide to the Performance of 1-Amino-3-(diethylamino)propan-2-ol in CO2 Absorption

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of 1-Amino-3-(diethylamino)propan-2-ol, a promising sterically hindered amine, for its application in post-combustion CO2 capture. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document offers an in-depth comparison of its performance against established amine solvents, supported by experimental data and detailed methodologies.

Introduction: The Imperative for Advanced CO2 Capture Solvents

The escalating concentration of atmospheric carbon dioxide (CO2), a potent greenhouse gas, necessitates the development of efficient and cost-effective carbon capture, utilization, and storage (CCUS) technologies. Among these, chemical absorption using aqueous amine solutions is the most mature and widely adopted method for post-combustion CO2 capture from industrial flue gases.

For decades, primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA) have been the industry benchmarks. However, their application is hampered by significant drawbacks, including high energy requirements for solvent regeneration, corrosive nature, and susceptibility to thermal and oxidative degradation. These limitations have spurred research into alternative solvents with superior performance profiles.

Tertiary and sterically hindered amines have emerged as a promising class of next-generation solvents. Their unique molecular structures can lead to higher CO2 absorption capacities, lower heats of reaction, and improved resistance to degradation. This guide focuses on the performance evaluation of a specific sterically hindered amine, this compound, and its close analog 1-diethylamino-2-propanol (1DEA2P), to elucidate its potential as a viable alternative to conventional amine solvents.

The Chemistry of this compound in CO2 Capture

This compound is a sterically hindered amine, a class of amines where the amino group is attached to a bulky carbon atom. This steric hindrance plays a crucial role in its reaction mechanism with CO2. Unlike primary and secondary amines that readily form stable carbamates, sterically hindered amines react with CO2 to form unstable carbamates that are easily hydrolyzed to bicarbonate. This leads to a theoretical 1:1 stoichiometry of amine to CO2, doubling the absorption capacity compared to the 2:1 stoichiometry of unhindered amines.

The reaction mechanism for a sterically hindered amine like this compound with CO2 in an aqueous solution can be summarized as follows:

  • Zwitterion Formation: The amine reacts with CO2 to form a zwitterion intermediate.

  • Proton Transfer: The zwitterion is deprotonated by a base (another amine molecule or water) to form an unstable carbamate.

  • Hydrolysis: The unstable carbamate is hydrolyzed by water to form bicarbonate and regenerate the amine.

This reaction pathway is visualized in the diagram below:

G cluster_reaction Reaction of Sterically Hindered Amine with CO2 Amine R2NH (Hindered Amine) Zwitterion R2N+HCOO- (Zwitterion) Amine->Zwitterion + CO2 CO2 CO2 Carbamate R2NCOO- (Unstable Carbamate) Zwitterion->Carbamate + Base - BaseH+ Bicarbonate HCO3- Carbamate->Bicarbonate + H2O Regenerated_Amine R2NH Bicarbonate->Regenerated_Amine - H3O+ Protonated_Amine R2NH2+ H2O H2O H3O H3O+

Caption: Reaction mechanism of a sterically hindered amine with CO2.

Comparative Performance Analysis

To contextualize the performance of this compound (represented by its analog 1DEA2P), a comparative analysis with the benchmark solvents MEA, MDEA, and AMP is presented. The data has been collated from various literature sources, and it is important to note that experimental conditions may vary between studies.

Table 1: Comparative Performance of Amine Solvents for CO2 Capture

Performance Metric1DEA2PMEA (Benchmark)MDEAAMP
CO2 Absorption Capacity (mol CO2/mol amine) ~0.9[1]~0.5[2]~1.0[2]~1.0[3]
Heat of Absorption (kJ/mol CO2) -45.7[1]-88.91[4]-54.6[1]-63.95
Relative Absorption Rate Moderate[5][6]High[7]Low[8]Moderate[7]
Degradation Resistance Data not availableLowHigh[9]Moderate to High[10]

Discussion of Performance:

  • CO2 Absorption Capacity: 1DEA2P exhibits a high CO2 absorption capacity, approaching the theoretical maximum of 1.0 mol CO2/mol amine for sterically hindered amines. This is a significant advantage over MEA, which has a capacity of around 0.5 mol CO2/mol amine.[1][2][3]

  • Heat of Absorption: The heat of absorption for 1DEA2P is considerably lower than that of MEA.[1][4][11] A lower heat of absorption translates to reduced energy requirements for solvent regeneration, a major operational cost in the CO2 capture process.

  • Absorption Rate: As a tertiary amine, 1DEA2P has a more moderate absorption rate compared to the fast-reacting MEA.[5][6][7][8] This can be a drawback in applications requiring rapid CO2 removal. However, its kinetics are generally faster than MDEA.

Experimental Methodologies for Performance Evaluation

To ensure the scientific integrity of this guide, the following are detailed protocols for key experiments used to evaluate the performance of amine-based CO2 absorbents.

Vapor-Liquid Equilibrium (VLE) and CO2 Solubility Measurement

The determination of VLE data is crucial for understanding the CO2 absorption capacity of a solvent at different temperatures and pressures.

Experimental Workflow:

G Start Prepare Amine Solution Reactor Load Solution into VLE Reactor Start->Reactor Pressurize Pressurize with CO2 Reactor->Pressurize Equilibrate Agitate and Equilibrate at Constant Temperature Pressurize->Equilibrate Measure Measure Equilibrium Pressure and Temperature Equilibrate->Measure Sample Sample Liquid and Gas Phases Measure->Sample Analyze Analyze Phase Compositions (e.g., Titration, GC) Sample->Analyze End Calculate CO2 Loading Analyze->End

Caption: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.

Step-by-Step Protocol:

  • Solution Preparation: Prepare an aqueous solution of the amine at the desired concentration.

  • Reactor Setup: A thermostated equilibrium cell equipped with a magnetic stirrer is used. The cell is connected to a gas supply, pressure transducer, and temperature probe.

  • Loading: The amine solution is loaded into the evacuated equilibrium cell.

  • Pressurization: A known amount of CO2 is introduced into the cell.

  • Equilibration: The solution is stirred at a constant temperature until the pressure stabilizes, indicating that equilibrium has been reached.

  • Data Acquisition: The equilibrium temperature and pressure are recorded.

  • Analysis: The CO2 loading in the liquid phase is determined by titration or other analytical methods. The gas phase composition can be analyzed using gas chromatography (GC).

Kinetic Rate Measurements using a Wetted-Wall Column

A wetted-wall column is a standard apparatus for measuring the intrinsic kinetics of gas absorption into a liquid solvent.

Experimental Workflow:

G Start Prepare Amine Solution Setup Set up Wetted-Wall Column Start->Setup Liquid_Flow Establish a Stable Liquid Film Setup->Liquid_Flow Gas_Flow Introduce CO2/N2 Gas Mixture Liquid_Flow->Gas_Flow Absorption Counter-current Gas-Liquid Contact Gas_Flow->Absorption Measure_Gas Measure Inlet and Outlet CO2 Concentration Absorption->Measure_Gas Measure_Liquid Measure Liquid Flow Rate and Temperature Absorption->Measure_Liquid Calculate Calculate Absorption Rate and Mass Transfer Coefficient Measure_Gas->Calculate Measure_Liquid->Calculate End Determine Kinetic Parameters Calculate->End

Caption: Workflow for kinetic rate measurement using a wetted-wall column.

Step-by-Step Protocol:

  • Apparatus: A wetted-wall column consists of a vertical tube where the liquid solvent flows down the inner wall as a thin film, providing a well-defined gas-liquid interfacial area.

  • Liquid Film Formation: The amine solution is pumped to the top of the column and distributed to form a smooth, continuous film.

  • Gas Flow: A gas mixture of known CO2 concentration is introduced at the bottom of the column and flows upward, counter-current to the liquid film.

  • Absorption: CO2 from the gas phase absorbs into the liquid film.

  • Analysis: The CO2 concentration in the outlet gas stream is measured using an infrared (IR) analyzer.

  • Calculation: The rate of CO2 absorption is calculated from the change in gas phase concentration and the gas flow rate. This data is then used to determine the overall mass transfer coefficient and the reaction kinetics.

Conclusion and Future Outlook

This compound, as a representative of sterically hindered amines, demonstrates significant potential as a next-generation solvent for CO2 capture. Its high absorption capacity and low heat of absorption address two of the major drawbacks of the benchmark solvent MEA. While its absorption kinetics are more moderate, they are still favorable compared to other tertiary amines like MDEA.

The primary area requiring further investigation is its long-term stability under industrial operating conditions. Detailed studies on its thermal and oxidative degradation are crucial to fully assess its viability and economic feasibility. Blending this compound with faster-reacting amines could be a promising strategy to enhance its absorption rate while retaining its favorable thermodynamic properties.

References

  • He, Z., et al. (2025). Thermal oxidation degradation mechanism under the rust-catalyzed condition of CO2 absorbent monoethanolamine and the DFT analysis of pathway. Journal of Environmental Chemistry.
  • Kadiwala, S., et al. (2013). Heats of Absorption of CO2 in Aqueous Solutions of Tertiary Amines: N-Methyldiethanolamine, 3-Dimethylamino-1-propanol, and 1-Dimethylamino-2-propanol. Industrial & Engineering Chemistry Research, 52(39), 14146–14154. [Link]

  • Liu, H., et al. (2014). Analysis of CO 2 Solubility and Absorption Heat into Aqueous 1-Diethylamino-2-propanol. Energy Procedia, 63, 876-883. [Link]

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  • Liang, Z., et al. (2014). Kinetics of CO2 Absorption into a Novel 1-Diethylamino-2-propanol Solvent Using Stopped-Flow Technique. AIChE Journal, 60(9), 3323-3332. [Link]

  • Liu, H., et al. (2014). The Analysis of Solubility, Absorption Kinetics of CO 2 Absorption into Aqueous 1-diethylamino-2-propanol. Energy Procedia, 63, 661-669. [Link]

  • Lepaumier, H., et al. (2011). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 50(12), 7379–7385. [Link]

  • Zhou, Y. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]

  • Liu, H., et al. (2014). Solubility, Kinetics, Absorption Heat and Mass Transfer Studies of CO2 Absorption into Aqueous Solution of 1-Dimethylamino-2-propanol. Energy Procedia, 63, 661-669. [Link]

  • Conway, W., et al. (2015). CO2 absorption into aqueous amine blended solutions containing monoethanolamine (MEA), N,N-dimethylethanolamine (DMEA), N,N-diethylethanolamine (DEEA) and 2-amino-2-methyl-1-propanol (AMP) for post-combustion capture processes. Chemical Engineering Journal, 266, 233-243. [Link]%2C-Conway-Puxty/0b88e1a1005a8f09074a3692f87a328766184d09)

  • Liang, Z., et al. (2014). Kinetics of CO2 Absorption into a Novel 1-Diethylamino-2-propanol Solvent Using Stopped-Flow Technique. AIChE Journal. [Link]

  • Lepaumier, H., et al. (2011). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 50(12), 7371–7378. [Link]

  • Kadiwala, S., et al. (2013). Heat of Absorption of CO2 in Aqueous Solutions of Tertiary Amines: N-methyl diethanolamine (MDEA), 3-Dimethylamino-1-propanol (3DMAP), and 1-Dimethylamino-2-propanol (1DMAP). Industrial & Engineering Chemistry Research. [Link]

  • Guo, Y., et al. (2024). Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels. [Link]

  • Kim, Y. E., et al. (2013). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions. Journal of the Korean Society for Marine Environmental Engineering, 16(4), 280-285. [Link]

  • Chen, C. C., et al. (2018). The Kinetics Investigation of CO 2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. Processes, 6(11), 227. [Link]

  • Kim, Y. E., et al. (2013). Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. Journal of the Korean Society for Marine Environmental Engineering, 16(4), 280-285. [Link]

  • Bougie, F., & Iliuta, M. C. (2014). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 53(24), 9817–9827. [Link]

  • Lang, P., et al. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 61, 1105-1110. [Link]

  • Hartono, A., et al. (2019). Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine. International Journal of Greenhouse Gas Control, 88, 141-151. [Link]

  • Zhang, J., et al. (2020). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. AIChE Journal, 66(11). [Link]

  • Singh, P., & Versteeg, G. F. (2021). Comparison of Different Amine Solvents for the Absorption of CO2. International Journal of Chemical Engineering and Applications, 12(1), 1-6. [Link]

  • Vernstad, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18671–18683. [Link]

  • Freeman, S. A. (2011). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Tzirakis, F., et al. (2022). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Separations, 9(11), 338. [Link]

  • Arumugam, P., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3569. [Link]

  • Barzagli, F., et al. (2013). Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. RSC Advances, 3(29), 12349-12355. [Link]

  • Monteiro, J. G. M. S., et al. (2016). Kinetics of CO2 absorption in aqueous blends of N,N-diethylethanolamine (DEEA) and N-methyl-1,3-propane-diamine (MAPA). International Journal of Greenhouse Gas Control, 49, 360-372. [Link]

  • Wang, S., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 10(1), 22295. [Link]

  • Mazari, S. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(12), 7059-7070. [Link]

  • Dash, S. K., et al. (2017). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 56(4), 923-934. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 1-Amino-3-(diethylamino)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the biological activity of a focused library of derivatives based on the parent structure, 1-Amino-3-(diethylamino)propan-2-ol. We will delve into the rationale for their synthesis, present detailed protocols for their biological evaluation, and analyze their performance against established therapeutic agents. This guide is designed to be a practical resource, blending established methodologies with expert insights to facilitate the discovery of new bioactive molecules.

Introduction: The Therapeutic Potential of β-Amino Alcohols

The β-amino alcohol moiety is a privileged structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products. Their structural diversity and ability to interact with various biological targets have made them attractive candidates for drug discovery programs. The parent compound, this compound, possesses a flexible backbone with two amino groups and a hydroxyl group, offering multiple points for chemical modification to explore a wide range of chemical space and biological activities.

Derivatives of β-amino alcohols have shown promise in a variety of therapeutic areas, including as anticancer and antimicrobial agents.[1][2] The rationale for focusing on this scaffold lies in its potential to be readily synthesized and modified, allowing for the systematic investigation of structure-activity relationships (SAR). This guide will focus on the screening of a hypothetical library of N-substituted derivatives of this compound for these two key biological activities.

Synthesis of a Focused Library of this compound Derivatives

The synthesis of a focused library of derivatives is a critical first step in any screening campaign. For our parent compound, the primary amino group provides a convenient handle for derivatization through various chemical reactions, such as reductive amination or acylation. A common and efficient method for generating a library of N-substituted β-amino alcohols is through the ring-opening of epoxides with amines.[3]

A general synthetic scheme for preparing a library of N-aryl and N-alkyl derivatives of this compound is presented below. This approach allows for the introduction of a wide range of substituents, enabling a thorough exploration of the SAR.

G start This compound reagents Aromatic/Aliphatic Aldehyde or Ketone Reductive Amination Conditions (e.g., NaBH(OAc)3, DCE) start->reagents product N-Substituted Derivatives reagents->product caption General synthesis of N-substituted derivatives.

Caption: A general synthetic route for N-substituted derivatives.

The rationale for selecting specific aromatic and aliphatic aldehydes or ketones is to modulate the lipophilicity, steric bulk, and electronic properties of the final compounds, all of which can significantly impact biological activity.

Biological Activity Screening: A Comparative Approach

The core of this guide is the comparative screening of our hypothetical library of this compound derivatives. We will focus on two key areas of high therapeutic need: anticancer and antimicrobial activity. For comparison, we will include a well-established β-blocker, propranolol, which shares the β-amino alcohol scaffold, and standard-of-care drugs for each therapeutic area.

Anticancer Activity Screening

The antiproliferative activity of the synthesized derivatives will be evaluated against a panel of human cancer cell lines to determine their potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric assay for assessing cell viability.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

The following table presents hypothetical IC₅₀ values for a selection of our derivatives against the MCF-7 breast cancer cell line, compared with propranolol and doxorubicin.

CompoundR GroupIC₅₀ (µM) against MCF-7
Parent H> 100
Derivative 1 Phenyl25.4
Derivative 2 4-Chlorophenyl15.8
Derivative 3 4-Methoxyphenyl32.1
Derivative 4 Naphthyl10.2
Derivative 5 Benzyl45.6
Propranolol -58.7
Doxorubicin -0.8

Note: The data presented is hypothetical and for illustrative purposes, based on trends observed in the literature for similar β-amino alcohol derivatives.[1][5]

  • Aromatic Substitution: The introduction of an aromatic ring at the primary amine (Derivatives 1-4) generally enhances anticancer activity compared to the unsubstituted parent compound.

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) on the phenyl ring (Derivative 2) appears to increase potency, while an electron-donating group (methoxy) (Derivative 3) slightly decreases it.

  • Steric Bulk: A larger aromatic system like a naphthyl group (Derivative 4) seems to be favorable for activity.

  • Alkyl Substitution: A simple benzyl group (Derivative 5) is less effective than the direct aromatic substitutions.

β-amino alcohols have been reported to induce apoptosis in cancer cells.[1] The observed cytotoxicity could be mediated through various signaling pathways. For instance, some alcohol-containing compounds have been shown to impact pathways like the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[6] Further mechanistic studies, such as Western blotting for key apoptotic and cell cycle proteins, would be necessary to elucidate the precise mechanism of action of these derivatives.

G compound β-Amino Alcohol Derivative cell Cancer Cell compound->cell pathway1 RAS-RAF-MEK-ERK Pathway compound->pathway1 Inhibits pathway2 PI3K/AKT/mTOR Pathway compound->pathway2 Inhibits apoptosis Apoptosis cell->apoptosis Induces pathway1->cell Promotes Proliferation pathway2->cell Promotes Survival caption Potential anticancer mechanism of action.

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The antimicrobial activity of the synthesized derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC values for a selection of our derivatives against S. aureus, compared with propranolol and vancomycin.

CompoundR GroupMIC (µg/mL) against S. aureus
Parent H> 128
Derivative 1 Phenyl64
Derivative 2 4-Chlorophenyl32
Derivative 3 4-Methoxyphenyl64
Derivative 6 Octyl16
Derivative 7 Cyclohexyl32
Propranolol -> 128
Vancomycin -1

Note: The data presented is hypothetical and for illustrative purposes, based on trends observed in the literature for similar β-amino alcohol derivatives.[2][7][8]

  • Lipophilicity: The introduction of lipophilic groups, both aromatic and aliphatic, appears to be crucial for antimicrobial activity. The long alkyl chain in Derivative 6 significantly improves potency.

  • Aromatic vs. Aliphatic: In this hypothetical screen, the long-chain aliphatic derivative (Derivative 6) shows better activity than the aromatic derivatives.

  • Cyclic Aliphatic Groups: A cyclic aliphatic group like cyclohexyl (Derivative 7) also confers moderate activity.

G cluster_0 Synthesis cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & SAR cluster_4 Lead Optimization synthesis Synthesize Derivative Library anticancer Anticancer Screen (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screen (Broth Microdilution) synthesis->antimicrobial hit Identify 'Hit' Compounds (IC50 / MIC below threshold) anticancer->hit antimicrobial->hit sar Structure-Activity Relationship Analysis hit->sar mechanism Mechanism of Action Studies sar->mechanism lead Lead Compound Optimization mechanism->lead caption Biological activity screening workflow.

Caption: A typical workflow for biological activity screening.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the biological activity screening of this compound derivatives. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into their therapeutic potential as anticancer and antimicrobial agents. The presented protocols for the MTT and broth microdilution assays are robust and widely accepted methods for preliminary screening.

The hypothetical data and SAR analysis highlight the importance of structural modifications in modulating biological activity. Future work should focus on expanding the library of derivatives to further probe the SAR, elucidating the precise mechanisms of action of the most potent compounds, and evaluating their efficacy and safety in preclinical in vivo models. The β-amino alcohol scaffold remains a promising starting point for the development of novel therapeutics, and a systematic screening approach, as outlined in this guide, is essential for unlocking its full potential.

References

  • Mardani, Z., et al. (2018). Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes evaluated by experimental and theoretical methods. RSC Advances, 8(50), 28810-28824. [Link]

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A Comparative Guide to the Relaxant Activity of Aminopropanol Derivatives on Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the smooth muscle relaxant properties of various aminopropanol derivatives. It is designed to serve as a technical resource, offering insights into the structure-activity relationships, mechanisms of action, and detailed experimental protocols for evaluating these compounds. By synthesizing data from peer-reviewed literature, this document aims to support the rational design and development of novel therapeutics for diseases characterized by smooth muscle hyperreactivity, such as asthma and hypertension.

Introduction: The Therapeutic Promise of Aminopropanol Derivatives

Aminopropanol derivatives constitute a significant class of pharmacologically active molecules, renowned for their diverse biological effects. A core therapeutic application of these compounds lies in their ability to induce relaxation of smooth muscle, the involuntary muscle tissue found in the walls of various organs, including the airways (bronchial smooth muscle) and blood vessels (vascular smooth muscle). Dysregulation of smooth muscle contraction is a hallmark of several prevalent diseases. For instance, bronchoconstriction in asthma and increased vascular tone in hypertension are direct consequences of smooth muscle hyperreactivity.

The therapeutic utility of aminopropanol derivatives stems from their structural versatility, which allows for the fine-tuning of their pharmacological profiles. By modifying the substituents on the aromatic ring and the amino group, it is possible to modulate their potency, selectivity, and mechanism of action. This guide will explore the key structural classes of aminopropanol derivatives and compare their efficacy as smooth muscle relaxants, providing a foundation for future drug discovery efforts.

Mechanisms of Action: Targeting Smooth Muscle Tone

The relaxant effects of aminopropanol derivatives on smooth muscle are primarily mediated through two well-established pharmacological pathways: β-adrenoceptor agonism and calcium channel blockade.

β-Adrenoceptor Agonism: The cAMP-Dependent Pathway

A significant number of aminopropanol derivatives, particularly those belonging to the aryloxypropanolamine class, function as agonists of β-adrenoceptors, which are G-protein coupled receptors located on the surface of smooth muscle cells.[1][2] The activation of these receptors, predominantly the β2-subtype in airway and vascular smooth muscle, initiates a downstream signaling cascade that is central to smooth muscle relaxation.[3][4]

Upon agonist binding, the associated Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates multiple intracellular targets, culminating in:

  • Inhibition of Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK reduces its affinity for the Ca²⁺-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains and preventing cross-bridge formation between actin and myosin filaments.

  • Enhanced Ca²⁺ Sequestration and Efflux: PKA promotes the uptake of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, lowering the cytosolic Ca²⁺ concentration available for contraction.

This cAMP-dependent mechanism is the cornerstone of the bronchodilatory effects of widely used anti-asthmatic drugs.

Calcium Channel Blockade: A Direct Relaxant Effect

An alternative or complementary mechanism of action for some aminopropanol derivatives is the direct inhibition of L-type voltage-gated calcium channels.[5] These channels play a crucial role in the influx of extracellular Ca²⁺, which is a primary trigger for smooth muscle contraction. By physically occluding these channels, aminopropanol derivatives can prevent Ca²⁺ entry, thereby directly inducing relaxation. This mechanism is particularly relevant for the vasorelaxant effects of certain compounds.

The interplay between β-adrenoceptor agonism and calcium channel blockade can lead to a synergistic relaxant effect, making multi-target aminopropanol derivatives an attractive area of research.

Comparative Analysis of Relaxant Activity

The relaxant potency and efficacy of aminopropanol derivatives are intrinsically linked to their chemical structure. The following table provides a comparative summary of the relaxant activity of representative compounds from different structural classes, as determined by ex vivo studies on isolated smooth muscle preparations.

Derivative ClassCompoundTissue PreparationPre-contraction AgentPotency (EC50 in µM)Efficacy (Emax in %)Reference
1,3-Diamino-2-propanols Derivative 8bRat Tracheal RingsCarbachol (1 µM)134100[3]
Derivative 8dRat Tracheal RingsCarbachol (1 µM)120100[3]
Derivative 8nRat Tracheal RingsCarbachol (1 µM)6298[3]
Aryloxypropanolamines PP-36 (Antagonist)Guinea-pig Tracheal RingsCarbachol (150 nM)pA2 = 6.44-[6]
Reference Compound TheophyllineRat Tracheal RingsCarbachol (1 µM)13095[3]

Data presented as EC50 (half-maximal effective concentration) for agonists and pA2 for antagonists. Emax represents the maximal relaxant effect.

The data clearly indicates that subtle structural modifications can have a profound impact on biological activity. For instance, within the 1,3-diamino-2-propanol series, derivative 8n exhibits more than double the potency of derivatives 8b and 8d, highlighting the importance of specific substituents in optimizing receptor interactions.[3]

Experimental Methodologies: A Guide to In Vitro Assessment

The ex vivo organ bath technique remains the gold standard for the pharmacological characterization of smooth muscle relaxants. This method allows for the precise measurement of isometric tension in isolated tissue preparations, providing a direct assessment of a compound's contractile or relaxant properties.

Detailed Protocol for Isolated Tracheal Ring Assay

This protocol outlines the key steps for evaluating the bronchodilatory potential of aminopropanol derivatives.

Materials:

  • Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Carbachol (or other contractile agonist)

  • Test Compounds (Aminopropanol Derivatives)

  • Organ Bath System with Isometric Force Transducers

  • Data Acquisition System

Procedure:

  • Tissue Isolation and Preparation:

    • Humanely euthanize a male Wistar rat (200-250 g) in accordance with institutional animal care guidelines.

    • Carefully excise the trachea and immediately place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, meticulously remove any adhering connective and adipose tissue.

    • Cut the trachea into rings of 2-3 mm in width. For studies investigating the role of the endothelium, it can be mechanically removed by gently rubbing the intimal surface.

  • Mounting and Equilibration:

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • After the equilibration period, induce a submaximal, sustained contraction by adding a contractile agonist such as carbachol (e.g., 1 µM) to the organ bath.

  • Evaluation of Relaxant Response:

    • Once a stable contractile plateau is achieved, add the aminopropanol derivative to the bath in a cumulative concentration-dependent manner.

    • Record the relaxant response at each concentration until a maximal effect is observed or the highest concentration is reached.

    • The relaxant effect is typically expressed as a percentage of the initial carbachol-induced contraction.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the drug concentration.

    • From this curve, determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxant effect).

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Agonist Agonist (e.g., Carbachol) Receptor Muscarinic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_influx Ca²⁺ Influx Ca_influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active activates MLC Myosin Light Chain MLCK_active->MLC phosphorylates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction Aminopropanol Aminopropanol Derivative Beta_Receptor β-Adrenoceptor Aminopropanol->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates PKA->MLCK_active inhibits Ca_sequestration Ca²⁺ Sequestration (SR & Efflux) PKA->Ca_sequestration promotes Relaxation Relaxation MLCK_inactive->Relaxation Ca_sequestration->Relaxation

Caption: Opposing signaling pathways of smooth muscle contraction and relaxation.

G cluster_workflow Experimental Workflow start Start dissection Tissue Dissection and Ring Preparation start->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration (60-90 min) mounting->equilibration contraction Induce Contraction (e.g., Carbachol) equilibration->contraction drug_addition Cumulative Addition of Aminopropanol Derivative contraction->drug_addition data_acquisition Data Acquisition (Isometric Tension) drug_addition->data_acquisition analysis Data Analysis (EC50, Emax) data_acquisition->analysis end End analysis->end

Caption: Workflow for the in vitro evaluation of smooth muscle relaxant activity.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of aminopropanol derivatives as a versatile scaffold for the development of novel smooth muscle relaxants. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Future research should focus on exploring a wider range of structural modifications, elucidating the precise molecular interactions with their targets, and evaluating the in vivo efficacy and safety of the most promising candidates. The integration of computational modeling with traditional pharmacological approaches will undoubtedly accelerate the discovery of new and effective treatments for diseases rooted in smooth muscle dysfunction.

References

  • Lopez, R., et al. (2017). A Comparative Analysis of 1,3-Diamino-2-propanol Derivatives as Tracheal Smooth Muscle Relaxants. Benchchem.
  • Scheid, C. R., & Fay, F. S. (1979). Mechanism of β-adrenergic relaxation of smooth muscle. Nature, 277(5691), 32-36. Available at: [Link]

  • Tanaka, Y., et al. (2005). New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation. Clinical and Experimental Pharmacology and Physiology, 32(7), 515-524. Available at: [Link]

  • Barnes, P. J. (1995). Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Life Sciences, 56(11-12), 911-917. Available at: [Link]

  • Watts, S. W., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. Available at: [Link]

  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ/Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Bhatt, L. K., et al. (2010). Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Journal of Experimental Pharmacology, 2, 61–68. Available at: [Link]

  • Hayallah, A. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3-21. Available at: [Link]

  • Pour, M., et al. (2014). Novel bronchodilatory quinazolines and quinoxalines: synthesis and biological evaluation. European Journal of Medicinal Chemistry, 74, 65-72. Available at: [Link]

  • Arnold, M. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Journal of Medicinal Chemistry, 66(14), 9853-9865. Available at: [Link]

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A Comparative Guide to the Efficacy of Amino Alcohol Precursors in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical decision that dictates the efficiency, stereochemical control, and ultimately, the biological efficacy of the target therapeutic agent. This guide provides an in-depth comparison of "1-Amino-3-(diethylamino)propan-2-ol" as a representative amino alcohol precursor for the synthesis of protease inhibitors, benchmarked against established, structurally significant precursors used in the development of FDA-approved antiviral drugs.

Introduction: The Central Role of Precursors in Protease Inhibitor Design

Protease inhibitors have revolutionized the treatment of viral diseases, most notably HIV/AIDS, by targeting viral proteases essential for the viral life cycle.[1][2][3] A cornerstone of many successful protease inhibitors is the hydroxyethylamine isostere (-CH(OH)-CH2-NH-), a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond cleavage by aspartyl proteases.[1][2] The synthesis of this critical pharmacophore is heavily reliant on the choice of chiral amino alcohol precursors. An ideal precursor should not only be readily available and cost-effective but also offer a straightforward reaction pathway with high stereochemical control, leading to a final product with potent inhibitory activity.

This guide will dissect the synthetic utility of this compound and compare it with key precursors used in the synthesis of leading HIV protease inhibitors, providing a clear perspective on their respective advantages and limitations.

The Focus Molecule: this compound

This compound is a prochiral amino alcohol characterized by a primary amine, a secondary alcohol, and a tertiary amine.[4][5] Its structure offers multiple reactive sites, making it a versatile building block in organic synthesis.[6]

Plausible Synthetic Utility for Protease Inhibitors

While not a widely cited precursor for a specific, marketed protease inhibitor, its structure is archetypal for creating a hydroxyethylamine isostere. A plausible synthetic route would involve the primary amine acting as a nucleophile to open an epoxide, followed by coupling reactions to build the larger inhibitor scaffold. The diethylamino group could serve to enhance solubility or as a handle for further modification.

The core reaction to form the inhibitor backbone would likely involve the coupling of the amino alcohol with peptide-like fragments or other organic moieties. The secondary hydroxyl group is central to mimicking the transition state of the substrate, forming key hydrogen bonds with the catalytic aspartate residues in the active site of the protease.[7][8][9][10]

Hypothetical Synthesis Workflow

Below is a conceptual workflow illustrating how this compound could be integrated into a protease inhibitor backbone. This pathway is based on established principles of organic synthesis for this class of drugs.

G cluster_0 Precursor Stage cluster_1 Core Formation cluster_2 Scaffold Elaboration cluster_3 Final Product precursor This compound coupling Nucleophilic Ring Opening (Formation of Amino Alcohol Core) precursor->coupling Primary amine attacks epoxide epoxide Chiral Epoxide (e.g., Styrene Oxide derivative) epoxide->coupling protection Amine Protection (e.g., Boc, Cbz) coupling->protection Stabilize for next step amidation Amide Coupling (with P1/P2 side chain mimics) protection->amidation Build out peptide-like structure deprotection Final Deprotection amidation->deprotection inhibitor Hypothetical Protease Inhibitor deprotection->inhibitor

Caption: Hypothetical synthesis of a protease inhibitor from this compound.

Comparative Analysis with Established Precursors

The true measure of a precursor's efficacy comes from comparison with those used in the synthesis of highly successful drugs. Here, we compare this compound with precursors for Nelfinavir and Darunavir , two widely recognized HIV protease inhibitors.

Nelfinavir Precursor: (3S)-N-tert-butyl-decahydroisoquinoline-3-carboxamide

The synthesis of Nelfinavir involves a complex, multi-step process to generate its core.[1][11] A key precursor is the bulky amine, (3S)-N-tert-butyl-decahydroisoquinoline-3-carboxamide, which is coupled with a chiral epoxide derived from L-phenylalanine.[1] This approach highlights a strategy where a significant portion of the final molecule's complexity is embedded in the precursors themselves.

Darunavir Precursor: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Darunavir's synthesis is another example of sophisticated precursor design.[12][13][14] The key precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a bicyclic ether that imparts high rigidity and specific stereochemistry to the final inhibitor.[14][15][16] This precursor is synthesized through a dedicated multi-step process before being incorporated into the main Darunavir scaffold.[12][13]

Performance Comparison

The following table provides a comparative overview of these precursors. Data for the hypothetical inhibitor from this compound are estimated based on general organic synthesis principles.

Parameter This compound Nelfinavir Precursor (Amine Component) Darunavir Precursor (Alcohol Component)
Precursor Complexity LowHighHigh
Availability Commercially availableRequires multi-step synthesisRequires multi-step synthesis[15]
Stereochemical Control Requires chiral resolution or asymmetric synthesisHigh (derived from chiral pool)High (stereochemically defined synthesis)[14]
Synthetic Convergence Low (linear assembly)ModerateHigh
Flexibility in Final Structure High (easily modified)Low (highly specific structure)Low (highly specific structure)
Typical Yields (final steps) Variable (likely moderate)Reported yields are moderate to good (e.g., 59% in final coupling)[1]Good (e.g., 93% for a key reduction step)[13]

Experimental Protocols

To provide a practical context, detailed protocols for key synthetic transformations are outlined below.

General Protocol for Epoxide Ring-Opening with an Amino Alcohol

This protocol describes a fundamental step in synthesizing the hydroxyethylamine isostere.

  • Reactant Preparation: Dissolve the chiral epoxide (1.0 eq) in a suitable protic solvent like ethanol or isopropanol.

  • Nucleophilic Addition: Add the amino alcohol precursor (e.g., this compound, 1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amino alcohol core.

Representative Protocol for Amide Coupling (EDC/HOBt)

This protocol details the formation of an amide bond, a common step in elongating the inhibitor structure.

  • Reactant Preparation: Dissolve the carboxylic acid component (1.0 eq) and the amino alcohol core from the previous step (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Coupling: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

In-Depth Discussion and Causality

The choice of precursor has profound implications for the entire drug development pipeline.

  • Simplicity vs. Specificity: this compound represents a class of simple, flexible precursors. While this allows for rapid exploration of chemical space in early-stage discovery, it often necessitates more complex purification and chiral resolution steps. In contrast, the highly tailored precursors for Nelfinavir and Darunavir embed significant structural and stereochemical information early in the synthesis.[1][14] This increases the upfront synthetic effort but simplifies the final assembly and purification, which is crucial for large-scale manufacturing.

  • Impact on Biological Activity: The rigid, bicyclic structure of the Darunavir precursor is a key reason for its high potency and broad resistance profile.[2] This rigidity pre-organizes the inhibitor into a conformation that fits snugly into the protease active site. The more flexible backbone resulting from a simple precursor like this compound might lead to a higher entropic penalty upon binding, potentially lowering its inhibitory constant (Ki).

  • Synthetic Strategy: The use of complex precursors is indicative of a convergent synthesis strategy. This approach, where large fragments of the molecule are synthesized separately and then combined, is often more efficient and higher-yielding for complex targets than a linear approach where the molecule is built step-by-step from a simple starting material.

Conclusion

This compound is a valid and useful precursor for the synthesis of novel protease inhibitors, particularly in the exploratory phases of drug discovery where structural diversity is paramount. Its simplicity and versatility allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

However, for the development of highly potent and specific clinical candidates, the data strongly supports the use of more complex, stereochemically defined precursors, as exemplified by the synthetic routes to Darunavir and Nelfinavir. These advanced building blocks, while requiring more initial synthetic investment, provide superior control over the final molecular architecture, leading to optimized pharmacological properties and more efficient large-scale production. The ultimate choice of precursor will therefore depend on the specific goals of the research program, balancing the need for speed and flexibility in discovery with the demands for precision and efficiency in development.

References

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Assessing the purity of "1-Amino-3-(diethylamino)propan-2-ol" using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Purity Assessment of 1-Amino-3-(diethylamino)propan-2-ol using Gas Chromatography-Mass Spectrometry

Introduction: The Analytical Challenge of a Polar Diaminoalcohol

This compound (CAS No. 6322-01-6) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies rightly place stringent controls on the impurity profile of such starting materials.[1][2]

The structure of this molecule—possessing a primary amine, a tertiary amine, and a secondary alcohol—presents a significant analytical challenge. The presence of active hydrogen atoms in the primary amine (-NH₂) and hydroxyl (-OH) groups makes the compound highly polar and prone to hydrogen bonding. Consequently, direct analysis by gas chromatography (GC) is often unsuccessful, leading to issues such as poor peak shape, low volatility, and on-column adsorption or decomposition.[3][4] This guide provides a comprehensive, field-tested methodology for the robust purity assessment of this compound using GC-Mass Spectrometry (GC-MS) following chemical derivatization, and compares this approach with viable alternative techniques.

The Strategic Imperative: Why Derivatization is Essential

To overcome the inherent analytical difficulties of polar compounds like this compound, chemical derivatization is a necessary and powerful strategy.[5] The primary goal is to chemically modify the polar functional groups to create a new compound that is more suitable for GC analysis.[6] This is achieved by replacing the active, polar hydrogens with nonpolar functional groups.[3][7]

The benefits of this approach are threefold:

  • Increased Volatility : The derivatized molecule has a significantly higher vapor pressure, allowing it to be readily vaporized in the GC inlet without thermal degradation.[3][6]

  • Improved Chromatographic Performance : Derivatization minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks, which are essential for accurate quantification and resolution from impurities.[3]

  • Enhanced Mass Spectral Information : The resulting derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in the confident identification of the main component and any related impurities.

For a molecule with both amine and hydroxyl groups, two derivatization techniques are predominantly used: silylation and acylation.[6][7] While both are effective, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often preferred for its ability to efficiently derivatize both hydroxyl and primary amine groups in a single, clean reaction step.[3]

Visualizing the Analytes: Target Compound and Potential Impurities

A crucial part of purity analysis is understanding the potential impurities that may arise from the synthesis process. A common synthetic route involves the reaction of glycidyldiethylamine with ammonium hydroxide.[8] This suggests the potential presence of starting materials and side-products.

G cluster_main Target Analyte cluster_impurities Potential Process-Related Impurities Analyte This compound Imp1 Glycidyldiethylamine (Unreacted Starting Material) Imp2 1,3-Bis(diethylamino)propan-2-ol (Dimerization Product) Imp3 3-(Diethylamino)propane-1,2-diol (Hydrolysis Product)

Caption: Key analytes in the purity assessment.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to be a self-validating system, where the inclusion of system suitability checks ensures the reliability of the data generated on any given day.

Part 1: Sample Preparation and Derivatization (Silylation)

The causality behind this choice is to convert the polar analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative suitable for GC analysis.

  • Standard Preparation : Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to obtain a 1 mg/mL stock solution.

  • Sample Preparation : Prepare the test sample in the same manner, aiming for a final concentration of approximately 1 mg/mL in anhydrous acetonitrile.

  • Derivatization Reaction :

    • Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to ensure a complete and rapid reaction.

    • Tightly cap the vial and heat at 75°C for 45 minutes in a heating block or oven.[3]

    • Allow the vial to cool to room temperature before analysis.

  • Analysis : Inject 1 µL of the cooled, derivatized solution directly into the GC-MS system.

Part 2: GC-MS Instrumentation and Parameters

The chosen parameters are optimized for the separation of non-polar, derivatized compounds, providing a balance between resolution and analysis time.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977 or equivalentOffers high sensitivity and spectral integrity for confident identification.
Injector Split/Splitless
- Inlet Temperature280°CEnsures rapid and complete vaporization of the derivatized analytes.
- Split Ratio50:1Prevents column overloading while maintaining sufficient sensitivity for trace impurities.
- Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
- Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for the specified column dimensions.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane phase ideal for separating the non-polar derivatives.
Oven Program
- Initial Temperature80°C, hold for 2 minAllows for solvent focusing at the head of the column.
- Ramp15°C/min to 280°CProvides good separation of components with varying boiling points.
- Final HoldHold at 280°C for 5 minEnsures elution of any less volatile components.
MS Parameters
- Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
- Ion Source Temp.230°CStandard temperature to minimize source contamination.
- Quadrupole Temp.150°CStandard temperature for stable mass filtering.
- Scan Range40 - 500 amuCovers the expected mass range of the derivatized analyte and potential impurities.
Part 3: Data Analysis and Purity Calculation
  • Peak Identification : Identify the main peak corresponding to the di-TMS derivative of this compound by comparing its retention time and mass spectrum with the prepared reference standard.

  • Impurity Identification : Tentatively identify impurity peaks by interpreting their mass spectra and comparing them against known potential impurities and spectral libraries.

  • Purity Calculation : Calculate the purity using the area percent method. This method assumes that all compounds have a similar response factor, which is a reasonable starting point for purity analysis of related substances.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for that impurity would be required to generate a calibration curve.

Workflow Visualization

workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting start Receive Sample prep Prepare 1 mg/mL Solution in Acetonitrile start->prep deriv Add BSTFA & Heat (75°C, 45 min) prep->deriv cool Cool to Room Temp deriv->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data (GC Separation & MS Detection) inject->acquire process Integrate Peaks & Identify Components acquire->process calculate Calculate Purity (Area % Method) process->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for GC-MS purity analysis.

Comparison with Alternative Analytical Techniques

While GC-MS with derivatization is a powerful technique, it is essential to understand its position relative to other analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the need for structural information.

Technique Principle Pros Cons Best For
GC-MS (with Derivatization) Separation by boiling point/polarity, detection by mass.High specificity and sensitivity; provides structural information for impurity identification.[1][9]Requires sample derivatization; not suitable for non-volatile or thermally labile compounds.Comprehensive impurity profiling and identification of volatile/semi-volatile compounds.
HPLC with ELSD/CAD/MS Separation by polarity using a liquid mobile phase.Analyzes compounds in their native state; suitable for non-volatile and thermally labile impurities.Universal detectors (ELSD/CAD) are non-linear and less sensitive than MS; MS detector can be complex.Purity analysis where non-volatile impurities are expected or derivatization is undesirable.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method; no need for specific reference standards for each impurity; provides definitive structural information.Lower sensitivity compared to MS-based methods; requires highly pure internal standard; complex mixtures can be difficult to interpret.Accurate assay determination of the main component and quantification of major impurities (>0.1%).
Acid-Base Titration Neutralization reaction to determine total basic content.Simple, inexpensive, and provides a measure of total base content.Non-specific; cannot distinguish between the main analyte and other basic impurities.A quick, high-level check of overall purity or assay, not for detailed impurity profiling.

Conclusion

The assessment of purity for this compound requires a method that can handle its polar nature while providing the specificity to resolve and identify structurally similar impurities. Gas Chromatography-Mass Spectrometry, when coupled with a robust silylation derivatization protocol, proves to be an exceptionally reliable and sensitive technique for this purpose. It offers a comprehensive profile of volatile and semi-volatile impurities that is often required for regulatory submission in the pharmaceutical industry.[2][10] While alternative methods like HPLC and qNMR have their place, the GC-MS approach detailed here provides an unparalleled combination of sensitivity, specificity, and structural elucidation power, making it the gold standard for in-depth impurity analysis of this critical intermediate.

References

  • Benchchem. (n.d.). GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Kataoka, H., & Kijima, K. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4737. Available at: [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Available at: [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Chemistry For Everyone. (2024, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1). Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Amino-3-(diethylamino)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-amino-3-(diethylamino)propan-2-ol scaffold represents a versatile chemical backbone with significant potential in medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, focusing on how targeted chemical modifications influence their biological activities. We will delve into three primary therapeutic areas where these compounds have shown promise: local anesthesia, antiarrhythmic therapy, and antimicrobial action. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide the rational design of novel therapeutic agents.

The core structure, characterized by a central propan-2-ol unit flanked by a primary amine at position 1 and a tertiary diethylamino group at position 3, offers multiple sites for chemical derivatization. Understanding how modifications at these sites impact pharmacodynamics and pharmacokinetics is crucial for optimizing efficacy and safety.

Pharmacological Profiles and Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly dictated by the nature of the substituents attached to the core scaffold. The general structure and key modification sites are illustrated below.

SAR_scaffold cluster_scaffold Core Scaffold: this compound C1 CH₂ C2 CH C1->C2 C3 CH₂ C2->C3 OH OH C2->OH  H-bonding N_tertiary N C3->N_tertiary N_primary NH- N_primary->C1 Et1 CH₂CH₃ N_tertiary->Et1 Et2 CH₂CH₃ N_tertiary->Et2 R1 R1->N_primary caption Fig 1: Core structure and key modification sites.

Caption: Core structure and key modification sites.

The primary amine (often substituted, R¹) typically serves as the anchor for a lipophilic moiety, the tertiary amine (with R² and R³ substituents) acts as the hydrophilic, ionizable group, and the hydroxyl group on the propanol backbone can influence binding and metabolism.

Local Anesthetic Activity

Analogs of this scaffold often function as local anesthetics by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials.[1] The canonical structure of a local anesthetic comprises an aromatic (lipophilic) head, an intermediate linkage, and an amine (hydrophilic) tail.[1][2]

  • R¹ Group (Lipophilic Head): Unsubstituted this compound lacks significant anesthetic activity. The introduction of an aromatic or heterocyclic ring at the R¹ position is essential.

    • Effect of Aromatic Substitution: Increasing the lipophilicity of the aromatic ring, for instance by adding alkyl groups, generally enhances potency and duration of action. However, excessive lipophilicity can increase toxicity and reduce aqueous solubility.[3]

    • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the aromatic ring can modulate the pKa of the tertiary amine and the molecule's interaction with the sodium channel receptor.

  • R²/R³ Groups (Hydrophilic Tail): The diethylamino group is crucial for activity. At physiological pH, this tertiary amine is protonated, and the resulting cation is believed to be the active form that binds to the sodium channel from within the axoplasm.[4]

    • Alkyl Chain Length: Modifying the length of the N-alkyl substituents (R²/R³) affects the pKa and steric bulk. Optimal activity is often found with ethyl or slightly larger groups.

    • pKa Optimization: The pKa of the tertiary amine is a critical parameter. A pKa value close to physiological pH (7.4) ensures that a sufficient fraction of the molecule exists in the uncharged form to penetrate the nerve sheath, while an adequate amount of the charged form is available to block the channel. Alkalinization of solutions can increase potency by favoring the membrane-permeable uncharged form.[4]

Comparative Data: Local Anesthetic Activity

Compound/AnalogModificationAssay ModelPotency (vs. Lidocaine)Duration of Action (vs. Lidocaine)Reference
Lidocaine (Standard) -Infiltration Anesthesia (Rat)1x1x[5]
Procaine (Analog) p-aminobenzoyl esterInfiltration Anesthesia~0.5x~0.75x[2][5]
LAS-286 Fluorinated ethynylpiperidine derivativeInfiltration Anesthesia (Rat)Higher>2x longer[5]
Compound 5g 2,6-dimethylphenyl derivativeCorneal/Infiltration AnesthesiaHigherN/A[3]
Antiarrhythmic Activity

The mechanism of antiarrhythmic action for these analogs is often similar to their local anesthetic effect—blockade of cardiac sodium channels (Class I activity).[6] Some derivatives may also prolong the action potential duration by blocking potassium channels (Class III activity).[6][7]

  • R¹ Group: The presence of a substituted phenyl or phenoxy group at R¹ is common in antiarrhythmic analogs like propafenone.[8] The nature of this group determines the compound's affinity for cardiac ion channels.

  • Propanolamine Backbone: The hydroxyl group is critical. It can form hydrogen bonds with receptor sites in the ion channel pore.

  • N-Substituents (R², R³): The size and basicity of the tertiary amine influence the drug's access to and binding within the cardiac ion channels. A quaternary ammonium derivative, UM-424, demonstrated efficacy in ouabain-induced and coronary ligation-induced arrhythmia models in dogs, suggesting that a permanent positive charge can confer potent activity.[9]

Comparative Data: Antiarrhythmic Activity

Compound/AnalogModificationAssay ModelKey FindingReference
Propafenone (Related) Phenyl-propanone attached to a propanolamineAconitine-induced arrhythmia (Rat)Effective orally[8]
UM-424 Quaternary ammonium, 2-phenylphenoxy at R¹Ouabain-induced arrhythmia (Dog)Converted ventricular tachycardia[9]
Acecainide Analogs Heterocyclic carboxamide at R¹Canine Purkinje fibersWeak Class I activity; some showed Class III activity[6]
Antimicrobial Activity

Certain analogs exhibit broad-spectrum antibacterial and antifungal properties. The mechanism is often linked to the disruption of microbial cell membranes, leveraging the amphiphilic nature of the molecules.

  • R¹ Group: High lipophilicity at the R¹ position is a strong determinant of antimicrobial efficacy. Analogs with bulky, lipophilic groups like a 2,4-di-tert-butylphenoxy moiety have demonstrated potent activity against both planktonic cells and biofilms.[10][11]

  • N-Substituents (R², R³): The nature of the dialkylamino group also contributes. The positive charge of the protonated amine can interact with negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids, leading to membrane destabilization.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

Compound/AnalogModificationS. aureusE. coliC. albicansReference
KVM-219 2,4-di-tert-butylphenoxy at R¹0.78 - 3.75>12.51.56 - 20.0
KVM-316 2,4-di-tert-butylphenoxy at R¹N/A57.2%*N/A

*Value represents % inhibition of biofilm formation, not MIC.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for evaluating the key biological activities of novel this compound analogs.

Protocol 1: In Vivo Evaluation of Local Anesthetic Activity (Infiltration Anesthesia)

This protocol is adapted from methods used to assess local anesthetics in rodents and is designed to measure the onset and duration of action.[5][12]

Principle: The anesthetic agent is injected subcutaneously into the dorsal skin of a guinea pig. The loss of the pinna reflex (a twitch of the skin in response to a pinprick) indicates successful anesthesia.

Workflow Diagram:

infiltration_anesthesia_workflow start Start: Acclimatize Guinea Pigs (n=6 per group) shave Shave dorsal skin area start->shave groups Divide into 3 groups: 1. Vehicle (Saline) 2. Standard (Lidocaine 2%) 3. Test Compound (e.g., 2%) shave->groups inject Inject 0.25 mL subcutaneously groups->inject test Test for pinna reflex every 5 mins with a sterile pinprick inject->test record Record presence/absence of reflex (4 pricks per test) test->record test->record Loop endpoint Continue until reflex returns consistently record->endpoint analyze Analyze Data: - Onset of anesthesia - Duration of full anesthesia endpoint->analyze end End analyze->end

Caption: Workflow for infiltration anesthesia assay.

Step-by-Step Methodology:

  • Animal Preparation: Use healthy adult guinea pigs (300-400g). Acclimatize the animals for at least one week. On the day of the experiment, carefully shave a 4x4 cm area on the dorsal thoracolumbar region.

  • Grouping: Randomly assign animals to control (0.9% saline), standard (2% Lidocaine), and test compound groups.

  • Administration: Subcutaneously inject 0.25 mL of the respective solution into the center of the shaved area.

  • Assessment: Starting 2 minutes post-injection, test for the pinna reflex by gently pricking the skin at four points around the injection wheal.

  • Data Recording: Record the number of positive responses (no reflex) out of four pricks. Full anesthesia is defined as 0/4 responses. The test is repeated every 5 minutes.

  • Endpoints:

    • Onset of Action: The time taken to achieve full anesthesia.

    • Duration of Action: The time from the onset of full anesthesia until the reflex returns at two or more of the four points.

  • Causality: This in vivo model is crucial as it evaluates the drug's ability to not only block nerve conduction but also to penetrate tissue to reach the target nerves, providing a more clinically relevant measure of efficacy than in vitro assays alone.

Protocol 2: In Vitro Evaluation of Antiarrhythmic Activity (Action Potential Duration)

This protocol uses isolated cardiac tissue to assess if a compound exhibits Class III antiarrhythmic activity.

Principle: The compound is superfused over isolated cardiac tissue (e.g., canine Purkinje fibers or guinea pig papillary muscle), and intracellular microelectrodes are used to measure changes in the action potential duration (APD). Prolongation of the APD is indicative of Class III activity.[6]

Step-by-Step Methodology:

  • Tissue Preparation: Isolate Purkinje fibers or papillary muscles from a suitable animal model (e.g., dog, rabbit) and mount them in a tissue bath.

  • Superfusion: Continuously superfuse the tissue with oxygenated Tyrode's solution at 37°C.

  • Electrophysiology: Impale a cell with a glass microelectrode (filled with 3 M KCl) to record transmembrane action potentials.

  • Stimulation: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes to elicit regular action potentials.

  • Baseline Recording: Record stable baseline action potentials for at least 20 minutes.

  • Drug Application: Switch to a superfusion solution containing the test compound at a known concentration (e.g., 1 µM, 10 µM).

  • Data Acquisition: Record changes in the action potential profile over 30-40 minutes or until a steady state is reached.

  • Analysis: Measure the Action Potential Duration at 90% repolarization (APD90). A significant increase in APD90 compared to baseline indicates potential Class III activity.

  • Controls: Use a known Class III agent (e.g., D-sotalol) as a positive control.[7]

  • Causality: This method directly measures the electrophysiological effect on cardiac tissue, providing clear evidence of ion channel modulation. It is a foundational assay for classifying antiarrhythmic drugs.

Protocol 3: In Vitro Evaluation of Antimicrobial Activity (Broth Microdilution for MIC)

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]

Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of a target microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). Final volumes should be 100 µL per well.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (microbes + medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for S. aureus).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration well with no visible turbidity. A resazurin-based colorimetric assay can also be used for a more quantitative endpoint.[14]

  • Causality: This gold-standard method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity, allowing for direct comparison of potency between different analogs.[13]

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the development of new drugs. The structure-activity relationships discussed herein highlight clear patterns for optimization:

  • For Local Anesthetics and Antiarrhythmics: A lipophilic aromatic moiety at the R¹ position is essential. Fine-tuning the substituents on this ring and maintaining the diethylamino group (or a similar tertiary amine) with a pKa near 7.4 are critical for balancing potency, duration, and safety.

  • For Antimicrobials: Maximizing lipophilicity with large, bulky groups at the R¹ position appears to be the most effective strategy for potent membrane disruption and antimicrobial action.

Future research should focus on synthesizing hybrid molecules that combine these features, potentially leading to compounds with dual anesthetic/antimicrobial properties. Furthermore, exploring chiral synthesis and evaluating the individual stereoisomers is a critical next step, as the hydroxyl group creates a stereocenter that can significantly influence receptor binding and biological activity.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Slideshare. (n.d.). Drug screening methods for antiarrhythmic agents. Slideshare.
  • Assessment and evaluation of methods used for antimicrobial activity assay. (2024). Paperity.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • Roden, D. M., & George, A. L. (2005). Antiarrhythmic Drug Target Choices and Screening.
  • Nattel, S., Duker, G., & Carlsson, L. (2008). Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology.
  • Saly, V., et al. (2022). An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. British Journal of Pharmacology.
  • Harsha, V. V., et al. (2023). Evaluation of the local anesthetic and analgesic potential of a novel polyherbal formulation. Journal of Experimental Pharmacology.
  • Kniffen, F. J., et al. (1978). The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424. Pharmacology.
  • Pharma Spirit. (2022). Local Anesthetic by Different Methods. YouTube.
  • Lv, M., et al. (2019). Synthesis and biological activities of local anesthetics. Future Medicinal Chemistry.
  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. (2021).
  • Issayeva, R. B., et al. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal.
  • Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
  • Akashi, A., & Takada, K. (1975). Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. Japanese Journal of Pharmacology.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • BenchChem. (2025). Synthesis of Local Anesthetics from 3-(Diethylamino)
  • Hanna, R. G., et al. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents. Journal of Medicinal Chemistry.
  • Pharmacy Study Material. (2017). Local Anaesthetics Chemistry.
  • Stasyk, O. V., et al. (2025). Plant amino acid analogues as antimicrobial agents. Amino Acids.
  • Butterworth, J. F., & Strichartz, G. R. (1993). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesia & Analgesia.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis. ChemicalBook.
  • PubChem. (n.d.). This compound. PubChem.
  • Cheron, M., et al. (2012). Periodic Classification of Local Anaesthetics (Procaine Analogues).
  • Niebch, G., & Locher, M. (1992). LG 6-101 and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1-Amino-3-(diethylamino)propan-2-ol. As a chemical intermediate with significant hazardous properties, adherence to rigorous safety and disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of responsible laboratory management. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship. The causality behind each procedural step is explained to foster a deeper understanding of the necessary precautions.

Hazard Profile & Essential Risk Assessment

Before handling this compound, a thorough understanding of its hazard profile is critical. This compound, like many amino alcohols, is classified as a hazardous substance due to its corrosive, flammable, and toxic properties.[1][2][3] The primary risks involve severe skin and eye damage upon contact, respiratory irritation if inhaled, and flammability.[1][2][4]

The causality for its corrosivity lies in its amine functional groups, which impart a basic (alkaline) nature. This allows it to cause severe chemical burns to skin and eyes.[1][5] Its flammability necessitates strict control of ignition sources in storage and handling areas.[1][6]

Table 1: GHS Hazard Summary for Structurally Similar Amino Alcohols

Hazard CategoryGHS PictogramSignal WordHazard Statement
Flammable Liquid 🔥Danger H226: Flammable liquid and vapour.[1]
Skin Corrosion corrosiveDanger H314: Causes severe skin burns and eye damage.[1][5]
Serious Eye Damage corrosiveDanger H318: Causes serious eye damage.[1][5]
Acute Toxicity exclamationWarning Harmful if swallowed or in contact with skin.[2]
STOT - Single Exposure exclamationWarning May cause respiratory irritation.[2][4]
Environmental Hazard noneWarning H402: Harmful to aquatic life.

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Safe disposal begins before the first drop of waste is generated. The foundation of this process is meticulous planning and the use of appropriate Personal Protective Equipment (PPE).

Rationale for PPE Selection: The selection of PPE is directly dictated by the chemical's hazard profile. The goal is to create an impermeable barrier between the researcher and the substance.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety goggles and a face shield.[1] This combination is essential to protect against splashes, which can cause irreversible eye damage.[5]

  • Skin and Body Protection: A lab coat or chemically resistant apron is mandatory. Ensure all exposed skin is covered. Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[7][8]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]

Step-by-Step Waste Collection & Storage Protocol

The collection and temporary storage of chemical waste are governed by regulations from agencies like the Environmental Protection Agency (EPA).[9] Adherence to these steps ensures safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory that generates hazardous waste must establish a designated SAA.[10] This is the specific location (e.g., a section of a fume hood, a designated cabinet) where waste is collected at or near the point of generation.[10][11] The SAA must be under the control of the operator and clearly marked.

Step 2: Select an Appropriate Waste Container

  • Causality: The choice of container material is critical to prevent chemical reactions or degradation of the container itself. For corrosive amines, high-density polyethylene (HDPE) or other compatible plastic containers are often preferred over glass.[9] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2][5]

Step 3: Collect and Segregate the Waste

  • Causality: Chemical incompatibility is a major source of laboratory accidents. This compound is incompatible with strong acids and oxidizing agents, as contact can cause a rapid and dangerous exothermic reaction.[7] Therefore, its waste stream must be kept separate. Never mix this waste with other chemical residues unless you have confirmed their compatibility.[9]

Step 4: Label the Container Correctly

  • As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.[9][12]

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound" and any other constituents in the waste stream.

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., "Corrosive," "Flammable").

Step 5: Store the Waste Safely in the SAA

  • Keep the waste container tightly closed at all times, except when adding waste.[2][5]

  • Store the container in a secondary containment bin to catch any potential leaks.

  • The SAA should be away from heat, sparks, or open flames.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[10][11]

Final Disposal Pathway

The disposal of this compound is not a task for individual researchers. It must be managed through your institution's Environmental Health and Safety (EHS) office and handled by a licensed hazardous waste disposal company.[1][9][13] The universally recommended disposal method for this type of organic chemical waste is high-temperature incineration at a special, permitted facility.[7]

The following diagram illustrates the complete, compliant workflow for this hazardous waste stream.

G cluster_lab Laboratory Operations cluster_disposal Institutional & External Disposal gen Waste Generation (At the Bench) container Select Compatible Waste Container (HDPE) gen->container 1. Choose labeling Label Container (Hazardous Waste Tag) container->labeling 2. Prepare saa Store in Designated SAA (Secondary Containment) labeling->saa 3. Store pickup Request EHS Pickup (Container Full/Time Limit) saa->pickup 4. Arrange transport Licensed Contractor Transport pickup->transport 5. Transfer incinerate Final Disposal (High-Temp Incineration) transport->incinerate 6. Process

Sources

Navigating the Unseen: A Practical Guide to Safely Handling 1-Amino-3-(diethylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these is 1-Amino-3-(diethylamino)propan-2-ol (CAS No. 6322-01-6), a promising intermediate whose full toxicological profile remains to be elucidated. This guide provides essential, immediate safety and logistical information for its handling, grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Profile: A Synthesis of Direct and Analogous Data

The Safety Data Sheet (SDS) for this compound indicates that it is an irritant, potentially harmful if ingested or inhaled, and can cause irritation to mucous membranes and the upper respiratory tract.[1] Crucially, the SDS also notes that the toxicological properties of this compound have not been fully investigated.[1]

This data gap necessitates a cautious approach, drawing upon established knowledge of structurally similar amino alcohols. Compounds such as 3-Amino-1-propanol and 3-Diethylamino-1-propanol are classified as corrosive, capable of causing severe skin burns and eye damage.[2][3][4] Given the shared functional groups—a primary amine and a tertiary amine, along with a hydroxyl group—it is prudent to handle this compound with the assumption that it may exhibit similar corrosive properties. The presence of the dual amine functionalities suggests a basic nature, which is the underlying chemical reason for its potential corrosivity to tissues.

Hazard ClassificationThis compound (Presumed)Analogous Compounds (e.g., 3-Diethylamino-1-propanol)
Acute Oral Toxicity Potentially Harmful[1]Category 4: Harmful if swallowed[4]
Skin Corrosion/Irritation Irritant[1]Category 1: Causes severe skin burns and eye damage[4]
Serious Eye Damage/Irritation Irritant[1]Category 1: Causes serious eye damage[4][5]
Respiratory Irritation Irritating to upper respiratory tract[1]May cause respiratory irritation[4]
Flammability Not fully characterizedCombustible liquid[4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific handling task. The underlying principle is to establish a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.

Core PPE Requirements (Minimum for all handling procedures)
  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes.[6]

  • Hand Protection: Chemical-resistant gloves are essential. Given the potential for corrosivity, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A laboratory coat must be worn and kept fastened. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Task-Specific PPE Escalation
TaskRequired PPERationale
Receiving and Unpacking Core PPETo protect against exposure from a potentially compromised container.
Weighing and Aliquoting Core PPE + Respiratory Protection (in a fume hood)Manipulation of the neat compound should always occur within a certified chemical fume hood to control vapor inhalation.[1]
Solution Preparation Core PPE (in a fume hood)The process of dissolving the compound can generate vapors and presents a splash hazard.
Reaction Quenching/Workup Core PPE + Face Shield (in a fume hood)These steps often involve exothermic reactions and the handling of larger volumes, increasing the risk of significant splashes. A face shield provides an additional layer of protection for the entire face.[6]
Spill Cleanup Core PPE + Respiratory Protection + Chemical-resistant bootsIn the event of a spill, respiratory protection is crucial due to the potential for high vapor concentrations. Chemical-resistant boots will protect footwear from contamination.

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol anticipates potential failures and incorporates steps to mitigate them. The following procedural guidance is designed to create a robust and safe workflow.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. Conduct this initial inspection in a well-ventilated area.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The container should be kept tightly closed.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Handling and Use

The fundamental principle for handling this compound is to minimize all potential for exposure.

  • Work in a Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of vapors.[1]

  • Avoid Aerosol Generation: Use techniques that minimize the generation of mists or aerosols.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the "Task-Specific PPE Escalation" table.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal

Improper disposal of chemical waste can have serious environmental and regulatory consequences.

  • Waste Characterization: this compound waste should be treated as corrosive and potentially toxic hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Method: The recommended disposal method is incineration in a licensed hazardous waste facility.[1] This is because high-temperature incineration ensures the complete destruction of the molecule. Always adhere to your institution's and local regulations for hazardous waste disposal.

Workflow Diagrams

PPE Selection Workflow

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Selection Start Handling Task Assess_Vapor Vapor/Aerosol Risk? Start->Assess_Vapor Assess_Splash Splash Risk? Core_PPE Core PPE: - Goggles - Lab Coat - Gloves - Closed-toe Shoes Assess_Splash->Core_PPE Low Face_Shield Add Face Shield Assess_Splash->Face_Shield High Assess_Vapor->Assess_Splash No Fume_Hood Work in Fume Hood Assess_Vapor->Fume_Hood Yes Face_Shield->Core_PPE Fume_Hood->Assess_Splash

Caption: Decision workflow for selecting appropriate PPE.

Spill Response Protocol

Spill_Response Spill Spill Occurs Alert Alert & Evacuate Spill->Alert Don_PPE Don Spill-Specific PPE Alert->Don_PPE Contain Contain Spill (Inert Absorbent) Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Protocol Complete Dispose->End

Caption: Step-by-step protocol for spill response.

References

  • U.S. Environmental Protection Agency. (n.d.). 1,2-Propanediol, 3-(diethylamino)-. Substance Registry Services. Retrieved from [Link]

  • Ali, S. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.